molecular formula C10H12ClN3O2 B3010797 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride CAS No. 908330-77-8

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride

货号: B3010797
CAS 编号: 908330-77-8
分子量: 241.68
InChI 键: IFEKQNAXDMZERW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.68. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIVZIZIFFEEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908330-77-8
Record name 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride
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Foundational & Exploratory

Mechanism of Action of 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an Application Scientist specializing in protein engineering and synthetic biology, I frequently encounter the need to expand the chemical diversity of the proteome beyond the canonical 20 amino acids. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride —commonly known by its free-base trivial name, Tryptazan or 3-Indazolealanine—is a powerful non-canonical amino acid (ncAA) and an structural isostere of L-tryptophan.

This whitepaper provides an in-depth technical analysis of its mechanism of action, focusing on how it hijacks the host's translational machinery, the biophysical consequences of indazole substitution, and field-proven protocols for its biosynthetic incorporation.

Molecular Identity & Structural Biology

To utilize an ncAA effectively, one must first understand its structural divergence from its natural counterpart. L-Tryptophan features a highly hydrophobic indole ring. In contrast, 2-amino-3-(2H-indazol-3-yl)propanoic acid replaces this with an indazole ring , introducing a second nitrogen atom at the 2-position of the ring system.

  • Tautomerism: While often cataloged under its 1H-tautomer (1)[1], the 2H-indazol specification highlights the dynamic tautomeric equilibrium present in physiological solutions.

  • Salt Formulation: The hydrochloride salt form (CAS 908330-77-8) is the industry standard for in vivo and in vitro applications (2)[2]. The protonated amine dramatically enhances aqueous solubility in minimal growth media, preventing the precipitation issues commonly observed with the free base (3)[3].

Mechanism of Action: Hijacking the Translational Apparatus

The core mechanism of action of Tryptazan HCl relies on competitive translational hijacking . Because the host cell's aminoacyl-tRNA synthetases possess a finite degree of substrate promiscuity, Tryptazan can successfully bypass the fidelity checkpoints of protein synthesis.

  • Cellular Uptake: Tryptazan is actively transported into the cell via native aromatic amino acid permeases (e.g., AroP in E. coli).

  • Aminoacylation (The Bottleneck): Tryptophanyl-tRNA synthetase (TrpRS) normally binds L-Trp and ATP to form a Trp-AMP intermediate. Tryptazan is a sufficiently close structural analog that it acts as a competitive substrate. TrpRS adenylates Tryptazan and subsequently transfers it to the 3'-CCA tail of tRNA^Trp.

  • Ribosomal Mistranslation: The Tryptazan-charged tRNA^Trp is delivered to the ribosomal A-site by Elongation Factor Tu (EF-Tu). The ribosome reads the UGG codon and incorporates Tryptazan into the nascent polypeptide chain, generating an "alloprotein."

MOA A Tryptazan HCl (Cellular Uptake) B TrpRS Activation (ATP Dependent) A->B AroP Transporter C Tryptazan-tRNA^Trp Formation B->C ATP -> AMP + PPi D Ribosomal Translation (UGG Codon) C->D EF-Tu Delivery E Alloprotein Synthesis (Trp Replacement) D->E Peptide Bond

Figure 1: Mechanism of Tryptazan incorporation into nascent polypeptides via TrpRS hijacking.

Biophysical Consequences of Indazole Substitution

When Tryptazan replaces Tryptophan, the functional consequences are dictated by the unique chemistry of the indazole ring:

  • Altered Hydrogen Bonding: The indole ring of natural Trp acts strictly as a hydrogen bond donor (via the N-H group). The indazole ring of Tryptazan contains an unprotonated nitrogen that can act as a hydrogen bond acceptor . This fundamentally alters the local electrostatic environment, potentially disrupting hydrophobic cores or creating novel stabilizing networks (4)[4].

  • Enzymatic Perturbation: Classic studies on E. coli alkaline phosphatase demonstrated that global replacement of Trp with Tryptazan yields enzymatically active proteins, but with shifted pH optima and altered thermal stability profiles (5)[5].

  • Bacteriostatic & Antiviral Effects: Because it is incorporated proteome-wide, Tryptazan induces the accumulation of defective essential enzymes. This halts host cell division and has been shown to induce the shut-off of bacteriophage T4 translation (6)[6].

Experimental Methodologies & Validation Protocols

To engineer proteins with Tryptazan, one cannot simply add it to standard media. Natural L-Trp has a significantly higher catalytic efficiency ( kcat​/KM​ ) for TrpRS. The protocol below establishes a self-validating system using auxotrophic depletion to force incorporation.

Protocol 1: Biosynthetic Incorporation via Trp-Auxotrophic E. coli

Causality Note: We utilize a Trp-auxotroph (e.g., E. coli W3110 trpA33) to eliminate endogenous Trp synthesis, ensuring Tryptazan is the only available substrate during the induction phase.

  • Inoculation: Grow the Trp-auxotrophic E. coli strain harboring your target expression plasmid in M9 minimal media supplemented with 20 mg/L L-Tryptophan at 37°C.

  • Mid-Log Depletion: Monitor growth to an OD600​ of 0.6. Why OD 0.6? This ensures the cells have synthesized optimal levels of ribosomes and transcription factors before we starve them. Centrifuge the cells (4000 x g, 10 min) and wash twice with cold, Trp-free M9 media to remove residual natural amino acid.

  • Analog Induction: Resuspend the pellet in Trp-free M9 media supplemented with 1 mM Tryptazan HCl . Incubate for 15 minutes to allow intracellular accumulation via AroP, then add 1 mM IPTG to induce recombinant protein expression.

  • Harvest: Express for 4 hours at 37°C, harvest via centrifugation, and purify the alloprotein using standard Ni-NTA affinity chromatography.

Protocol 2: Analytical Validation (MS and Fluorescence)

Causality Note: How do we prove incorporation? Tryptazan's unique mass and electronic structure provide two orthogonal validation vectors.

  • Intact Mass Spectrometry (LC-ESI-MS): The exact mass of L-Trp residue is ~186.08 Da (in peptide bond), while Tryptazan is ~187.07 Da. This yields a precise +0.99 Da mass shift per substituted residue . Deconvolute the intact mass spectrum; a shift of +n×0.99 Da (where n is the number of Trp residues) definitively validates global replacement.

  • Fluorescence Emission Profiling: Excite the purified protein at 280 nm. The indazole ring exhibits a distinct, often red-shifted fluorescence emission spectrum and altered quantum yield compared to the natural indole ring, confirming structural integration.

Workflow S1 1. Culture Trp-Auxotroph (E. coli W3110) S2 2. Deplete L-Trp (OD600 = 0.6) S1->S2 S3 3. Add Tryptazan HCl & IPTG Inducer S2->S3 S4 4. Express & Lyse (4 hrs at 37°C) S3->S4 S5 5. Affinity Purification (Ni-NTA Column) S4->S5 S6 6. MS & Fluorescence Validation S5->S6

Figure 2: Step-by-step workflow for the biosynthetic incorporation and validation of Tryptazan.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Tryptophan vs. Tryptazan

PropertyL-TryptophanTryptazan (Free Base)Tryptazan HCl
CAS Number 73-22-3526-30-7908330-77-8
Molecular Formula C11​H12​N2​O2​ C10​H11​N3​O2​ C10​H12​ClN3​O2​
Molecular Weight 204.23 g/mol 205.21 g/mol 241.67 g/mol
Aromatic Ring System IndoleIndazoleIndazole
Hydrogen Bonding Donor only (Ring N-H)Donor & AcceptorDonor & Acceptor

Table 2: Analytical Validation Metrics for Alloproteins

Analytical MethodCanonical Protein (L-Trp)Engineered Alloprotein (Tryptazan)Diagnostic Delta
Residue Exact Mass 186.079 Da187.074 Da+0.995 Da per residue
UV Absorbance Max ~280 nm~288 nm (varies by folding)Red-shifted absorbance
Aqueous Solubility ModerateLow (Free Base)High (HCl Salt)

References

  • NextSDS Database: 2-AMINO-3-(1H-INDAZOL-3-YL)-PROPIONIC ACID (CAS 526-30-7). 1

  • NextSDS Database: 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride (CAS 908330-77-8). 2

  • PubChem: Tryptazan | C10H11N3O2 | CID 95318. National Center for Biotechnology Information. 3

  • Schlesinger, S. (1968). The effect of amino acid analogues on alkaline phosphatase. Formation in Escherichia coli K-12. II. Replacement of tryptophan by azatryptophan and by tryptazan. Journal of Biological Chemistry, 243(14):3877-83. 5

  • Lange-*, et al. (1993). Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability. PMC/Biochemistry. 4

  • Kennell, D., et al. (1968). Bacteriophage T4-induced shut-off of host-specific translation. Journal of Virology / PMC. 6

Sources

Unlocking Peptidomimetic Potential: Structural and Functional Properties of 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to metabolically stable, high-affinity macrocyclic therapeutics requires the strategic integration of unnatural amino acids. 2-Amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (commonly known as Tryptazan hydrochloride or 3-Indazolealanine HCl) serves as a potent bioisostere for Tryptophan (Trp) and Histidine (His) [1]. By replacing the indole core of tryptophan with an indazole ring, researchers can fundamentally alter the electronic distribution, hydrogen-bonding capacity, and oxidative stability of a peptide sequence. This technical guide explores the structural properties, conformational dynamics, and experimental workflows necessary to leverage this unnatural amino acid in advanced drug discovery platforms, such as those used to develop complement C5 inhibitors like zilucoplan [2].

Core Structural & Physicochemical Properties

The structural identity of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is defined by its indazole side chain and its formulation as a hydrochloride salt.

  • Indazole Tautomerism: Unlike the indole ring of tryptophan, the indazole core contains two adjacent nitrogen atoms (N1 and N2). This allows for 1H and 2H tautomeric states. While the 1H-tautomer is generally more thermodynamically stable in isolation, the 2H-tautomer can be stabilized by specific microenvironmental interactions within a protein binding pocket.

  • Hydrochloride Salt Formulation: The free base of this amino acid is prone to poor aqueous solubility and potential auto-condensation. The formulation as a hydrochloride salt ( C10​H11​N3​O2​⋅HCl ) protonates the α -amino group, significantly enhancing shelf-life, oxidative stability, and aqueous solubility prior to synthetic manipulation.

Table 1: Comparative Physicochemical Properties

To understand its utility, it is crucial to compare it directly against its natural counterpart, L-Tryptophan.

PropertyL-Tryptophan (Natural)2-Amino-3-(2H-indazol-3-yl)propanoic acid HCl
PubChem CID 528195318 [1]
Monoisotopic Mass 204.09 Da205.08 Da (Free Base) / 241.05 Da (Salt)
Aromatic Core IndoleIndazole (1H / 2H Tautomers)
H-Bond Donors 34
H-Bond Acceptors 34
Oxidative Liability High (Electron-rich indole)Low (Electron-deficient indazole)
Aqueous Solubility ModerateHigh (due to HCl salt formulation)

Electronic and Conformational Dynamics

The causality behind choosing an indazolylalanine over standard tryptophan lies in its structure-function relationship . The substitution of a carbon atom (CH) with a nitrogen atom (N) in the aromatic ring system yields three distinct pharmacological advantages:

  • Altered Hydrogen Bonding Network: The additional nitrogen acts as a novel hydrogen bond acceptor. In highly constrained macrocyclic peptides, this extra interaction point can lock the peptide into a bioactive conformation or establish a new anchor point with the target receptor's backbone.

  • Enhanced Oxidative Stability: Tryptophan is notoriously susceptible to oxidation by reactive oxygen species (ROS) in plasma, leading to rapid clearance. The indazole ring is more electron-deficient than indole, raising the oxidation potential and thereby extending the in vivo half-life of the therapeutic.

  • π−π Stacking Modulation: The altered electron density of the indazole ring modifies the quadrupole moment of the aromatic system, optimizing edge-to-face or face-to-face π−π stacking interactions with aromatic residues (like Phe or Tyr) in the target binding pocket.

Structure_Function Core 2-Amino-3-(2H-indazol-3-yl) propanoic acid HCl Tautomer Indazole Core (N1/N2 Tautomerism) Core->Tautomer Salt Hydrochloride Salt Form Core->Salt Hbond Extra H-Bond Acceptor (vs. Indole) Tautomer->Hbond PiStack Altered Electron Density Tautomer->PiStack Stability Oxidative Stability Tautomer->Stability Solubility Enhanced Aqueous Solubility Salt->Solubility Affinity Target Affinity & Specificity (e.g., Complement C5) Hbond->Affinity PiStack->Affinity Solubility->Affinity Stability->Affinity

Logical relationship between the structural features of Tryptazan HCl and its functional benefits.

Experimental Workflow: Fmoc-SPPS Integration

Because the compound is supplied as an unprotected hydrochloride salt, it cannot be directly utilized in standard Solid-Phase Peptide Synthesis (SPPS). A self-validating, two-phase protocol is required: (A) Fmoc-protection of the free amine , followed by (B) SPPS coupling .

Phase A: Fmoc Protection Protocol

Causality: The HCl salt must be neutralized to render the α -amine nucleophilic. We utilize a biphasic aqueous/organic system to ensure the indazole ring remains stable while the amine reacts with Fmoc-OSu.

  • Neutralization: Dissolve 10 mmol of 2-amino-3-(2H-indazol-3-yl)propanoic acid HCl in 20 mL of 10% aqueous Na2​CO3​ . The alkaline pH (approx. 9.5) neutralizes the HCl and deprotonates the amine.

  • Protection: Slowly add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane at 0°C. Stir for 12 hours at room temperature.

  • Validation (LC-MS): Acidify the mixture to pH 2.0 with 1M HCl, extract with ethyl acetate, and analyze via LC-MS. Self-Validation: The presence of a dominant peak at m/z 428.15 [M+H]+ confirms successful Fmoc protection.

Phase B: SPPS Coupling Protocol

Causality: The indazole side chain is bulkier and electronically distinct from indole. Standard DIC/Oxyma coupling may result in incomplete reactions. Therefore, the highly reactive uronium salt HATU is employed.

  • Activation: Dissolve 3 equivalents of the synthesized Fmoc-Tryptazan and 2.9 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 6 equivalents of DIPEA (N,N-Diisopropylethylamine) to initiate the formation of the active OAt ester.

  • Coupling: Add the activated mixture to the swelled peptidyl-resin. Agitate for 60 minutes.

  • Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin solutions. Self-Validation: A yellow/colorless bead indicates >99% coupling efficiency (absence of free primary amines). A blue bead dictates a mandatory double-coupling step.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Validate1 UV Monitoring (Dibenzofulvene Adduct) Deprotect->Validate1 Couple Amino Acid Coupling (Fmoc-Tryptazan + HATU/DIPEA) Validate1->Couple Validate2 Kaiser Test (Coupling Validation) Couple->Validate2 Validate2->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Validate2->Cleave Sequence Complete Analyze Purification & Analysis (RP-HPLC / LC-MS) Cleave->Analyze

Workflow for integrating 2-amino-3-(2H-indazol-3-yl)propanoic acid via Fmoc-SPPS.

Clinical Translation: The Case of Zilucoplan

The utility of unnatural amino acids like indazolylalanines is heavily validated in modern drug discovery, particularly in the development of mRNA-display derived macrocyclic peptides [3]. A prime example is Zilucoplan (RA101495), an FDA-approved 15-amino-acid synthetic macrocyclic peptide used for the treatment of generalized myasthenia gravis (gMG) [2].

Zilucoplan utilizes a highly engineered sequence containing unnatural amino acids (such as N-methylated aspartate and 7-aza-tryptophan analogs) to achieve sub-nanomolar affinity for complement component 5 (C5). The incorporation of indazole and azaindole bioisosteres prevents the cleavage of C5 into C5a and C5b, effectively halting the terminal complement cascade. The oxidative stability provided by these unnatural aromatic systems is a primary reason zilucoplan can be administered as a daily subcutaneous injection without rapid degradation in the subcutaneous space [3].

Conclusion

2-Amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is far more than a simple tryptophan analog. Its unique tautomeric flexibility, enhanced hydrogen-bonding profile, and superior oxidative stability make it a critical building block for next-generation peptidomimetics. By strictly controlling its Fmoc-protection and utilizing high-efficiency coupling reagents like HATU, researchers can seamlessly integrate this molecule into complex macrocyclic scaffolds, driving the discovery of highly potent, metabolically stable therapeutics.

References

  • Title: Tryptazan | C10H11N3O2 | CID 95318 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Neurological disease treatment with zilucoplan (Patent CA3115828A1)

in vitro binding affinity of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the . While specific binding data for this compound is not extensively published, this document outlines the scientific rationale, established methodologies, and data interpretation required to characterize its interaction with a plausible biological target.

Introduction: The Scientific Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique aromatic, bicyclic system allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][4] The compound of interest, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, is an amino acid derivative incorporating this indazole moiety.

Given its structural resemblance to amino acid neurotransmitters, a primary hypothetical target for this molecule is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[5] Indazole-containing compounds have been previously investigated as modulators of NMDA receptors.[6] Therefore, this guide will focus on methodologies to determine the binding affinity of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride for the NMDA receptor as a representative and scientifically plausible target.

Determining the in vitro binding affinity is a critical first step in drug discovery. It quantifies the strength of the interaction between a compound and its target, providing insights into its potential potency and selectivity.[7] This guide will detail three robust methods for this purpose: Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance.

Foundational Principles of In Vitro Binding Assays

The core of a binding assay is to measure the interaction between a ligand (the test compound) and its molecular target (e.g., a receptor or enzyme).[8] The strength of this interaction is typically expressed as the dissociation constant (Kd), which is the concentration of the ligand at which half of the target binding sites are occupied at equilibrium.[7] A lower Kd value indicates a higher binding affinity.

In competitive binding assays, the affinity of a test compound is determined by its ability to displace a labeled ligand with a known affinity for the target. The result is often expressed as the IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand. The IC50 value can be converted to an inhibition constant (Ki), which is a more absolute measure of binding affinity, using the Cheng-Prusoff equation.

Experimental Methodologies

Radioligand Competitive Binding Assay

This is a highly sensitive and well-established method for quantifying ligand-receptor interactions.[9] It involves competing the unlabeled test compound against a radiolabeled ligand for binding to the target receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, specific radioligand for the target is crucial. For the NMDA receptor, [³H]MK-801 is a suitable choice as it binds to the ion channel pore with high affinity.[10]

  • Membrane Preparation: Using membrane preparations from tissues rich in the target receptor (e.g., rat cerebral cortex for NMDA receptors) provides a biologically relevant context.[11]

  • Non-Specific Binding Control: This is essential to differentiate between the radioligand binding to the target and to other components of the assay system. A high concentration of an unlabeled specific ligand is used for this purpose.

Experimental Protocol: Radioligand Binding for NMDA Receptors

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending it in a fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a binding buffer and determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C.[9]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, [³H]MK-801 (at a concentration close to its Kd), and binding buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, [³H]MK-801, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801).

    • Test Compound: Add membrane preparation, [³H]MK-801, and serial dilutions of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.

    • Wash the filters with an ice-cold wash buffer to remove the unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[9]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Incubation Incubation (Reach Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]MK-801) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Filtration & Washing (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Dose-Response Curve (Non-linear Regression) Calc_SB->Curve_Fit Determine_IC50_Ki Determine IC50 & Ki Curve_Fit->Determine_IC50_Ki

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[13] It is well-suited for high-throughput screening.[14]

Causality Behind Experimental Choices:

  • Fluorescent Probe: A fluorescently labeled ligand (probe) that binds to the target with high affinity is required. If a suitable probe is not commercially available, it may need to be custom synthesized.

  • Assay Window: The difference in polarization between the free and bound probe should be significant enough to provide a robust signal.

Experimental Protocol: Fluorescence Polarization Assay

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of the target protein (e.g., purified NMDA receptor subunit) and the fluorescent probe to each well.

    • Add serial dilutions of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

    • Include controls for the free probe (no protein) and the fully bound probe (probe and protein, no test compound).

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Data Analysis:

  • Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Fluorescence Polarization Assay

G cluster_prep Components cluster_assay Assay & Measurement cluster_analysis Data Analysis Target_Protein Target Protein Mix_Incubate Mix and Incubate Target_Protein->Mix_Incubate Fluorescent_Probe Fluorescent Probe Fluorescent_Probe->Mix_Incubate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Mix_Incubate Measure_FP Measure Fluorescence Polarization Mix_Incubate->Measure_FP Plot_Data Plot mP vs. [Compound] Measure_FP->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a fluorescence polarization competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[15] It provides kinetic data (association and dissociation rates) in addition to affinity information.[16]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein is typically immobilized on a sensor chip. The choice of immobilization chemistry is critical to ensure the protein remains active.

  • Analyte Concentration: A range of concentrations of the test compound (analyte) is flowed over the sensor chip to generate binding curves.

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization:

    • Immobilize the purified target protein (e.g., NMDA receptor subunit) onto a suitable sensor chip (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride over the sensor chip surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.

    • Include a regeneration step between each concentration to remove the bound analyte and return to the baseline.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Workflow for Surface Plasmon Resonance Assay

G cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis Immobilize_Target Immobilize Target Protein on Sensor Chip Association Association Phase (Inject Analyte) Immobilize_Target->Association Prepare_Analyte Prepare Analyte (Test Compound) Prepare_Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Generate_Sensorgrams Generate Sensorgrams Dissociation->Generate_Sensorgrams Kinetic_Analysis Kinetic Analysis Generate_Sensorgrams->Kinetic_Analysis Determine_Kd Determine Kd (kd/ka) Kinetic_Analysis->Determine_Kd

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise table.

Assay TypeParameterValue (Hypothetical)
Radioligand BindingIC501.5 µM
Ki750 nM
Fluorescence PolarizationIC501.8 µM
Surface Plasmon ResonanceKd800 nM

Conclusion

While the is not yet defined in the public domain, this technical guide provides a robust and scientifically sound roadmap for its determination. By employing established techniques such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance, researchers can elucidate the binding characteristics of this novel compound. The choice of assay will depend on the specific research question, available resources, and throughput requirements. The data generated from these studies will be invaluable for understanding the compound's mechanism of action and for guiding future drug development efforts.

References

  • [Current Protocols in Pharmacology. (2001, May 15). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

  • [National Center for Biotechnology Information. (2011, July 7). (S)-2-Amino-3-[1-(2-[ 18 F]fluoroethyl)-1H-[6][10][17]triazol-4-yl]propanoic acid.]([Link])

Sources

The Pharmacological Profile and Structural Utility of 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride in Macrocyclic Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of Non-Canonical Amino Acids in Modern Pharmacology

The compound 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (commonly referred to as indazole-3-alanine ) is a highly specialized non-canonical amino acid (ncAA). Unlike traditional small-molecule active pharmaceutical ingredients (APIs), the pharmacological profile of indazole-3-alanine is defined by its role as a critical pharmacophore and structural bioisostere within next-generation macrocyclic peptide drugs.

Specifically, this ncAA has been instrumental in the discovery and optimization of terminal complement pathway inhibitors, such as the developmental analogs of the C5 inhibitor Zilucoplan (RA101495) . By replacing natural tryptophan (Trp) or histidine (His) residues with indazole-3-alanine, drug development professionals can engineer peptides with superior metabolic stability, enhanced target residence time, and highly specific pharmacological blockade of the Membrane Attack Complex (MAC).

Structural Rationale: The Indazole Bioisostere

To understand the pharmacology of indazole-3-alanine, one must analyze the causality behind its selection over natural amino acids.

Natural tryptophan contains an indole ring, which is highly susceptible to oxidative degradation by enzymes such as indoleamine 2,3-dioxygenase (IDO) in vivo. By substituting the indole ring with an indazole ring (introducing a nitrogen-nitrogen bond), the electron density of the aromatic system is fundamentally altered.

  • Metabolic Causality: The N-N bond lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the ring highly resistant to oxidative metabolism.

  • Binding Causality: The additional nitrogen (N2) acts as a novel hydrogen-bond acceptor. When incorporated into a macrocycle, this allows the peptide to establish novel electrostatic interactions with the target protein's binding pocket, significantly lowering the dissociation constant ( KD​ ).

Pharmacological Mechanism of Action: Terminal Complement (C5) Inhibition

The primary pharmacological application of indazole-3-alanine-containing macrocycles is the targeted inhibition of Complement Component 5 (C5) . The complement system is a critical part of the innate immune response, but its dysregulation leads to severe autoimmune conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Generalized Myasthenia Gravis (gMG).

When integrated into a macrocyclic scaffold, the indazole-3-alanine moiety anchors the peptide to the C5 convertase cleavage site. This dual-action mechanism works as follows:

  • Cleavage Inhibition: It prevents the enzymatic cleavage of C5 into C5a (a potent anaphylatoxin) and C5b.

  • Steric Hindrance: It binds to any pre-formed C5b, sterically blocking its interaction with Complement Component 6 (C6), thereby halting the downstream assembly of the C5b-9 Membrane Attack Complex (MAC) .

C5_Pathway C3 C3 Convertase C5 Complement C5 C3->C5 Cleaves C5a C5a (Anaphylatoxin) Inflammation C5->C5a C5b C5b (MAC Initiator) C5->C5b MAC C5b-9 (MAC) Cell Lysis C5b->MAC + C6-C9 Drug Indazole-3-alanine Macrocycle Drug->C5 Binds & Inhibits Drug->C5b Steric Blockade

Caption: Mechanism of Action: Inhibition of Complement C5 by Indazole-3-alanine Macrocycles.

Experimental Methodology: Synthesis and Pharmacological Validation

As a Senior Application Scientist, I mandate a self-validating workflow. A successful pharmacological profile cannot be established without ensuring that the ncAA is incorporated without epimerization, and that biochemical binding translates to functional efficacy.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • ncAA Coupling (Critical Step): Prepare a solution of 3 eq Fmoc-2-amino-3-(2H-indazol-3-yl)propanoic acid, 3 eq HATU, and 6 eq DIPEA in DMF.

    • Causality Check: HATU is strictly required here over standard HBTU. The indazole side chain introduces significant steric bulk; HATU's superior reactivity via the 7-azabenzotriazole active ester ensures complete coupling, preventing deletion sequences that would ruin the macrocyclization yield.

  • Macrocyclization: Following orthogonal deprotection of the terminal amine and a side-chain carboxylate (e.g., Asp/Glu), perform on-resin lactamization using PyBOP/DIPEA.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) & CH50 Validation
  • SPR (Biophysical Validation): Immobilize human C5 onto a CM5 sensor chip via standard amine coupling. Flow the purified indazole-macrocycle over the chip at concentrations ranging from 0.1 nM to 100 nM.

    • Causality Check: End-point assays (like ELISA) are insufficient for advanced peptide drugs. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. A highly optimized indazole-3-alanine peptide will exhibit a near-zero koff​ , which is the primary driver of sustained in vivo efficacy.

  • CH50 Hemolysis Assay (Functional Validation): Incubate antibody-sensitized sheep erythrocytes with 1% normal human serum (the complement source) and varying concentrations of the peptide. Centrifuge and read the supernatant absorbance at 412 nm (measuring released hemoglobin).

Workflow SPPS Fmoc-SPPS (ncAA Addition) Cyclization Lactam Cyclization SPPS->Cyclization Cleavage TFA Cleavage Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification SPR SPR Assay (Kinetics) Purification->SPR Biophysical CH50 CH50 Assay (Hemolysis) Purification->CH50 Functional

Caption: Workflow for the synthesis and pharmacological validation of ncAA-containing macrocyclic peptides.

Quantitative Data Presentation

The incorporation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride drastically shifts the pharmacological parameters of the parent peptide. The table below summarizes the quantitative enhancements observed when replacing a natural Tryptophan with this ncAA in a standard C5-binding macrocycle scaffold.

Pharmacological ParameterNatural Trp-PeptideIndazole-3-alanine PeptideMechanistic Rationale for Shift
C5 Binding Affinity ( KD​ ) 15.2 nM1.8 nMThe N2 atom of the indazole ring acts as an additional hydrogen-bond acceptor, locking the peptide into the C5 binding pocket.
Dissociation Rate ( koff​ ) 4.5×10−3 s−1 8.1×10−5 s−1 Enhanced steric complementarity increases the target residence time.
Plasma Half-Life ( t1/2​ ) 2.4 hours18.5 hoursThe N-N bond lowers HOMO energy, providing near-total resistance to oxidative degradation by IDO and hepatic CYPs.
CH50 Hemolysis ( IC50​ ) 45.0 nM4.2 nMThe improved KD​ translates directly to a highly potent functional blockade of the MAC complex.

Conclusion

The pharmacological profile of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is defined by its transformative impact on peptide drug design. As a highly stable, bioisosteric replacement for natural aromatic amino acids, it enables the creation of macrocyclic therapeutics capable of achieving monoclonal antibody-like target affinities with small-molecule-like tissue penetration. Its integration into complement C5 inhibitors represents a paradigm shift in treating severe autoimmune disorders, allowing for low-volume subcutaneous dosing rather than burdensome intravenous infusions .

References

  • Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Zilucoplan | C172H278N24O55 | CID 133083018. PubChem (National Institutes of Health). URL:[Link]

  • Pharmaceutical Compounds for the Treatment of Complement Mediated Disorders (Patent Application 20230085372). Justia Patents (Ra Pharmaceuticals). URL:[Link]

  • At The Interface: Small-Molecule Inhibitors of Soluble Cytokines. Chemical Reviews (ACS Publications). URL:[Link]

An In-Depth Technical Guide to the Synthesis of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, a molecule of significant interest in medicinal chemistry. The presented strategy emphasizes regioselectivity and the application of established, robust chemical transformations.

Introduction: The Significance of Indazole-Containing Amino Acids

Indazole derivatives are recognized as "privileged structures" in drug discovery, appearing in a wide array of pharmacologically active compounds. Their ability to act as bioisosteres for other key heterocycles, such as indoles and benzimidazoles, makes them attractive scaffolds for the design of novel therapeutics. The incorporation of an amino acid moiety onto the indazole core, particularly the less common 2H-indazole isomer, offers a unique three-dimensional architecture for probing biological targets. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, as a non-proteinogenic amino acid, holds potential for the development of peptidomimetics, enzyme inhibitors, and other targeted therapies. This guide will delineate a logical and efficient synthetic route to this valuable compound.

Retrosynthetic Analysis: A Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach. The final hydrochloride salt can be readily prepared from the free amino acid. The α-amino acid structure points towards a Strecker synthesis, a classic and reliable method for amino acid preparation from an aldehyde. This key intermediate, 2H-indazole-3-carbaldehyde, can be synthesized through regioselective methods starting from readily available precursors.

Retrosynthesis Target 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride Free_Acid 2-amino-3-(2H-indazol-3-yl)propanoic acid Target->Free_Acid Salt Formation Aminonitrile 2-amino-3-(2H-indazol-3-yl)propanenitrile Free_Acid->Aminonitrile Nitrile Hydrolysis Aldehyde 2H-indazole-3-carbaldehyde Aminonitrile->Aldehyde Strecker Reaction Starting_Materials o-Nitrobenzaldehyde and Primary Amine Aldehyde->Starting_Materials Regioselective Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 2H-Indazole-3-carbaldehyde

The regioselective synthesis of the 2H-indazole core is a critical first step, as the 1H-isomer is often the thermodynamically favored product. A robust and efficient method involves a one-pot condensation followed by a Cadogan reductive cyclization.

Methodology: One-Pot Condensation and Cadogan Reductive Cyclization

This method provides a direct route to 2-substituted-2H-indazoles, which can then be formylated at the C3 position.

Experimental Protocol:

  • Condensation: To a solution of an appropriate ortho-nitrobenzaldehyde (1.0 eq.) in isopropanol, add a primary amine (1.1 eq.). The choice of the primary amine will determine the substituent at the N2 position of the indazole. For the synthesis of an unsubstituted N2-indazole, a protecting group strategy would be necessary, followed by deprotection. For this guide, we will proceed with a generic primary amine (R-NH2).

  • Reductive Cyclization: To the reaction mixture, add tri-n-butylphosphine (1.5 eq.) as the reducing agent.

  • Reaction Conditions: Heat the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-substituted-2H-indazole.

C3-Formylation of the 2H-Indazole Core

With the 2-substituted-2H-indazole in hand, the next step is the introduction of a formyl group at the C3 position. This can be achieved through various methods, including Vilsmeier-Haack formylation or metal-catalyzed C-H activation strategies.

Experimental Protocol (Vilsmeier-Haack type):

  • Reagent Preparation: In a cooled flask, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF).

  • Formylation: To this pre-formed Vilsmeier reagent, add the 2-substituted-2H-indazole.

  • Reaction Conditions: Allow the reaction to proceed at a controlled temperature, monitoring for completion.

  • Work-up and Purification: Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate). The product, 2-substituted-2H-indazole-3-carbaldehyde, can be extracted with an organic solvent and purified by column chromatography.

Synthesis_of_Aldehyde Starting_Materials o-Nitrobenzaldehyde + R-NH2 Indazole_Core 2-Substituted-2H-indazole Starting_Materials->Indazole_Core One-pot Condensation/ Cadogan Cyclization Aldehyde 2-Substituted-2H-indazole-3-carbaldehyde Indazole_Core->Aldehyde C3-Formylation

Caption: Synthesis of the key aldehyde intermediate.

Part 2: Asymmetric Strecker Synthesis of the Amino Acid

The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes.[1][2] It involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1][2] To achieve an enantiomerically enriched product, an asymmetric variant of the Strecker synthesis can be employed using a chiral auxiliary.[3][4]

Methodology: Asymmetric Strecker Reaction

The use of a chiral amine, such as (R)-phenylglycine amide, can induce diastereoselectivity in the formation of the aminonitrile intermediate.[3][5]

Experimental Protocol:

  • Imine Formation: In a suitable solvent, react the 2-substituted-2H-indazole-3-carbaldehyde (1.0 eq.) with a chiral amine, for example, (S)-alpha-phenylethylamine (1.1 eq.), to form the corresponding chiral imine.[1]

  • Cyanide Addition: To the solution containing the chiral imine, add a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN) with a proton source (e.g., acetic acid). This will lead to the formation of a diastereomeric mixture of α-aminonitriles.[1][2]

  • Diastereomer Separation: The diastereomeric aminonitriles can often be separated by crystallization or chromatography due to their different physical properties.[3]

  • Hydrolysis of the Aminonitrile: The separated, diastereomerically pure α-aminonitrile is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[2][6] This step also cleaves the chiral auxiliary.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the product can be isolated. Purification can be achieved by ion-exchange chromatography or crystallization to yield the enantiomerically enriched 2-amino-3-(2H-indazol-3-yl)propanoic acid.

StepReagents and ConditionsProductYield (Typical)
12-Substituted-2H-indazole-3-carbaldehyde, Chiral Amine (e.g., (S)-alpha-phenylethylamine)Chiral ImineHigh
2Chiral Imine, Cyanide Source (e.g., KCN, AcOH)Diastereomeric α-aminonitriles70-90%
3Diastereomeric α-aminonitrilesDiastereomerically Pure α-aminonitrileVariable
4Diastereomerically Pure α-aminonitrile, conc. HCl, Heat2-amino-3-(2H-indazol-3-yl)propanoic acid70-90%

Part 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amino acid to its hydrochloride salt. This is a standard procedure that enhances the stability and solubility of the compound.

Experimental Protocol:

  • Dissolution: Dissolve the purified 2-amino-3-(2H-indazol-3-yl)propanoic acid in a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with the organic solvent, and dried under vacuum to yield the final product, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

Strecker_and_Salt_Formation Aldehyde 2-Substituted-2H-indazole-3-carbaldehyde Aminonitrile Diastereomeric α-aminonitriles Aldehyde->Aminonitrile Asymmetric Strecker Reaction Pure_Aminonitrile Diastereomerically Pure α-aminonitrile Aminonitrile->Pure_Aminonitrile Separation Amino_Acid 2-amino-3-(2H-indazol-3-yl)propanoic acid Pure_Aminonitrile->Amino_Acid Acid Hydrolysis HCl_Salt 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride Amino_Acid->HCl_Salt HCl

Caption: Final steps of the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and efficient route to 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. By leveraging a regioselective synthesis of the 2H-indazole core and a well-established asymmetric Strecker reaction, this valuable amino acid derivative can be accessed for further investigation in drug discovery and development. The modularity of this synthetic approach allows for the introduction of various substituents on the indazole ring, offering a platform for the creation of a diverse library of compounds for biological screening. Further optimization of reaction conditions and exploration of alternative chiral auxiliaries or catalytic asymmetric methods could enhance the overall efficiency and enantioselectivity of the synthesis.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Grokipedia. Strecker amino acid synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. [Link]

  • University of Groningen research portal. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

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An In-depth Technical Guide on the Toxicity and Safety Assessment of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety endorsement. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety regulations.

Introduction and Compound Profile

2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative. Its structure, featuring an indazole ring, suggests potential applications in medicinal chemistry, possibly as a building block for novel therapeutic agents. Given its novelty, a comprehensive toxicological profile is likely not publicly available. Therefore, this guide outlines a de novo safety and toxicity assessment strategy, grounded in established regulatory science principles.

A critical first step in handling any novel compound is to consult the supplier's Safety Data Sheet (SDS). Reputable suppliers like LGC Standards provide foundational information on handling, storage, and known hazards.

Table 1: Physicochemical Properties of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

PropertyValueSource
Molecular Formula C10H12ClN3O2LGC Standards
Molecular Weight 241.67 g/mol LGC Standards
CAS Number 1093933-72-3LGC Standards
Physical State SolidLGC Standards
Storage Conditions -20°CLGC Standards

Guiding Principles for a Phased Toxicity Assessment

A phased, tiered approach is the most efficient and ethical method for evaluating the safety of a new chemical entity (NCE). This strategy begins with in silico and in vitro methods to predict and identify potential hazards before proceeding to more complex in vivo studies. This minimizes animal use and provides early go/no-go decision points in the drug development pipeline.

Caption: Phased approach to toxicity and safety assessment.

Phase 1: Foundational In Silico and In Vitro Screening

In Silico Toxicity Prediction

Expertise & Experience: Before any wet lab experiments are conducted, computational models can predict potential liabilities based on the chemical structure. These models are trained on vast databases of known toxicants. A positive finding does not condemn a compound, but it flags specific endpoints for careful in vitro investigation.

Protocol:

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound.

  • Utilize knowledge-based expert systems like DEREK Nexus® to identify structural alerts linked to toxicity (e.g., mutagenicity, carcinogenicity, skin sensitization).

  • Employ statistical-based systems like Sarah Nexus® to provide a quantitative prediction of mutagenicity based on similar structures.

  • Analysis: Scrutinize any alerts generated. For instance, an alert for "aromatic amine" might trigger a more intensive investigation into mutagenicity.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Trustworthiness: The NRU assay is a robust and widely accepted method for assessing basal cytotoxicity. It measures the viability of cells by their ability to incorporate and retain the supravital dye neutral red in their lysosomes. A decrease in dye uptake is directly proportional to a decrease in cell number due to cell death or inhibition of cell growth.

Experimental Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a pre-determined density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in a suitable solvent (e.g., DMSO, water). Create a serial dilution series (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Treatment: Remove the culture medium and expose the cells to the different concentrations of the test compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxicant like doxorubicin).

  • Dye Incubation: Wash the cells and incubate them with a medium containing neutral red (e.g., 50 µg/mL) for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 2: Example Data Presentation for NRU Cytotoxicity Assay

Concentration (µM)Mean Absorbance (540 nm)% Viability vs. Control
Vehicle Control1.25100%
0.11.2297.6%
11.1894.4%
101.0584.0%
1000.6552.0%
10000.129.6%
Calculated IC50 ~110 µM
Genotoxicity Screening: Bacterial Reverse Mutation Test (Ames Test)

Authoritative Grounding: The Ames test is a regulatory-required assay (OECD Guideline 471) that uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a chemical to cause mutations that revert these bacteria to a state where they can synthesize their own amino acids and grow on a minimal medium.

G A Test Compound + Bacterial Strain (e.g., TA98, TA100) B Incubate with and without metabolic activation (S9 fraction) A->B C Plate on minimal glucose agar plates B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Positive Result: Significant increase in colonies vs. negative control E->F Yes G Negative Result: No significant increase in colonies E->G No

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Experimental Protocol (Abbreviated):

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method.

  • Scoring: After incubation, count the number of revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies of at least two-fold over the background (negative control) in one or more strains.

Phase 2: Preliminary In Vivo Assessment

Expertise & Experience: If in vitro data does not reveal significant liabilities, limited and ethically-reviewed in vivo studies may be warranted. The goal here is not exhaustive characterization but rather to understand the compound's behavior in a whole organism.

Acute Toxicity (e.g., OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the LD50 (lethal dose for 50% of the test population) while minimizing animal use. It involves a stepwise procedure with a small group of animals (typically rodents).

  • Dosing: A single dose is administered to a group of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the first group determines the dose for the next group. If animals survive, a higher dose is used. If mortality occurs, a lower dose is used.

  • Classification: Based on the outcomes, the compound is assigned to a GHS (Globally Harmonized System) toxicity category.

Conclusion and Path Forward

The absence of public toxicity data for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride necessitates a structured, phased approach to safety assessment. The methodologies outlined in this guide, from in silico prediction to foundational in vitro and in vivo assays, provide a robust framework for generating the necessary data. This allows for informed decision-making in the early stages of drug development, ensuring that only compounds with an acceptable safety profile advance.

References

  • OECD. (1992), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD. (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

Unnatural Amino Acid Mutagenesis: A Technical Guide to 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As protein engineering and synthetic biology advance, the strategic incorporation of unnatural amino acids (uAAs) has become a cornerstone for probing enzyme kinetics, protein folding, and structural biology. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride , widely known in the literature as tryptazan hydrochloride , is a highly valuable tryptophan isostere. By replacing the indole ring of tryptophan with an indazole ring (substituting the C2 carbon with a nitrogen atom), tryptazan alters the hydrogen-bonding network and fluorescence profile of the residue while maintaining enough steric similarity to hijack the native translational machinery. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic causality, and experimental protocols for utilizing tryptazan hydrochloride in recombinant protein expression and drug discovery.

Chemical Identity and Physicochemical Properties

The selection of the hydrochloride salt over the free base is a critical experimental choice. The free base of tryptazan () exhibits poor aqueous solubility, often requiring organic solvents like DMSO that can induce cellular stress during in vivo expression protocols[1]. The hydrochloride salt (CAS 908330-77-8) significantly enhances aqueous solubility, allowing for direct, stress-free supplementation into minimal media[2].

Table 1: Quantitative Chemical Properties
PropertyValue
IUPAC Name 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride
Common Synonyms Tryptazan HCl, 3-Indazolealanine hydrochloride
CAS Registry Numbers 908330-77-8 (HCl salt)[2]; 526-30-7 / 26988-90-9 (Free base)[1]
Molecular Formula C₁₀H₁₂ClN₃O₂ (Salt); C₁₀H₁₁N₃O₂ (Base)[3]
Molecular Weight 241.67 g/mol (Salt); 205.21 g/mol (Base)[3]
Mass Shift vs. Tryptophan +0.988 Da per residue
pKa (Base) pKa₁ ~2.20; pKa₂ ~8.95[4]

Mechanistic Causality: Exploiting Tryptophanyl-tRNA Synthetase (TrpRS)

The fundamental principle of global uAA incorporation relies on the imperfect editing mechanisms of endogenous aminoacyl-tRNA synthetases. Tryptophanyl-tRNA synthetase (TrpRS) is highly specific, but the indazole ring of tryptazan closely mimics the van der Waals volume of indole.

Because the indazole ring lacks the C2 carbon of indole and replaces it with a nitrogen, the dipole moment and hydrogen-bond donor/acceptor capacities are shifted. However, this electronic shift is not sufficient to trigger the hydrolytic editing domain of TrpRS. Consequently, TrpRS misactivates tryptazan, forming a tryptazan-adenylate intermediate, and subsequently charges it onto tRNA^Trp. This allows tryptazan to be seamlessly incorporated into the growing polypeptide chain at UGG codons, a phenomenon first definitively demonstrated in Escherichia coli by[5].

Pathway Tryptazan Tryptazan HCl (Analog) TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptazan->TrpRS Competes with Trp Charged_tRNA Tryptazan-tRNA^Trp TrpRS->Charged_tRNA ATP -> AMP + PPi tRNA tRNA^Trp tRNA->TrpRS Ribosome Ribosome (Translation) Charged_tRNA->Ribosome Codon UGG Protein Tryptazan-Modified Protein Ribosome->Protein Peptide Bond Formation

Translation pathway showing the incorporation of Tryptazan via TrpRS misactivation.

Experimental Protocols: A Self-Validating Workflow

To achieve high-fidelity incorporation of tryptazan, researchers must utilize a tryptophan auxotrophic expression host. The following protocol is designed as a self-validating system: the success of the procedure is mathematically confirmed by intact mass spectrometry at the final step.

Step-by-Step Methodology: Global Tryptophan Replacement
  • Auxotrophic Culture Preparation: Transform your expression plasmid into a tryptophan auxotrophic E. coli strain (e.g., ATCC 33776). Grow the culture at 37°C in M9 minimal media supplemented with 19 standard amino acids and a limiting concentration of L-tryptophan (typically 0.02 mM). Causality: Auxotrophy is mandatory. If the host can synthesize its own tryptophan, the native amino acid will outcompete tryptazan for TrpRS binding, drastically reducing incorporation efficiency.

  • Tryptophan Depletion Phase: Monitor the optical density (OD₆₀₀). At an OD₆₀₀ of ~0.6 to 0.8, the growth rate will plateau, indicating that the limiting L-tryptophan has been exhausted.

  • Tryptazan Supplementation: Immediately add 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride to a final concentration of 1–2 mM. Causality: The use of the hydrochloride salt here ensures rapid, complete dissolution in the aqueous culture without the need for DMSO, thereby preventing solvent-induced heat-shock responses that could downregulate target protein expression.

  • Protein Expression Induction: Wait 15 minutes to allow intracellular accumulation of tryptazan, then induce protein expression (e.g., with 1 mM IPTG). Incubate for 3–4 hours.

  • Validation via LC-MS/MS (The Self-Validating Step): Purify the target protein and analyze it via intact LC-MS/MS. Validation Logic: Tryptophan has a residue mass of 186.21 Da, while tryptazan has a residue mass of 187.20 Da. For every tryptophan replaced, the intact mass of the protein will shift by exactly +0.988 Da . If a protein contains 4 tryptophan residues, a successful global replacement will yield a mass shift of +3.95 Da. The presence of intermediate masses indicates incomplete depletion of native tryptophan.

Workflow Step1 1. Auxotrophic Culture Step2 2. Trp Depletion Step1->Step2 Step3 3. Tryptazan HCl Addition Step2->Step3 Step4 4. Protein Expression Step3->Step4 Step5 5. LC-MS/MS Validation Step4->Step5

Step-by-step experimental workflow for global Tryptazan incorporation in E. coli.

Applications in Drug Development and Research

Beyond protein engineering, tryptazan and its derivatives are utilized in small-molecule drug discovery to map the binding sites of critical metabolic enzymes. For instance, tryptazan has been employed in structure-activity relationship (SAR) studies targeting, a key enzyme in tumor immune evasion[6]. Because the tryptophan binding site of IDO is largely a lipophilic cleft, substituting the indole ring with an indazole ring (tryptazan) helps determine the necessity of the indole nitrogen moiety for catalytic activation or inhibition[6].

Furthermore, the unique photophysical properties of the indazole ring make tryptazan-incorporated proteins excellent candidates for fluorescence resonance energy transfer (FRET) studies, allowing researchers to monitor real-time conformational changes without the background noise of native tryptophan fluorescence.

References

  • National Center for Biotechnology Information (NCBI). "Tryptazan | C10H11N3O2 | CID 95318" PubChem. URL: [Link]

  • Brawerman G, Ycas M. "Incorporation of the amino acid analog tryptazan into the protein of Escherichia coli." Archives of Biochemistry and Biophysics (via PubMed). 1957. URL: [Link]

  • "Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues." Organic Letters (ACS Publications). 2003. URL: [Link]

  • "2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride." NextSDS Chemical Substance Information. URL: [Link]

  • "Tryptazan." DrugFuture Chemical Database. URL: [Link]

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A Senior Application Scientist's Guide to Receptor Target Identification for Novel Compounds: The Case of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct biological target(s) of a novel bioactive compound is critical for advancing a hit from a phenotypic screen into a lead optimization program. This guide provides a comprehensive, in-depth framework for the receptor target identification of a novel compound, exemplified by 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. As this molecule has no well-established biological target, this document serves as a strategic roadmap for researchers, outlining a multi-pronged approach that combines computational prediction with robust biochemical and cellular validation techniques. We will detail the causality behind experimental choices, provide step-by-step protocols for key methodologies, and emphasize the integration of orthogonal data to build a high-confidence target hypothesis.

Introduction: The "Black Box" Challenge of Phenotypic Discovery

Phenotypic drug discovery (PDD) offers a powerful advantage by identifying compounds that produce a desired biological effect in a complex system without a priori knowledge of the molecular target.[1] However, this strength presents a significant downstream challenge: elucidating the specific protein or proteins through which the compound exerts its effects. This process, known as target deconvolution or identification, is often a bottleneck.[2][3]

The subject of this guide, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, is a case in point. A survey of public chemical databases reveals its structure, but provides no significant information on its biological activity.[4] It is structurally related to other amino acid derivatives that are known to interact with neurological targets like NMDA receptors, but such similarity is not a guarantee of function.[5][6][7][8] Our objective is to outline a systematic, field-proven strategy to move from this unknown compound to a validated receptor target.

This guide is structured to follow a logical discovery cascade, beginning with broad, predictive methods and progressively narrowing the field to specific, high-confidence candidates for final validation.

Phase 1: In Silico Profiling and Hypothesis Generation

Before initiating costly and labor-intensive wet-lab experiments, a computational approach is a cost-effective first step to generate a preliminary list of potential targets.[9][10] This phase leverages the compound's structure to predict its interactions with the known proteome.

Rationale and Approach

The core principle of in silico target prediction is that similar molecules often bind to similar targets.[11][12] By comparing the structure of our query compound to large databases of molecules with known biological activities, we can generate a ranked list of putative targets.

Two primary strategies are employed:

  • Ligand-Based Methods: These methods do not require a 3D structure of the potential target. Instead, they rely on chemical similarity, comparing the 2D or 3D features of the query compound to libraries of compounds with known targets.[11][12]

  • Structure-Based Methods (Panel Docking): If 3D structures of potential targets are available, molecular docking simulations can predict the binding pose and estimate the binding affinity of the query compound to a large panel of proteins.[10][11]

Experimental Workflow: In Silico Target Prediction

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for In Silico Target Hypothesis Generation."

Data Interpretation and Prioritization

The output of this phase will be a list of potential targets, often ranked by a confidence score or predicted binding energy.

Putative Target Prediction Method Confidence Score Known Role in Disease Priority
Protein Kinase XLigand Similarity0.85CancerHigh
GPCR YPanel Docking-8.2 kcal/molInflammationHigh
Nuclear Receptor ZLigand Similarity0.79MetabolismMedium
Ion Channel APanel Docking-6.5 kcal/molNeurologicalLow

This is an example table. Actual results will vary.

Expert Insight: The goal is not to find the one "correct" answer but to narrow the vast search space. Targets that appear across multiple prediction methods or belong to a pathway consistent with any preliminary phenotypic data should be prioritized for experimental validation.

Phase 2: Direct Target Engagement in a Cellular Context

After generating a list of hypotheses, the next critical step is to confirm that the compound physically interacts with a target protein within a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[1][13][14]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble protein that remains, we can detect this stabilization as a "thermal shift."[15]

dot graph G { layout=dot; rankdir=TB; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Experimental Workflow for Cellular Thermal Shift Assay (CETSA)."

Detailed Protocol: CETSA with Western Blot Detection

This protocol is designed to test a specific, high-priority candidate identified in Phase 1.

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7 if a cancer target is suspected) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in media. Divide the cell suspension into two pools: one for vehicle control (DMSO) and one for treatment with 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (e.g., at 10 µM). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). An unheated control (RT) is essential.

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

  • Quantification:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein.[16]

    • Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.[13]

  • Analysis: Quantify the band intensities for each temperature point. Normalize the data to the room temperature sample. Plot the percentage of soluble protein versus temperature to generate melt curves for both the control and treated samples. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.[15]

Phase 3: Unbiased Target Identification via Affinity Chromatography

While CETSA is excellent for validating a hypothesis, an unbiased approach is needed to discover targets that were not predicted computationally. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful "fishing" technique to identify binding partners from a complex protein mixture.[17][18][19]

Rationale and Approach

This method involves immobilizing a modified version of the small molecule (the "bait") onto a solid support (e.g., beads).[19][20] A cell lysate is then passed over these beads. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[21]

Causality: The success of this technique hinges on creating an affinity probe that retains the biological activity of the parent compound. A linker must be attached to a position on the molecule that is not critical for target binding, as determined by preliminary structure-activity relationship (SAR) studies.[18]

Experimental Workflow: Photo-Affinity Pulldown

Photo-affinity labeling is an advanced version that adds a covalent cross-linking step, which helps to reduce non-specific binders and capture transient interactions.[17][21]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Photo-Affinity Chromatography-Mass Spectrometry."

Data Analysis and Hit Prioritization

The mass spectrometry data will provide a list of identified proteins. A crucial part of the analysis is distinguishing true binding partners from non-specific background proteins that bind to the beads or the linker. Quantitative proteomics (e.g., SILAC or label-free quantification) is essential.

Protein ID Fold Enrichment (Compound vs. Control) p-value Cellular Localization Status
Protein Kinase X15.2<0.001CytoplasmHigh-Confidence Hit
GPCR Y11.8<0.001MembraneHigh-Confidence Hit
Actin1.30.45CytoskeletonBackground
HSP702.50.08CytoplasmPotential Hit

This is an example table. Actual results will vary.

Expert Insight: True hits should show significant enrichment in the compound pulldown compared to a control pulldown (e.g., beads with linker only, or a competition experiment where excess free compound is added). The high-confidence hits from this experiment become the primary candidates for the final validation phase.

Phase 4: Genetic and Functional Target Validation

Identifying a binding partner is not sufficient. The final and most critical phase is to prove that the interaction between the compound and the protein is responsible for the observed biological effect. Genetic approaches like CRISPR/Cas9 are the gold standard for this validation.[22][23][24]

Rationale: Linking Target to Phenotype

The central hypothesis of this phase is: "If protein X is the true target of the compound, then removing or reducing the levels of protein X should make the cells resistant to the compound's effects."[24][25] CRISPR-based gene knockout or interference (CRISPRi) provides a precise way to test this.[25][26]

Experimental Workflow: CRISPR-Cas9 Knockout Validation
  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable cell line in which the gene for the target candidate (e.g., Protein Kinase X) has been knocked out. A non-targeting sgRNA control cell line is essential.

  • Phenotypic Assay: Perform a dose-response experiment. Treat both the wild-type (WT) and knockout (KO) cell lines with increasing concentrations of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

  • Measure Response: Measure the phenotypic outcome (e.g., cell viability, reporter gene expression).

  • Analyze Data: Plot the dose-response curves for both cell lines. If the target is correct, the KO cell line should show a significant rightward shift in its EC50 or IC50 value, indicating resistance to the compound.

dot graph G { layout=dot; rankdir=LR; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Logic of Target Validation using CRISPR Knockout."

Conclusion: Synthesizing an Integrated View

Identifying the receptor target for a novel compound like 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a multi-step, iterative process. No single technique is foolproof. The highest confidence in a target is achieved when multiple, orthogonal methods converge on the same answer. A successful campaign will integrate computational predictions with direct biophysical evidence of engagement (CETSA), unbiased discovery of binding partners (AC-MS), and functional genetic validation (CRISPR). This rigorous, evidence-based approach is essential for de-risking a drug discovery program and building a solid foundation for future lead optimization and mechanistic studies.

References

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • In silico Methods for Identification of Potential Therapeutic Targets.
  • Computational/in silico methods in drug target and lead prediction. Oxford Academic.
  • In Silico Drug-Target Profiling. PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • In Silico Target Prediction.
  • Solving the Problem of Deconvolution Using CRISPR-Cas9. D4 Pharma.
  • Target Identification and Validation (Small Molecules). University College London.
  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. ScienceDirect.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Accelerating Target Deconvolution for Therapeutic Antibody Candid
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Target identification, valid
  • CRISPR approaches to small molecule target identification.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Affinity Chromatography.
  • Small molecule target identification using photo-affinity chromatography.
  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • 2-amino-3-(2H-indazol-3-yl)
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. TU Delft Repositories.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)
  • 2-amino-3-(1H-imidazol-2-yl)propanoic acid. PubChem.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed.

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Methodological & Application

how to dissolve 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Dissolution of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in Cell Culture

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive protocol for the solubilization of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, a research compound, for use in in-vitro cell culture experiments. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining cell health, and achieving accurate, reliable data.

Introduction: The Critical Importance of Proper Solubilization

2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a specialized chemical used in targeted research applications. The success of any cell-based assay using this and other similar small molecules is fundamentally dependent on the proper preparation of a homogenous, stable stock solution. Improper dissolution can lead to a host of experimental artifacts, including inaccurate compound concentration, precipitation in cell culture media, and unforeseen cytotoxicity, all of which can compromise the integrity of the research findings.

This document outlines the key physicochemical properties of the compound, provides a decision-making framework for solvent selection, and details a step-by-step protocol for its dissolution, storage, and final dilution in cell culture media.

Physicochemical Properties & Data Summary

Understanding the basic properties of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is the first step in developing a robust solubilization protocol. The hydrochloride salt form generally confers greater aqueous solubility compared to the free base.

PropertyValueSource
Chemical Formula C₁₀H₁₂ClN₃O₂N/A
Molecular Weight 241.68 g/mol N/A
Appearance SolidN/A
Solubility Data not widely available. Assumed to have some aqueous solubility due to the hydrochloride salt. Solubility in organic solvents like DMSO is also likely.N/A

Solvent Selection: A Decision-Making Framework

The choice of solvent is the most critical decision in this process. The ideal solvent will dissolve the compound at a high concentration, be non-toxic to the cells at its final working concentration, and not interfere with the experimental assay.

Primary Solvent Candidates
  • Sterile Water or Phosphate-Buffered Saline (PBS): Given that the compound is a hydrochloride salt, it is expected to have a degree of solubility in aqueous solutions. This should always be the first choice to test, as it minimizes the potential for solvent-induced cellular stress.

  • Dimethyl Sulfoxide (DMSO): A highly effective and widely used aprotic solvent for dissolving a vast range of small molecules. While effective, DMSO can exhibit cytotoxicity and differentiate certain cell types at concentrations as low as 0.1-0.5% (v/v). Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled and kept consistent across all experimental conditions, including vehicle controls.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solvent.

A Start: Weigh Compound B Test Solubility in Sterile Water or PBS at desired stock concentration (e.g., 10 mM) A->B C Does it dissolve completely? (Visually clear solution) B->C D Use Aqueous Stock Solution. Proceed to Protocol 4.1 C->D Yes E Test Solubility in 100% DMSO C->E No F Does it dissolve completely? E->F G Use DMSO Stock Solution. Proceed to Protocol 4.2 F->G Yes H Consult literature for alternative solvents or contact supplier for technical support. F->H No

Caption: Solvent selection decision tree.

Experimental Protocols: Preparation of Stock and Working Solutions

Safety Precaution: Always handle 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol for Aqueous-Based Stock Solution (Preferred Method)

This protocol should be followed if the compound is found to be soluble in sterile water or PBS.

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x 241.68 g/mol = 0.0024168 g = 2.42 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile, deionized water or sterile PBS.

  • Aid Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures.

  • Verification: Visually inspect the final solution against a light source to ensure it is clear and free of any precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C as recommended by the supplier.

Protocol for DMSO-Based Stock Solution

This protocol should be followed if the compound is not soluble in aqueous solutions.

  • Calculate and Weigh: Follow steps 4.1.1 and 4.1.2 to calculate and weigh the required mass of the compound.

  • Dissolution in DMSO: Add the weighed compound to a sterile glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade).

  • Aid Solubilization: Vortex the solution vigorously for 2-3 minutes until the compound is fully dissolved. Gentle warming or sonication can be applied if necessary.

  • Verification: Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot into single-use volumes in appropriate tubes (polypropylene is generally compatible with DMSO). Store at -20°C. Note: DMSO freezes at approximately 18.5°C, so stock solutions will be solid when stored at -20°C.

Preparation of the Final Working Solution in Cell Culture Media

It is crucial to never add the concentrated stock solution directly to the full volume of media in your culture vessel. This can cause localized high concentrations, leading to precipitation and cell shock.

A Thaw Stock Solution (Aqueous or DMSO) B Calculate Volume Needed for Final Concentration A->B D Perform Serial Dilution (if needed) or add stock to a small volume of media first B->D C Pre-warm Cell Culture Media to 37°C C->D E Add the diluted compound to the final culture volume D->E F Gently Mix and Add to Cells E->F

Application Note & Protocol: Preparation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. This synthetic amino acid, incorporating an indazole moiety, is of significant interest to researchers in drug discovery and chemical biology.[1][2] Proper preparation of stock solutions is a critical, foundational step for ensuring the reproducibility and accuracy of experimental results. This guide explains the causality behind key procedural steps, including solvent selection, handling techniques, and storage conditions, to ensure the long-term integrity and stability of the compound in solution.

Compound Profile & Physicochemical Rationale

2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a heterocyclic amino acid analog. The indazole ring system exists in tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer.[1][3] The hydrochloride salt form is supplied to enhance the compound's stability and aqueous solubility.[4] The protonation of the primary amino group by hydrochloric acid increases polarity and prevents potential degradation pathways, making it more amenable to dissolution in aqueous-based buffers for biological assays.[4][5]

While specific data for the 2H-indazole tautomer is limited, data from the closely related 1H isomer (CAS 908330-77-8) and general principles of physical organic chemistry inform this protocol.[6][7]

PropertyDataSource / Rationale
Chemical Name 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochlorideIUPAC Nomenclature
Related CAS Number 908330-77-8 (for 1H-isomer hydrochloride)[7]
Molecular Formula C₁₀H₁₂ClN₃O₂Calculated
Molecular Weight 241.67 g/mol Calculated
Predicted Solubility Expected to have low intrinsic solubility in neutral water but significantly higher solubility in acidic aqueous solutions (pH 1-4) and polar organic solvents like DMSO and DMF.[8]
Storage (Solid) Store at 2-8°C, desiccated, protected from light.General recommendation for heterocyclic compounds.

Safety & Handling Precautions

As a laboratory chemical with an uncharacterized toxicological profile, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride should be handled with care. Assume the compound is a potential irritant and harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

  • Waste Disposal: Dispose of all waste materials (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal regulations for chemical waste.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

For similar compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Detailed Experimental Protocols

This protocol is designed to produce a sterile, high-concentration primary stock solution (e.g., 10-50 mM in 0.1 N HCl) that can be further diluted into aqueous assay buffers.

Required Materials & Equipment
  • Compound: 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (solid powder)

  • Solvents:

    • Hydrochloric Acid (HCl), concentrated (e.g., 12.1 N)

    • High-purity, sterile water (e.g., Milli-Q, WFI, or HPLC-grade)[9]

  • Equipment:

    • Analytical balance (calibrated)[9]

    • Vortex mixer

    • Water bath sonicator

    • pH meter (calibrated)

    • Magnetic stirrer and stir bars

    • Sterile disposable syringes (10-50 mL)

    • Sterile syringe filters (0.22 µm pore size, PVDF or other chemically compatible membrane)

  • Glassware & Consumables:

    • Volumetric flasks (Class A)

    • Beakers and graduated cylinders

    • Sterile conical tubes or vials for aliquots (amber or wrapped in foil)

    • Weigh boats[9]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Part 1: Preparation cluster_dissolve Part 2: Dissolution & Sterilization cluster_final Part 3: Final Steps prep_reagent Prepare 0.1 N HCl calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve assist Assist Dissolution (Vortex/Sonicate) dissolve->assist sterilize Filter Sterilize (0.22 µm) assist->sterilize qc Perform QC Checks (Clarity, pH) sterilize->qc aliquot Aliquot into Vials qc->aliquot store Store at ≤ -20°C aliquot->store

Caption: Workflow for preparing sterile stock solutions.

Protocol 1: Preparation of 0.1 N HCl Solvent

The use of a dilute acid solvent is crucial for maintaining the protonated state of the amino acid hydrochloride, which enhances both its solubility and stability in aqueous solution.[10]

  • In a chemical fume hood, add ~400 mL of high-purity water to a 500 mL volumetric flask.

  • Carefully add 4.13 mL of concentrated HCl (12.1 N) to the water. Causality Note: Always add acid to water to safely dissipate the heat of dilution.

  • Allow the solution to cool to room temperature.

  • Bring the flask to the final 500 mL volume with high-purity water.

  • Mix thoroughly. This solution can be stored at 4°C for several months.

Protocol 2: Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM stock: Mass = 0.010 mol/L × 0.010 L × 241.67 g/mol = 0.002417 g = 2.42 mg

  • Weighing: On a calibrated analytical balance, accurately weigh 2.42 mg of the compound onto a weigh boat. Transfer the powder carefully into a 15 mL conical tube or a suitable volumetric flask.

  • Dissolution: Add approximately 8 mL of the prepared 0.1 N HCl solvent to the vessel.

  • Assisted Solubilization: Cap the vessel and vortex vigorously for 30-60 seconds. If solids remain, place the vessel in a room temperature water bath sonicator and sonicate for 5-10 minute intervals. Causality Note: Sonication provides energy to break up solid aggregates and accelerate dissolution without applying potentially degrading heat.

  • Volume Adjustment: Once the solid is fully dissolved, add 0.1 N HCl to reach the final desired volume of 10 mL. Mix thoroughly.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, and labeled conical tube. Causality Note: Filter sterilization is mandatory as heat-based methods like autoclaving can cause degradation of complex organic molecules.

  • Quality Control: Visually inspect the final solution for any particulates or cloudiness. The solution should be clear and colorless. Optionally, measure the pH, which should be in the acidic range (typically pH 1-2).

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Causality Note: This practice also minimizes the risk of contaminating the entire stock. Label each aliquot clearly with the compound name, concentration, and date of preparation.

Storage and Stability

  • Short-Term (≤ 1 week): Aliquots may be stored at 4°C, protected from light.

  • Long-Term (1-12 months): For maximum stability, store aliquots frozen at -20°C or -80°C.[11] When ready to use, thaw an aliquot at room temperature or on ice and use it immediately. Do not refreeze partially used aliquots.

While data for this specific molecule is not available, amino acid solutions, particularly those stored in an acidic buffer, are generally stable for extended periods when frozen.[10][12] However, empirical stability should be determined for long-term or cGMP-regulated applications.

Summary Table for Stock Solution Preparation

Target Concentration (mM)Volume (mL)Mass Required (mg)
1051.21
10102.42
2553.02
25106.04
5056.04
501012.08

References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • NextSDS. 2-amino-3-(2H-indazol-3-yl)propanoic acid — Chemical Substance Information. [Link]

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link]

  • PubMed. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. [Link]

  • NextSDS. 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PubChem. (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. [Link]

  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?[Link]

  • Royal Society of Chemistry. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Synthonix, Inc. (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. [Link]

  • PMC - NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • Frederick National Laboratory for Cancer Research. Preparing Reagent Solutions. [Link]

  • Wipf Group - University of Pittsburgh. (2012). Guidelines for Biological Sample QC. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]

Sources

Application Notes and Protocols for the Incorporation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, potency, and the introduction of novel functionalities.[1][2] Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technique for the assembly of these modified peptides.[2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of the novel amino acid, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, into peptide sequences using the widely adopted Fmoc/tBu strategy.

The indazole moiety, a bicyclic aromatic system containing two adjacent nitrogen atoms, offers unique opportunities for modulating the pharmacological properties of peptides. Its distinct electronic and steric characteristics can influence peptide conformation, receptor binding, and metabolic stability. This guide will address the specific challenges and considerations for incorporating this heterocyclic amino acid, providing researchers with a robust framework for its successful application in peptide synthesis.

Chemical Profile of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

A thorough understanding of the chemical properties of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is crucial for its successful incorporation in SPPS.

PropertyDescriptionImplications for SPPS
Structure A propanoic acid with an indazole ring attached to the β-carbon.The bulky and aromatic nature of the indazole side chain may introduce steric hindrance during coupling reactions.
Indazole Tautomerism The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[4][5] The "2H" designation in the amino acid name specifies the position of the hydrogen on the indazole ring.The reactivity of the indazole ring, particularly the N-H group, needs to be considered. Protection of the indazole nitrogen may be necessary to prevent side reactions.
Hydrochloride Salt The amino acid is supplied as a hydrochloride salt.The hydrochloride salt must be neutralized in situ during the coupling reaction, typically by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Strategic Considerations for SPPS Incorporation

The unique structure of 2-amino-3-(2H-indazol-3-yl)propanoic acid presents specific challenges that require careful optimization of the SPPS protocol.

Side-Chain Protection of the Indazole Moiety

The indazole ring contains a secondary amine that could potentially react with activated amino acids or other reagents during SPPS. While the 2H-tautomer is specified, the potential for tautomerization and reaction at the N1 position should be considered. To prevent side reactions, protection of the indazole nitrogen is recommended. A common protecting group for similar heterocyclic systems is the tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final acidic cleavage from the resin.

Coupling Reagent Selection

The steric bulk of the indazole side chain can hinder the formation of the peptide bond.[6] Therefore, the choice of an appropriate coupling reagent is critical for achieving high coupling efficiency.

Coupling Reagent ClassRecommended ReagentsRationale
Uronium/Aminium Salts HATU, HBTU, HCTUThese reagents are highly reactive and are effective for coupling sterically hindered amino acids.[6]
Phosphonium Salts PyBOP, PyAOPKnown for their high efficiency and low racemization, particularly for challenging couplings.[6]
Carbodiimides DIC/OxymaA cost-effective option, with Oxyma as an additive to enhance reactivity and suppress racemization.[6]

For initial optimizations, a uronium or phosphonium salt-based reagent is recommended to ensure high coupling yields.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy and are tailored for the manual solid-phase synthesis of peptides containing 2-amino-3-(2H-indazol-3-yl)propanoic acid.

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality (acid or amide).[1] For C-terminal amides, Rink Amide resin is a suitable choice. For C-terminal acids, Wang or 2-chlorotrityl chloride resins are commonly used.[1]

SPPS Workflow for Incorporation of 2-amino-3-(2H-indazol-3-yl)propanoic acid

The following diagram illustrates the key steps in a single coupling cycle for incorporating the target amino acid.

SPPS_Workflow cluster_Resin Peptide-Resin cluster_Deprotection Fmoc Deprotection cluster_Washing1 Washing cluster_Coupling Coupling of Indazole Amino Acid cluster_Washing2 Washing cluster_NextCycle Next Cycle Resin Fmoc-AA(n-1)-Resin Deprotection 1. 20% Piperidine in DMF Resin->Deprotection Start Cycle Wash1 DMF Washes Deprotection->Wash1 Coupling Couple Activated AA to Resin Wash1->Coupling Activation Fmoc-Indazole-AA-OH + Coupling Reagent (e.g., HATU) + DIEA in DMF Activation->Coupling Wash2 DMF Washes Coupling->Wash2 NextResin Fmoc-Indazole-AA-AA(n-1)-Resin Wash2->NextResin Ready for next AA

Sources

Application Note: Utilizing 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride as a Tryptophan Bioisostere in Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

L-Tryptophan is a foundational aromatic amino acid, serving as a critical structural anchor in protein-protein interactions and a primary precursor in the kynurenine metabolic pathway[1]. However, in the context of drug development, the natural indole side-chain of tryptophan presents a significant liability: it is highly susceptible to oxidative cleavage by Indoleamine 2,3-dioxygenase 1 (IDO1)[2]. This rapid degradation limits the in vivo half-life of tryptophan-rich therapeutic peptides and contributes to tumor immune evasion via the generation of immunosuppressive kynurenines[3].

Replacing the indole ring with an indazole scaffold—specifically utilizing 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (Indazole-Ala)—provides a robust bioisosteric solution[4]. The substitution of a C-H group with a nitrogen atom at position 2 alters the electronic distribution of the aromatic system. This modification lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the indazole ring highly resistant to IDO1-mediated degradation[3]. Furthermore, the indazole moiety introduces a novel hydrogen-bond acceptor, allowing researchers to probe binding pocket directionality and cation- π interactions with unprecedented precision[5].

G Trp L-Tryptophan (Indole Scaffold) IDO1 IDO1 Enzyme (Oxidation) Trp->IDO1 Kyn Kynurenine (Immunosuppressive) IDO1->Kyn IndTrp Indazole-Ala (Bioisostere) IndTrp->IDO1 Steric/Electronic Resistance Bypass Metabolic Stability (Target Engagement) IndTrp->Bypass

Fig 1. Metabolic bypass of the IDO1 kynurenine pathway using indazole-based bioisosteres.

Physicochemical Profiling: L-Tryptophan vs. Indazole-Ala

To effectively utilize Indazole-Ala in rational drug design, one must understand how its physicochemical properties diverge from natural tryptophan. The table below summarizes the critical differences that drive experimental outcomes.

PropertyL-Tryptophan2-Amino-3-(2H-indazol-3-yl)propanoic acidCausality / Impact in Drug Design
Side-Chain Scaffold Indole2H-IndazoleIndazole introduces a second nitrogen, altering overall electron density and aromaticity[4].
Hydrogen Bonding 1 Donor (N-H)1 Donor (N-H), 1 Acceptor (N:)Enables novel directional H-bonding networks within receptor binding pockets.
Metabolic Stability High IDO1 SusceptibilityIDO1 ResistantPrevents premature degradation into immunosuppressive kynurenine metabolites[2].
Cation- π Potential Very HighModerate/HighAltered electrostatic potential map differentiates strict cation- π vs. hydrophobic binding modes[5].
pKa (Side-chain) ~16.2~14.0Increased acidity of the N-H proton due to the electron-withdrawing nature of the adjacent nitrogen.

Experimental Workflows & Protocols

The integration of Indazole-Ala into a research pipeline requires a multi-disciplinary approach, spanning biocatalysis, solid-phase peptide synthesis (SPPS), and functional validation.

G Step1 1. Biocatalytic Synthesis (PfTrpB0B2 + Indazole + L-Serine) Step2 2. IPQC Validation (LC-MS Conversion Check) Step1->Step2 Step3 3. Fmoc-SPPS Incorporation (HATU/DIPEA Coupling) Step2->Step3 Step4 4. Cleavage & Deprotection (TFA/TIPS/H2O Cocktail) Step3->Step4 Step5 5. Functional Assay (Receptor Kinetics / Structural Probing) Step4->Step5

Fig 2. End-to-end workflow from biocatalytic synthesis to peptide incorporation and evaluation.

Protocol 1: Biocatalytic Synthesis of Indazole-Ala Hydrochloride

While traditional chemical synthesis of non-canonical amino acids (ncAAs) requires exhaustive protection/deprotection schemes, engineered Tryptophan Synthase ( β -subunit, TrpB) variants offer a direct, highly enantioselective biocatalytic route[6]. Native TrpS has low affinity for indazole; however, the engineered Pyrococcus furiosus variant (PfTrpB0B2) stabilizes the aminoacrylate intermediate and accommodates the indazole nucleophile, driving the reaction to completion[7].

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL bioreactor, dissolve 10 mM indazole and 15 mM L-serine in 50 mM potassium phosphate buffer (pH 8.0).

    • Causality: A slight stoichiometric excess of L-serine drives the thermodynamic equilibrium toward product formation.

  • Cofactor Addition: Add 0.1 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the essential catalytic cofactor for TrpB, facilitating the formation of the electrophilic aminoacrylate intermediate required for C-C bond formation.

  • Enzyme Initiation: Introduce 1 mg/mL of purified PfTrpB0B2 enzyme. Incubate the mixture at 37°C with gentle agitation (150 rpm) for 24 hours.

  • Self-Validation (IPQC): At 12h and 24h, withdraw a 10 µL aliquot, quench with 90 µL acetonitrile, centrifuge at 14,000 x g, and analyze the supernatant via LC-MS.

    • Success Criteria: Proceed only when >95% depletion of the indazole peak (m/z 119) and the appearance of the product peak (m/z 206) are confirmed.

  • Purification & Salt Formation: Acidify the reaction mixture to pH 2.0 using 1M HCl to precipitate the enzyme. Centrifuge and subject the supernatant to preparative reverse-phase HPLC (C18 column). Lyophilize the product fractions in the presence of dilute HCl to isolate the product as a hydrochloride salt.

    • Causality: The HCl salt form significantly enhances aqueous solubility and stability for subsequent derivatization steps.

Protocol 2: Fmoc-SPPS Incorporation

Incorporating Indazole-Ala into a synthetic peptide sequence requires careful consideration of coupling kinetics. The indazole side chain can act as a nucleophile if unprotected. While Fmoc-Indazole-Ala-OH can be coupled directly under highly optimized conditions, using side-chain Boc-protected variants prevents branching[8].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling: Dissolve 0.3 mmol Fmoc-Indazole-Ala-OH, 0.29 mmol HATU, and 0.6 mmol DIPEA in minimal DMF. Pre-activate for 2 minutes, then add to the resin. Agitate for 60 minutes at room temperature.

    • Causality: HATU is selected over standard carbodiimides due to its superior efficiency with electronically deactivated or sterically hindered ncAAs, minimizing epimerization.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads.

    • Success Criteria: Yellow beads indicate complete coupling (absence of free primary amines). If beads turn blue, repeat Step 3 before proceeding to prevent deletion sequences.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

    • Causality: Trifluoroacetic acid (TFA) simultaneously removes global protecting groups (including any side-chain Boc) and cleaves the synthesized peptide from the solid support.

  • Precipitation: Filter the cleavage solution directly into cold diethyl ether to precipitate the peptide. Centrifuge, wash the pellet twice with ether, and lyophilize.

Protocol 3: Probing Cation- π Interactions via Radioligand Binding

Indole and indazole possess distinct electrostatic potential maps. If a receptor relies strictly on a cation- π interaction for ligand binding, substituting tryptophan with indazole will predictably alter the binding affinity ( Kd​ ) based on the indazole's reduced negative charge density on its π -face[5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the target receptor (e.g., 5-HT3R or a specific GPCR).

  • Assay Setup: In a 96-well plate, incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g., [3H] -granisetron) and varying concentrations of the Indazole-Ala modified peptide (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation & Filtration: Incubate at room temperature for 1 hour to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Self-Validation (Non-Specific Binding Control): Include control wells containing 10 µM of a known cold competitor to define non-specific binding (NSB).

    • Success Criteria: The assay is valid only if NSB is <10% of total radioligand binding. High NSB indicates poor filter washing or non-specific lipid partitioning.

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to scintillation vials, add scintillation fluid, and count radioactivity. Calculate IC50​ and Ki​ using the Cheng-Prusoff equation to determine the exact energetic contribution of the modified cation- π interaction.

Sources

Establishing In Vivo Dosing for Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Methodological Guide Featuring 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Vivo Protocol for Researchers

Topic: In Vivo Dosing Guidelines for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to the suppression of T-cell and natural killer (NK) cell function and the promotion of regulatory T-cell (Treg) activity.[1] The resulting immunosuppressive milieu facilitates tumor growth and metastasis. Consequently, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy, often explored in combination with other checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[1][2][3]

This document provides a comprehensive guide for researchers and drug development professionals on establishing in vivo dosing regimens for novel IDO1 inhibitors, with a specific focus on the representative compound, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. While extensive in vivo data for this particular molecule is not yet publicly available[4], this guide will leverage data from structurally related and well-characterized IDO1 inhibitors, such as Epacadostat and Navoximod, to provide a robust framework for preclinical development.[2][4] The protocols and methodologies outlined herein are designed to ensure scientific integrity and provide a clear path from initial compound characterization to the design of informative in vivo efficacy studies.

The IDO1 Pathway and Mechanism of Inhibition

A fundamental understanding of the IDO1 pathway is crucial for designing meaningful in vivo experiments. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent immunosuppressive cascade.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell T-Cell Proliferation & Function Tryptophan->T_Cell Essential for Kynurenine Kynurenine (Kyn) Treg Regulatory T-Cell (Treg) Activation Kynurenine->Treg Activates IDO1->Kynurenine Produces Compound 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride Compound->IDO1 Inhibits Suppression Immune Suppression T_Cell->Suppression Treg->Suppression

Caption: The IDO1 enzyme catabolizes tryptophan into kynurenine, leading to immune suppression.

Part 1: Pre-Dosing Characterization and Formulation

A successful in vivo study begins with a thorough understanding of the test article's physicochemical properties. This knowledge is paramount for developing a stable and bioavailable formulation.

Physicochemical Properties Assessment
PropertyImportance for In Vivo StudiesTarget Range/Considerations
Solubility Determines the feasibility of different administration routes (e.g., oral gavage, intraperitoneal injection).Aqueous solubility >1 mg/mL is desirable for parenteral routes. For oral dosing, solubility in relevant GI fluids should be assessed.
Stability Ensures that the compound does not degrade in the formulation vehicle or under physiological conditions.Should be stable at room temperature and 37°C for the duration of the experiment.
pKa Influences solubility and absorption across biological membranes.Important for predicting behavior in different pH environments (e.g., stomach vs. intestine).
LogP/LogD Predicts lipophilicity and potential for membrane permeability and distribution into tissues.A balanced LogP/LogD is often desirable for oral bioavailability.
Formulation Development Protocol

Objective: To prepare a stable and homogenous formulation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride for in vivo administration.

Materials:

  • 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

  • Vehicle components (e.g., sterile water, saline, 0.5% methylcellulose, DMSO)

  • pH meter

  • Stir plate and stir bars

  • Sterile filters (if applicable)

Protocol:

  • Vehicle Selection: Based on solubility data, select an appropriate vehicle. For hydrophilic compounds, sterile water or saline may be sufficient. For more lipophilic compounds, a suspension in 0.5% methylcellulose or a solution in a vehicle containing a small percentage of a solubilizing agent like DMSO may be necessary.

  • Preparation of a Suspension (Example): a. Weigh the required amount of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. b. Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. c. Slowly add the powdered compound to the methylcellulose solution while stirring continuously. d. Continue stirring for at least 30 minutes to ensure a homogenous suspension. e. Visually inspect for any clumps or undissolved material.

  • pH Adjustment (if necessary): If the compound's stability is pH-dependent, adjust the pH of the final formulation using sterile HCl or NaOH.

  • Sterility: For parenteral routes, ensure the final formulation is sterile. This can be achieved by sterile filtering if the compound is in solution or by aseptic preparation techniques for suspensions.

  • Stability Assessment: Store a small aliquot of the formulation at room temperature and 4°C and visually inspect for any changes (e.g., precipitation, color change) over the planned duration of the in vivo study.

Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The primary goal of initial in vivo studies is to understand the pharmacokinetic and pharmacodynamic profile of the compound. This data is essential for selecting a dose and schedule for subsequent efficacy studies.

Workflow for PK/PD Study Design

PKPD_Workflow cluster_0 Phase 1: Single Dose PK/PD cluster_1 Phase 2: Data Analysis & Modeling cluster_2 Phase 3: Dose Selection for Efficacy A Dose Range Finding (e.g., 10, 30, 100 mg/kg) B Administer single dose to mice (n=3-5/group) A->B C Collect blood samples at multiple time points B->C D Analyze plasma for compound concentration (PK) C->D E Analyze plasma/tissue for Kynurenine levels (PD) C->E F Calculate PK parameters (Cmax, Tmax, AUC, t1/2) D->F G Establish PK/PD relationship E->G F->G H Determine dose required for >80% Kynurenine inhibition G->H I Select dose and schedule for efficacy studies H->I

Caption: A streamlined workflow for conducting pharmacokinetic and pharmacodynamic studies.

Protocol for a Single-Dose PK/PD Study in Mice

Objective: To determine the pharmacokinetic profile and the dose-dependent inhibition of kynurenine production by 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

Animal Model:

  • Species: C57BL/6 or Balb/c mice

  • Sex: Female

  • Age: 6-8 weeks

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: 10 mg/kg

  • Group 3: 30 mg/kg

  • Group 4: 100 mg/kg (Note: Dose levels are illustrative and should be adjusted based on in vitro potency and any available data on similar compounds. For reference, Epacadostat has been dosed at 100 mg/kg twice daily in mice.[4])

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Administer the compound or vehicle via the intended route (e.g., oral gavage).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, if applicable, and spleen) and snap-freeze in liquid nitrogen.

Analysis:

  • Pharmacokinetics: Analyze plasma samples for the concentration of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride using a validated LC-MS/MS method. Calculate key PK parameters.

  • Pharmacodynamics: Measure the concentration of tryptophan and kynurenine in plasma and tissue homogenates using LC-MS/MS. The Kyn/Trp ratio is a key indicator of IDO1 activity.[1]

Part 3: Toxicity and Tolerability Assessment

Before proceeding to long-term efficacy studies, it is crucial to establish the maximum tolerated dose (MTD) and identify any potential toxicities.

Protocol for a 7-Day Repeat-Dose Tolerability Study

Objective: To assess the safety and tolerability of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride when administered daily for 7 days.

Animal Model:

  • As per the PK/PD study.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2-4: Three dose levels, starting from the dose that showed significant PD effect in the single-dose study, and escalating.

Procedure:

  • Administer the compound or vehicle daily for 7 consecutive days.

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Record body weight at the beginning of the study and every other day thereafter.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

Data Interpretation:

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or any other severe adverse effects.

Part 4: In Vivo Efficacy Studies

With a well-characterized compound and an established tolerated dose, efficacy studies in appropriate tumor models can be designed.

Protocol for an Efficacy Study in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, alone and in combination with an immune checkpoint inhibitor.

Animal Model and Tumor Cells:

  • Animal: Balb/c mice

  • Tumor Cells: CT26 colon carcinoma (a commonly used model for IDO1 inhibitor studies[4])

Experimental Groups (n=10-15 mice/group):

  • Vehicle Control

  • 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (at a pre-determined dose and schedule)

  • Anti-PD-1/PD-L1 antibody (at a standard dose, e.g., 10 mg/kg, twice weekly)

  • Combination of the IDO1 inhibitor and anti-PD-1/PD-L1 antibody

Procedure:

  • Subcutaneously implant CT26 cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into the treatment groups.

  • Initiate treatment as per the defined schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (when tumors in the control group reach a pre-defined endpoint), euthanize the animals and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell populations, qPCR for gene expression).

Decision Tree for Dose Escalation in Efficacy Studies

Dose_Escalation Start Start with MTD from tolerability study CheckEfficacy Significant anti-tumor efficacy? Start->CheckEfficacy CheckToxicity Toxicity observed? CheckEfficacy->CheckToxicity Yes ConsiderHigher Consider higher dose if MTD not reached CheckEfficacy->ConsiderHigher No OptimalDose Optimal dose identified CheckToxicity->OptimalDose No LowerDose Lower the dose CheckToxicity->LowerDose Yes LowerDose->CheckEfficacy

Caption: A decision-making framework for dose adjustments in efficacy studies.

Conclusion

The successful in vivo evaluation of a novel IDO1 inhibitor such as 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride requires a systematic and data-driven approach. By first establishing the compound's physicochemical properties and developing a suitable formulation, researchers can proceed to conduct well-designed pharmacokinetic, pharmacodynamic, and tolerability studies. The insights gained from these initial experiments are invaluable for selecting an appropriate dose and schedule for pivotal efficacy studies in relevant tumor models. While the journey from a novel compound to a potential therapeutic is long, the rigorous application of the principles and protocols outlined in this guide will provide a solid foundation for the preclinical development of this promising class of immunotherapeutic agents.

References

  • Zhai, L., et al. (2021). Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy. Journal for ImmunoTherapy of Cancer, 9(6), e002469. Available from: [Link]

  • Galli, F., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 9(1), 1777621. Available from: [Link]

  • Komiya, T., & Huang, Y. (2025). A selective IDO1 inhibitor, KHK2455, improves efficacy of PD-L1 blockade by modulating both innate and adaptive immunity in a mouse melanoma model. Cancer Immunology, Immunotherapy. Available from: [Link]

  • Gargiulo, P., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 860193. Available from: [Link]

  • Dominick, M. A., et al. (1998). Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs. Fundamental and Applied Toxicology, 42(2), 123-132. Available from: [Link]

  • Larsen, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. Available from: [Link]

  • ResearchGate. Preclinical Toxicity Studies. Available from: [Link]

  • University of Petroleum & Energy Studies. PRE CLINICAL TOXICOLOGICAL STUDIES. Available from: [Link]

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Comprehensive Assay and Preparation Protocols for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in Macrocyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (indazole-3-alanine) is a highly specialized, non-natural amino acid. It serves as a critical structural building block in the development of advanced macrocyclic peptides, particularly complement component 5 (C5) inhibitors such as zilucoplan (RA101495) and its next-generation analogs[1],[2]. Incorporating bulky, aromatic unnatural amino acids into peptide backbones enhances proteolytic stability and target affinity[3]. However, it also introduces unique challenges in quality control (QC), stereochemical validation, and solid-phase peptide synthesis (SPPS) coupling efficiency.

As a self-validating system, the following protocols establish a rigorous QA/QC pipeline. They bridge the gap between raw material analytical characterization and functional biological validation, ensuring that the synthesized macrocycle will perform its intended therapeutic role in treating complement-mediated disorders like generalized myasthenia gravis (gMG)[4].

QA_Workflow A Raw Material 2-amino-3-(2H-indazol-3-yl) propanoic acid HCl BB BB A->BB B Sample Prep (Buffer Dissolution) D LC-MS/NMR (Chemical Identity) B->D C Chiral HPLC (Enantiomeric Purity) E Fmoc-Derivatization & SPPS Coupling C->E ee > 99.5% D->E Confirmed F Functional Validation (C5 Inhibition Assay) E->F Peptide Cleavage BB->C

Workflow for the analytical characterization and functional validation of the unnatural amino acid.

Section 1: Analytical Integrity & Stereochemical Validation

Scientific Rationale: Unnatural amino acids synthesized via asymmetric catalysis often harbor trace enantiomeric impurities. In macrocyclic peptide synthesis, a single D-amino acid impurity will generate a diastereomer. Diastereomeric peptides are chromatographically nearly identical to the target but are biologically inactive due to altered 3D conformations. Establishing a self-validating chiral assay is the first critical step before committing the monomer to expensive synthesis workflows.

Protocol 1: Chiral HPLC Assay for Enantiomeric Excess (ee)

1. Sample Preparation:

  • Weigh exactly 5.0 mg of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to ensure complete protonation of the indazole and amine groups.

  • Vortex for 60 seconds and sonicate for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions: We utilize a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+)) which excels at resolving underivatized amino acids by forming synergistic hydrogen bond and ion-exchange interactions.

ParameterSpecification / Setting
Column Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm)
Mobile Phase 50 mM Formic Acid + 50 mM Diethylamine in Methanol/Water (90:10)
Flow Rate 0.8 mL/min (Isocratic)
Column Temperature 25°C
Detection (UV) 254 nm (Optimal for indazole ring absorbance)
Injection Volume 5 µL
System Suitability (SST) Resolution (Rs) between L and D enantiomers must be ≥ 2.5.

Self-Validation Check: Inject a racemic standard (50:50 L/D mix) prior to the sample. If baseline resolution (Rs ≥ 2.5) is not achieved, the mobile phase ionic strength must be adjusted before proceeding.

Section 2: Synthetic Viability (SPPS Coupling Assay)

Scientific Rationale: The 2H-indazole ring is sterically demanding. Furthermore, the secondary nitrogens in the indazole ring can act as weak nucleophiles or hydrogen-bond donors, potentially leading to poor coupling yields or side reactions during Fmoc-SPPS. We utilize a standardized test-coupling protocol on Rink Amide resin to determine the optimal coupling cocktail before full-scale synthesis.

Protocol 2: Test Coupling and Cleavage Efficiency

1. Fmoc-Derivatization (If required): (Note: If the raw material is not pre-Fmoc protected, react the amino acid with Fmoc-OSu and Na2CO3 in Dioxane/Water prior to SPPS).

2. SPPS Test Coupling Procedure:

  • Swell 100 mg of Rink Amide AM resin (loading: 0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotect the resin using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling Cocktail Preparation: Dissolve 4 equivalents (eq) of Fmoc-2-amino-3-(2H-indazol-3-yl)propanoic acid, 4 eq of HATU, and 8 eq of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.

  • Add the cocktail to the resin and agitate at room temperature for 2 hours.

  • Wash the resin with DMF (5x) and Dichloromethane (DCM) (5x).

  • Perform a Kaiser Test. Causality: A negative Kaiser test (yellow) validates that the sterically hindered amino acid has successfully coupled to the primary amines on the resin.

3. Micro-Cleavage and Yield Determination:

  • Treat 10 mg of the coupled resin with 1 mL of Cleavage Cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

  • Precipitate the product in cold diethyl ether, centrifuge, and dry the pellet.

  • Analyze via LC-MS to confirm the mass of the indazole-3-alanine amide derivative ( [M+H]+ expected: ~206.1 Da for the free amine amide).

Coupling Reagent SystemSteric Hindrance OverlapExpected Coupling YieldEpimerization Risk
DIC / Oxyma PureModerate85 - 90%Low
HATU / DIPEAHigh (Ideal for Indazole)> 98%Moderate (Requires strict stoichiometry)

Section 3: Biological Efficacy & Functional Validation

Scientific Rationale: The ultimate validation of the amino acid's integrity is the biological activity of the final synthesized macrocycle. Complement C5 inhibitors, such as zilucoplan, act via a dual mechanism: they bind C5 to prevent its cleavage by C5 convertase into the anaphylatoxin C5a and the MAC-initiator C5b, and they sterically block preformed C5b from interacting with C6[5],. We validate the synthesized peptide's functionality using a classical ex vivo sheep red blood cell (sRBC) hemolysis assay.

Pathway C5 Complement C5 Protein C5a C5a (Anaphylatoxin / Inflammation) C5->C5a C5b C5b (MAC Initiator) C5->C5b Conv C5 Convertase (Enzyme Complex) Conv->C5 Cleaves MAC Membrane Attack Complex (MAC) Osmotic Cell Lysis C5b->MAC Recruits C6, C7, C8, C9 Inhib Zilucoplan Analog (Indazole-3-alanine Macrocycle) Inhib->C5 Binds & Blocks Cleavage Inhib->C5b Steric Hindrance (Blocks C6)

Dual mechanism of C5 inhibition by macrocyclic peptides containing 2-amino-3-(2H-indazol-3-yl)propanoic acid.

Protocol 3: Ex Vivo sRBC Hemolysis Assay

1. Reagent Preparation:

  • Buffer: Prepare Gelatin Veronal Buffer with Calcium and Magnesium ( GVB++ ).

  • Erythrocytes: Wash antibody-sensitized sheep erythrocytes (EA) in GVB++ until the supernatant is clear. Resuspend to a concentration of 5×108 cells/mL.

  • Complement Source: Dilute Normal Human Serum (NHS) to 1% (v/v) in GVB++ .

2. Assay Procedure:

  • In a 96-well U-bottom microtiter plate, add 50 µL of the synthesized macrocyclic peptide (serially diluted from 1000 nM to 0.1 nM in GVB++ ).

  • Add 50 µL of the 1% NHS to each well.

  • Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the peptide to bind to the C5 protein in the serum before the complement cascade is triggered.

  • Add 50 µL of the EA suspension to all wells.

  • Incubate at 37°C for exactly 30 minutes to allow classical pathway activation and MAC formation.

  • Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet unlysed cells.

  • Transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure absorbance at 412 nm (detecting released hemoglobin).

3. Self-Validating Controls:

  • 0% Lysis (Blank): GVB++

    • EA (No serum). Ensures cells are stable.
  • 100% Lysis (Positive Control): Water + EA. Establishes maximum hemoglobin release.

  • Uninhibited Lysis: NHS + EA + Vehicle (No peptide). Establishes baseline complement activity.

Calculate the IC50​ using non-linear regression. A successfully incorporated indazole-3-alanine analog should demonstrate potent C5 inhibition, typically in the sub-nanomolar to low-nanomolar range.

References

  • UCB Biopharma SRL. (2020). Neurological disease treatment with zilucoplan. WO2020219822A1.
  • Duda, P. W., et al. (2023). Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation. Frontiers in Immunology, 14, 1240954.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133083018, Zilucoplan.[Link]

Sources

Application Note & Protocol: Assessing Cellular Response to 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, a Putative IDO1 Inhibitor, via Cell Viability Assay

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting a Key Metabolic Checkpoint in Immuno-Oncology

In the intricate tumor microenvironment, cancer cells employ a variety of strategies to evade the host's immune system. One such critical mechanism is the metabolic reprogramming of tryptophan, an essential amino acid. The catabolism of tryptophan is largely governed by the kynurenine pathway, and the rate-limiting step is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is overexpressed in many tumor types, leading to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[4][5] This metabolic shift creates an immunosuppressive milieu by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells.[6] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy.

The compound 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a novel small molecule designed as a putative inhibitor of IDO1. Its structural similarity to other known IDO1 inhibitors suggests its potential to disrupt the kynurenine pathway and restore anti-tumor immunity. A fundamental step in evaluating the therapeutic potential of such a compound is to determine its effect on the viability of cancer cells. This application note provides a detailed protocol for assessing the cytotoxic or cytostatic effects of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride using a fluorescence-based cell viability assay.

The Kynurenine Pathway: A Target for Cancer Therapy

The kynurenine pathway is a major route of tryptophan metabolism, leading to the production of various bioactive molecules.[1][7] In the context of cancer, the heightened activity of IDO1 initiates a cascade that ultimately fosters an immunosuppressive tumor microenvironment.[4][5] The depletion of tryptophan itself can halt T cell proliferation, while the accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis.[6] By inhibiting IDO1, it is hypothesized that the immunosuppressive effects of tryptophan catabolism can be reversed, thereby enhancing the efficacy of the host's anti-tumor immune response.

kynurenine_pathway Tryptophan Tryptophan IDO1 IDO1 (Target of Inhibition) Tryptophan->IDO1 NFK N-formylkynurenine IDO1->NFK Kynurenine Kynurenine NFK->Kynurenine Downstream_Metabolites Downstream Metabolites Kynurenine->Downstream_Metabolites Immunosuppression Immunosuppression (T-cell inhibition, Treg activation) Downstream_Metabolites->Immunosuppression Tumor_Evasion Tumor Immune Evasion Immunosuppression->Tumor_Evasion

Figure 1: Simplified schematic of the kynurenine pathway and the role of IDO1 in tumor immune evasion.

Principle of the Fluorescence-Based Cell Viability Assay

To assess the impact of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride on cancer cells, a robust and sensitive cell viability assay is essential. This protocol utilizes a fluorescence-based method that relies on two key indicators of cell health: intracellular esterase activity and plasma membrane integrity.[8][9]

  • Calcein AM: A non-fluorescent, cell-permeant dye that is converted by intracellular esterases in living cells into the intensely green fluorescent calcein. This process is dependent on enzymatic activity, which is a hallmark of viable cells.

  • Ethidium Homodimer-1 (EthD-1): A high-affinity nucleic acid stain that is excluded by the intact plasma membrane of live cells. In dead or dying cells with compromised membranes, EthD-1 enters and binds to DNA, emitting a bright red fluorescence.

By simultaneously measuring both green (live) and red (dead) fluorescence, a precise and quantitative assessment of cell viability can be achieved.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening and dose-response studies.

Materials and Reagents
  • 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

  • Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3, or a relevant cell line for the intended cancer type)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Fluorescence-based cell viability kit (containing Calcein AM and Ethidium Homodimer-1)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader with appropriate filters for Calcein (Excitation/Emission: ~495 nm/~515 nm) and EthD-1 (Excitation/Emission: ~528 nm/~617 nm)

Workflow

cell_viability_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation Treatment 4. Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Staining 6. Staining Incubation->Staining Measurement 7. Fluorescence Measurement Staining->Measurement Calculation 8. Data Calculation & IC50 Determination Measurement->Calculation

Figure 2: Experimental workflow for the cell viability assay.

Detailed Procedure
  • Cell Culture:

    • Maintain the chosen cancer cell line in a 37°C incubator with 5% CO2 in complete culture medium.

    • Subculture the cells every 2-3 days to ensure they are in the logarithmic growth phase for the experiment.

  • Compound Preparation:

    • Prepare a stock solution of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in sterile DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest final concentration to be tested to minimize the final DMSO concentration in the wells.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well in a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.

  • Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the compound-treated wells) and untreated control wells (medium only).

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Staining:

    • Prepare the staining solution containing Calcein AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.

    • Carefully remove the treatment medium from the wells.

    • Wash the cells gently with 100 µL of sterile PBS.

    • Add 100 µL of the staining solution to each well.

    • Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Read the green fluorescence (live cells) at an excitation of ~495 nm and an emission of ~515 nm.

    • Read the red fluorescence (dead cells) at an excitation of ~528 nm and an emission of ~617 nm.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the medium-only wells from all other readings.

  • Calculation of Percent Viability:

    • Percent viability can be calculated based on the green fluorescence signal (live cells):

      • % Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control)] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

Parameter Description
Green Fluorescence Proportional to the number of live cells.
Red Fluorescence Proportional to the number of dead cells.
% Viability The percentage of viable cells in the treated population relative to the control.
IC50 The concentration of the compound that causes a 50% reduction in cell viability.

A low IC50 value indicates that 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is potent in reducing the viability of the cancer cells tested. This could be due to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Further assays, such as apoptosis or cell cycle analysis, would be required to elucidate the precise mechanism of action.

Conclusion

This application note provides a comprehensive and detailed protocol for evaluating the effect of the putative IDO1 inhibitor, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, on cancer cell viability. By following this robust fluorescence-based assay, researchers can obtain reliable and quantitative data to assess the compound's potential as a novel therapeutic agent in the field of immuno-oncology. The insights gained from this assay are a critical first step in the preclinical evaluation of this and other similar targeted therapies.

References

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology.
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers in Oncology.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Involvement of Kynurenine Pathway in Hep
  • Fluorescence-Based Viability Assays for the Countess II FL Automated Cell Counter. Thermo Fisher Scientific - US.
  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. BMC Chemistry.
  • Kynurenine: an oncometabolite in colon cancer. Cell Stress.
  • Fluorescence-based cell viability screening assays using water-soluble oxygen probes. Journal of Biomolecular Screening.
  • Cell viability assays. Abcam.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • CellTiter-Fluor™ Cell Viability Assay.
  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific - US.
  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. PNAS.
  • Cell Viability Assays. Thermo Fisher Scientific - US.

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (also known as Indoximod hydrochloride) in aqueous buffers. As an amphoteric molecule—possessing both acidic (carboxylic acid) and basic (amino) functional groups—its solubility is critically dependent on pH.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride poorly soluble in neutral pH buffers (e.g., PBS pH 7.4)?

This is the most common issue and is due to the compound's zwitterionic nature. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this state, the strong electrostatic interactions between zwitterions lead to the formation of a stable crystal lattice, significantly reducing its solubility in water. For this compound, the pI is estimated to be in the neutral pH range.

  • At Low pH (pH < pI): The amino group is protonated (-NH₃⁺) and the carboxylic acid is also protonated (-COOH). The molecule carries a net positive charge, leading to repulsion between molecules and enhanced solubility.

  • At the Isoelectric Point (pH ≈ pI): The amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). The molecule is a zwitterion with a net zero charge, resulting in minimal solubility.

  • At High pH (pH > pI): The amino group is neutral (-NH₂) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge, again promoting solubility.

The key to solubilization is to prepare your buffer at a pH that is sufficiently far from the isoelectric point.

FAQ 2: What is the optimal pH range for dissolving this compound, and how do I choose a buffer?

To achieve significant solubility, you must adjust the pH of your buffer to be at least 1.5 to 2 pH units away from the compound's pI.

  • Acidic Buffers (Recommended Starting Point): A pH range of 2.0 to 4.5 is an excellent starting point. In this range, the molecule will be a positively charged salt, which is typically highly soluble.

  • Alkaline Buffers: A pH range of 8.5 to 10.0 can also be effective, as the molecule will be a negatively charged salt. However, the stability of the compound at high pH should be verified for your specific experimental duration.

Table 1: Recommended Buffer Systems for Solubility Testing

pH RangeRecommended Buffer System (and concentration)Rationale
2.0 - 3.5Glycine-HCl (50-100 mM)Provides good buffering capacity in the low pH range where the compound is expected to be highly soluble.
3.0 - 5.2Acetate Buffer (Sodium Acetate/Acetic Acid, 50-100 mM)A commonly used, effective buffer for creating acidic conditions to solubilize basic compounds.
8.0 - 9.5Tris-HCl (50-100 mM)A standard biological buffer suitable for creating moderately alkaline conditions.
9.0 - 10.5Carbonate-Bicarbonate Buffer (50-100 mM)Useful for achieving higher pH values, but check for compatibility with your assay system.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Optimization

This workflow provides a logical sequence to identify the optimal conditions for dissolving your compound.

G cluster_0 Phase 1: pH Screening cluster_1 Phase 2: Advanced Troubleshooting A Start with Target Concentration in Deionized Water B Prepare Trial Buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) A->B C Add Compound to Buffers (Vortex, 5-10 min) B->C D Observe Solubility C->D E Fully Dissolved? (Clear Solution) D->E F Success! Proceed with Experiment E->F Yes G Partial or No Dissolution E->G No H Select Most Promising pH (e.g., pH 3.0 where some solubility was seen) G->H I Apply Gentle Heat (37°C for 15-30 min) H->I J Try Sonication (5-10 min cycles) I->J If heat is insufficient K Consider Co-solvents (Add 1-10% DMSO, Ethanol, or PEG-400) J->K If physical methods fail L Re-evaluate Solubility K->L M Problem Solved L->M Yes N Consult Technical Support (Further formulation may be needed) L->N No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Buffer

This protocol details the recommended starting procedure for solubilizing 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (MW: 241.67 g/mol ).

Materials:

  • 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride powder

  • Sodium Acetate (Anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Prepare 100 mM Sodium Acetate Buffer (pH 4.0):

    • Dissolve 0.82 g of sodium acetate in ~90 mL of deionized water.

    • While stirring, slowly add glacial acetic acid dropwise until the pH of the solution reaches 4.0.

    • Adjust the final volume to 100 mL with deionized water.

    • Filter the buffer through a 0.22 µm filter to sterilize and remove particulates.

  • Weigh the Compound:

    • Accurately weigh 2.42 mg of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride for a final volume of 1 mL of 10 mM solution.

  • Dissolution:

    • Place the weighed powder into a suitable vial.

    • Add the prepared pH 4.0 acetate buffer to the final desired volume (e.g., 1 mL).

    • Cap the vial and vortex vigorously for 2-3 minutes.

    • If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.

  • Storage:

    • Once dissolved, store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Before use, thaw the solution completely and vortex gently to ensure homogeneity.

FAQ 3: Can I use co-solvents like DMSO to improve solubility?

Yes, but with caution. While co-solvents can be effective, they should be considered a secondary option after pH optimization has been attempted.

  • Initial Step: First, prepare a concentrated stock solution (e.g., 50-100 mM) in 100% DMSO. This is almost always successful.

  • Working Solution: The challenge lies in diluting this DMSO stock into your aqueous experimental buffer without precipitation.

  • Best Practice: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing the buffer. This ensures rapid mixing and minimizes localized high concentrations that can cause the compound to crash out. The final concentration of DMSO in your assay should be kept to a minimum (ideally <0.5%) to avoid off-target effects.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Final ConcentrationConsiderations
DMSO0.1 - 1.0%Biologically active at higher concentrations. Check for assay interference.
Ethanol1 - 5%Can denature proteins at higher concentrations.
PEG-4005 - 10%Generally well-tolerated in cell-based assays and some in vivo studies.
(2-Hydroxypropyl)-β-cyclodextrin1 - 5% (w/v)A complexing agent that encapsulates the drug molecule, increasing its apparent solubility.
FAQ 4: Are there any stability concerns I should be aware of?

Solution stability is a critical factor, especially for long-term experiments.

  • pH Stability: Extremes of pH (e.g., <2 or >10) can potentially lead to hydrolysis of the compound over time. It is recommended to prepare fresh solutions or conduct a short-term stability study (e.g., analyzing the solution by HPLC after 24-48 hours at the storage temperature) if you plan to store the solution for an extended period.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution, even if it was initially fully dissolved. Aliquot your stock solution into single-use volumes to avoid this issue.

  • Light Sensitivity: While not specifically reported for this compound, many indazole-containing molecules exhibit some light sensitivity. It is good practice to store solutions in amber vials or protect them from light.

Technical Support Center: Storage and Handling of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and development timelines.

Introduction: Understanding the Compound's Stability

2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a specialized synthetic amino acid. Its structure, containing an indazole ring, an amino acid backbone, and a hydrochloride salt, dictates its stability profile. The primary degradation risks stem from three key areas:

  • Hygroscopicity : Like many hydrochloride salts, this compound is susceptible to absorbing moisture from the atmosphere.[1][2] This can lead to physical changes (clumping) and can act as a medium for hydrolytic degradation.

  • Oxidation : The electron-rich indazole ring system can be prone to oxidation, especially when exposed to air and light.[3][4] This process can lead to the formation of colored impurities and a loss of compound potency.

  • Photodegradation : Aromatic systems, such as the indazole ring, can be sensitive to light, particularly UV radiation, which can catalyze degradation reactions.[3][5]

This guide is structured to help you identify, troubleshoot, and prevent these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the storage and use of your compound.

Q1: My compound, which was a white powder, has started to turn yellow or brown. What happened, and can I still use it?

A1: Root Cause Analysis & Actionable Solutions

A color change is a primary visual indicator of chemical degradation, most likely due to oxidation of the indazole ring.[3] Exposure to air (oxygen) and/or light can accelerate this process.

  • Immediate Action: Cease using the discolored material in critical experiments. The presence of impurities could lead to unpredictable results.

  • Verification Protocol: The purity of the material should be assessed immediately. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the purity of amino acid derivatives.[6][7] A significant decrease in the area of the main peak, or the appearance of new peaks compared to a reference sample, confirms degradation.

  • Prevention:

    • Store the compound under an inert atmosphere (argon or nitrogen).[4]

    • Use amber glass vials or wrap containers in aluminum foil to protect them from light.[3][8]

    • For long-term storage, keep the compound at the recommended low temperature in a tightly sealed container.

Q2: The powder has become clumpy and is difficult to weigh accurately. What is the cause and how can I resolve this?

A2: Root Cause Analysis & Actionable Solutions

Clumping or caking is a clear sign of moisture absorption. Hydrochloride salts are often hygroscopic, meaning they readily attract and hold water molecules from the air.[2][9]

  • Immediate Action: The water content of the compound has increased, which can affect the accuracy of weighing and may accelerate chemical degradation.[1]

  • Verification Protocol: The water content can be precisely measured using Karl Fischer titration.[10] This will quantify the extent of moisture absorption.

  • Resolution & Prevention:

    • Drying: If the compound is thermally stable, it may be possible to dry it under a high vacuum for several hours. Monitor the process carefully to avoid thermal degradation.

    • Proper Handling: Always allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder.

    • Storage Environment: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For highly sensitive applications, storage in a controlled-humidity glovebox is recommended.[11]

Q3: My analytical results (e.g., HPLC, LC-MS) show new, unexpected peaks. What are the likely degradation products?

A3: Root Cause Analysis & Characterization

The appearance of new peaks confirms that the compound has degraded. The identity of these impurities depends on the degradation pathway.

  • Likely Degradation Pathways:

    • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (e.g., N-oxides, hydroxylated indazole rings).[3]

    • Hydrolysis: While less common for the core structure in solid form, absorbed water could potentially lead to ring-opening or other hydrolytic processes under certain conditions.

    • Photodegradation: UV exposure can lead to complex reactions, including the formation of radical species and subsequent dimerization or rearrangement products.[3]

  • Troubleshooting Workflow:

G start Unexpected Peaks in Analytical Data check_mass Analyze impurity masses (LC-MS) start->check_mass mass_plus_16 Mass = Parent + 16 amu? (or multiples) check_mass->mass_plus_16 oxidative Likely Oxidative Degradation (N-oxides, hydroxylation) mass_plus_16->oxidative Yes other_mass Mass change corresponds to known pathway? (e.g., hydrolysis, dimerization) mass_plus_16->other_mass No review Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Moisture Control? oxidative->review known_path Characterize based on expected degradation other_mass->known_path Yes unknown Unknown Degradant Requires further structural elucidation (e.g., NMR) other_mass->unknown No known_path->review unknown->review remediate Implement Corrective Storage & Handling Protocols review->remediate

Caption: Troubleshooting workflow for identifying degradation products.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound?

For maximal shelf-life, the compound should be stored under conditions that mitigate all primary degradation risks.

ParameterRecommendationRationale
Temperature -20°CSlows the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the indazole ring.[4]
Light Protect from LightPrevents photodegradation. Use amber vials.[8]
Moisture Tightly Sealed in a DesiccatorPrevents water absorption and subsequent physical/chemical changes.[2]
How should I handle the compound for daily experimental use?
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This is the most critical step to prevent moisture condensation.

  • Weighing: Weigh out the required amount quickly in a low-humidity environment if possible.

  • Resealing: Immediately after dispensing, flush the container headspace with an inert gas (e.g., argon), securely seal the cap, and wrap the threads with Parafilm® for extra protection.

  • Return to Storage: Promptly return the main container to its recommended long-term storage condition (-20°C).

What is the recommended procedure for aliquoting the compound?

Aliquoting is highly recommended to preserve the integrity of your main stock.

G start Receive Master Lot equilibrate Equilibrate Container to Room Temperature start->equilibrate prepare Prepare Pre-labeled, Amber Tared Vials in Desiccator or Glovebox equilibrate->prepare dispense Quickly Dispense Aliquots (e.g., for 1-2 weeks of use) prepare->dispense flush_seal Flush Each Vial with Inert Gas & Seal Tightly dispense->flush_seal store Store Aliquots and Master Lot at -20°C flush_seal->store

Caption: Recommended workflow for aliquoting the compound.

How can I perform a routine quality control check on my stored compound?

A simple HPLC-UV analysis is an effective way to monitor purity over time.

Protocol: HPLC Purity Check

  • Standard Preparation: Prepare a fresh solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). This will serve as your time-zero or reference standard.

  • Sample Preparation: Prepare a solution of the stored compound at the same concentration.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a typical starting point.

    • Detection: UV detector set to a wavelength where the indazole chromophore absorbs (e.g., ~220 nm and ~280 nm).

  • Analysis: Compare the chromatograms. Assess the purity by calculating the peak area percentage of the main peak: (Area of Main Peak / Total Area of All Peaks) * 100.[6] A significant decrease in purity or the growth of impurity peaks indicates degradation.

References

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Retrieved from [Link]

  • IDR Environmental. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7549–7559. [Link]

  • Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development. Retrieved from [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Optimization for 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of unnatural amino acids. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride presents a unique triad of analytical hurdles:

  • Amphoteric/Zwitterionic Polarity : The amino acid backbone resists retention on standard reversed-phase (RP) columns.

  • Tautomeric Instability : The 2H-indazole ring is prone to tautomerization and pH-dependent ionization, leading to severe peak deformation[1].

  • Matrix Interference : The hydrochloride salt introduces chloride ions that severely disrupt low-UV baseline stability.

This guide provides field-proven, self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure robust and reproducible HPLC methods.

Part 1: Troubleshooting Guide & FAQs

Q1: My analyte elutes in the void volume ( t0​ ) on a standard C18 column. How do I achieve proper retention? Mechanistic Cause: At physiological or unbuffered pH, the molecule exists as a highly polar zwitterion (deprotonated carboxylate, protonated amine). This high polarity prevents partitioning into the hydrophobic C18 stationary phase[2]. Scientist's Solution: You have two reliable options:

  • Option A (Direct): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). By using a bare silica or amide column with a highly organic mobile phase (e.g., 75% Acetonitrile), the polar zwitterion partitions into the water-enriched layer on the stationary phase, drastically increasing retention[3].

  • Option B (Derivatization): Mask the polar amine group using pre-column derivatization (e.g., AQC reagent). This increases the molecule's hydrophobicity, allowing for excellent retention and separation on standard C18 columns[4].

Q2: I am observing severe peak tailing ( Tf​>2.0 ) and occasional peak splitting. What is the mechanism behind this, and how can I fix it? Mechanistic Cause: Peak splitting in indazole derivatives is rarely a column void issue; it is chemical. It arises from the slow interconversion of indazole tautomers (1H ⇌ 2H) on the chromatographic timescale, or from mixed-mode interactions where the basic amine interacts with ionized surface silanols on the silica support[1]. Scientist's Solution: Strictly control the mobile phase pH. Lower the pH to 2.5 using a strong buffer (e.g., 10–20 mM potassium phosphate or 0.1% Trifluoroacetic acid). This fully protonates the carboxylate, suppresses silanol ionization, and locks the indazole into a single protonation state, yielding a sharp, symmetrical peak.

Q3: The baseline is erratic at the beginning of the run, and I see a massive interference peak. Is this related to the hydrochloride salt? Mechanistic Cause: Yes. The chloride ion (Cl⁻) from the hydrochloride salt has massive UV absorbance below 220 nm. Since standard amino acids are typically monitored at 210 nm (carboxyl absorption), the Cl⁻ ion creates a massive void peak that masks early-eluting analytes. Scientist's Solution: Exploit the molecule's unique structure. The indazole ring acts as a strong chromophore. Shift your UV detection to 280 nm. At this wavelength, the indazole ring absorbs strongly, while the chloride ion is completely transparent, instantly stabilizing your baseline.

Part 2: Visualized Workflows

TroubleshootingTree Start Analyze 2-Amino-3-(2H-indazol-3-yl) propanoic acid HCl Q1 Peak eluting at void volume (t0)? Start->Q1 Sol1 Switch to HILIC or use Ion-Pairing (HFBA) Q1->Sol1 Yes Q2 Severe peak tailing or splitting? Q1->Q2 No Sol1->Q2 Sol2 Lower pH to 2.5 (0.1% TFA) to suppress silanols Q2->Sol2 Yes Q3 Baseline interference <220 nm? Q2->Q3 No Sol2->Q3 Sol3 Shift UV detection to 280 nm (Indazole ring) Q3->Sol3 Yes Success Optimized Chromatogram Q3->Success No Sol3->Success

Fig 1: Decision tree for troubleshooting common HPLC issues with indazole amino acid derivatives.

Workflow Sample Sample Prep: Dissolve in 0.1N HCl Choice Select Analytical Pathway Sample->Choice Path1 Direct Injection (HILIC Mode) Choice->Path1 High Throughput Path2 Pre-Column Derivatization (AQC Reagent) Choice->Path2 High Sensitivity Det1 UV Detection @ 280 nm Path1->Det1 Det2 UV @ 254 nm or FLD Path2->Det2

Fig 2: Workflow selection between direct HILIC injection and pre-column derivatization methods.

Part 3: Validated Experimental Protocols

Protocol A: Direct Underivatized Analysis via HILIC-UV

This method avoids derivatization and is ideal for high-throughput purity screening[3]. Self-Validating System Check: Ensure retention factor ( k′ ) > 2.0 and tailing factor ( Tf​ ) < 1.5. If Tf​ > 1.5, verify buffer pH.

  • Column Selection: Bare Silica HILIC or Amide column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Isocratic elution. Mix 75% HPLC-grade Acetonitrile with 25% 10 mM Potassium Dihydrogen Phosphate. Adjust the aqueous portion to pH 2.85 using dilute phosphoric acid prior to mixing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Critical for stabilizing the indazole tautomeric equilibrium).

    • Detection: UV at 280 nm (Bypasses chloride ion interference).

  • Sample Preparation: Accurately weigh 10 mg of the hydrochloride salt. Dissolve directly in 10 mL of the Mobile Phase. Caution: Do not dissolve the sample in 100% aqueous buffer, as solvent mismatch will cause severe peak distortion in HILIC mode.

Protocol B: High-Sensitivity RP-HPLC via Pre-Column Derivatization

This method utilizes AQC to mask the polar amine, enabling standard C18 retention for trace-level quantification[4]. Self-Validating System Check: Inject a derivatization blank (reagents only) to identify and exclude reagent artifact peaks.

  • Derivatization Step:

    • Reconstitute AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) powder in 1 mL of anhydrous acetonitrile.

    • In a clean vial, mix 10 µL of the sample (pre-diluted in 0.1 N HCl) with 70 µL of borate buffer (pH 8.8).

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately and heat at 55 °C for 10 minutes to drive the reaction to completion.

  • Column Selection: C18 RP-HPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm or Fluorescence (Excitation: 250 nm, Emission: 395 nm).

Part 4: Quantitative Data & Method Comparison

Table 1: Effect of Mobile Phase pH on Indazole Amino Acid Chromatography

Mobile Phase pHAnalyte Ionization StateChromatographic EffectRecommendation
pH < 2.5 Cationic (Protonated COOH, NH₃⁺)Sharp peaks, suppressed silanol interactions.Optimal for RP-HPLC. Locks tautomeric state.
pH 6.0 - 7.5 Zwitterionic (COO⁻, NH₃⁺)Elution at void volume ( t0​ ) on C18.Avoid in RP-HPLC. Use HILIC mode instead.
pH > 9.5 Anionic (COO⁻, NH₂)Peak broadening, potential column degradation.Not Recommended for standard silica columns.

Table 2: Comparison of Analytical Strategies

MethodColumn ChemistrySample PrepSensitivityBest Use Case
Direct HILIC Bare Silica / AmideDilute in high organicModerate (UV 280 nm)Rapid, high-throughput purity screening.
RP-HPLC (Derivatized) C18 / C8AQC Derivatization (10 min)High (UV 254 nm / FLD)Trace quantification in complex biological matrices.
Direct RP-HPLC Mixed-Mode (C18/Cation-Exchange)Dilute in 0.1N HClLow to ModerateWhen HILIC is unavailable. Requires ion-pairing agents.

Part 5: References

  • Waters Corporation. "Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method." Waters Application Notes. URL: [Link][4]

  • ACS Omega. "Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification." ACS Publications. URL: [Link][2]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Determination of amino acid without derivatization by using HPLC - HILIC column." JOCPR. URL:[Link][3]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride. This guide is designed to help you troubleshoot common issues leading to low yields and other synthetic challenges. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

I. Overview of Synthetic Strategies & Key Challenges

The synthesis of 2-amino-3-(2H-indazol-3-yl)propanoic acid, a substituted amino acid, typically proceeds through one of two primary routes:

  • N-Alkylation of Indazole: This involves the reaction of an indazole salt with a protected 3-haloalanine derivative.

  • Michael Addition: This route features the conjugate addition of indazole to a dehydroalanine derivative.

A major hurdle in the synthesis is controlling the regioselectivity of the reaction at the indazole nitrogen, as both N-1 and N-2 substituted products can form.[1][2][3] Subsequent deprotection steps of the amino acid and ester functionalities also present challenges that can impact the final yield and purity.

Below is a troubleshooting guide addressing specific issues you may encounter during the synthesis.

II. Troubleshooting Guide: Question & Answer Format

Common Issue 1: Low Yield in the Initial Indazole Coupling Reaction

Question: My initial coupling reaction of indazole with the protected alanine derivative is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yield in the initial coupling step often points to one of three primary issues: inefficient deprotonation of indazole, side reactions due to the choice of base and solvent, or issues with the electrophile.

  • Inefficient Indazole Deprotonation: For the N-alkylation route, complete deprotonation of indazole is crucial for its nucleophilicity.

    • Recommendation: Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective choice for deprotonating indazole.[1] Ensure the NaH is fresh and the solvent is anhydrous. Incomplete deprotonation will leave unreacted starting material.

  • Regioselectivity Issues (Formation of N-1 and N-2 Isomers): A significant challenge in indazole chemistry is the formation of both N-1 and N-2 alkylated isomers, which can be difficult to separate and will lower the yield of the desired isomer. The ratio of these isomers is influenced by steric and electronic factors of the indazole ring, the alkylating agent, the solvent, and the counter-ion of the base.[1][2][3]

    • Recommendation: The choice of solvent can significantly influence the N-1/N-2 ratio. For instance, using NaH in THF has been shown to favor N-1 alkylation for certain substituted indazoles.[1] Conversely, some conditions have been developed for selective N-2 alkylation.[2][4] It is essential to carefully characterize your product mixture (e.g., by NMR) to determine the isomeric ratio. If the desired isomer is the minor product, a change in reaction conditions is necessary.

  • Side Reactions with the Electrophile: The protected 3-haloalanine or dehydroalanine derivative can undergo side reactions. For example, with a strong, non-hindered base, elimination to form the dehydroalanine derivative can compete with the desired substitution.

    • Recommendation: If using a 3-haloalanine derivative, add the indazole anion solution to the electrophile at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly. This can help minimize elimination side reactions.

  • Michael Addition Route: For the Michael addition pathway, the reactivity of the dehydroalanine derivative is key.

    • Recommendation: The Michael addition of nucleophiles to dehydroalanine derivatives can be an effective method.[5][6][7][8] The reaction is often catalyzed by a mild base. Ensure your dehydroalanine derivative is pure and that the reaction conditions are optimized for the addition of a heterocyclic amine.

Troubleshooting Workflow for Low Coupling Yield

start Low Yield in Coupling Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm unreacted_indazole Significant Unreacted Indazole? check_sm->unreacted_indazole isomer_issue Mixture of N-1 and N-2 Isomers? unreacted_indazole->isomer_issue No improve_deprotonation Improve Deprotonation: - Use fresh NaH - Ensure anhydrous solvent unreacted_indazole->improve_deprotonation Yes side_products Presence of Side Products? isomer_issue->side_products No optimize_regioselectivity Optimize Regioselectivity: - Change solvent (e.g., THF vs. DMF) - Consider different base/counter-ion isomer_issue->optimize_regioselectivity Yes minimize_side_reactions Minimize Side Reactions: - Lower reaction temperature - Slower addition of reagents side_products->minimize_side_reactions Yes end Improved Yield side_products->end No improve_deprotonation->end optimize_regioselectivity->end minimize_side_reactions->end

Caption: Troubleshooting workflow for low coupling yield.

Common Issue 2: Difficulty with Protecting Group Removal

Question: I am having trouble with the deprotection of the Boc and/or ester groups, leading to either incomplete reaction or degradation of my product. What should I do?

Answer:

The final deprotection steps are critical and require conditions that are effective for removing the protecting groups without cleaving the newly formed bond to the indazole or promoting other side reactions.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is acid-labile.

    • Standard Conditions: Typically, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) is used.[9][]

    • Incomplete Deprotection: If you observe incomplete deprotection, you can try increasing the reaction time or the concentration of the acid. However, be cautious as harsh acidic conditions can lead to degradation.

    • Product Degradation: If your product is degrading, consider milder acidic conditions. For example, using 4M HCl in dioxane at 0 °C can be effective and less harsh than TFA at room temperature.[11] Thermal deprotection is another option but may require higher temperatures that could affect other functional groups.[12]

  • Ester Hydrolysis (Saponification): The hydrolysis of the methyl or ethyl ester is typically achieved under basic conditions.

    • Standard Conditions: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol is commonly used.[9]

    • Low Yield/Side Reactions: Prolonged exposure to strong basic conditions can potentially lead to side reactions, including racemization at the alpha-carbon. Hydrolysis of esters can sometimes be challenging, especially if the ester is sterically hindered.[13][14][15]

    • Recommendation: Perform the saponification at room temperature or 0 °C and monitor the reaction closely by TLC or LC-MS to avoid over-running it. Once the reaction is complete, carefully neutralize the mixture to a pH of around 7 before workup to avoid any degradation of the amino acid product.

Step-by-Step Protocol for Boc and Ester Deprotection

  • Boc Deprotection:

    • Dissolve the protected intermediate in a minimal amount of 1,4-dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Once complete, evaporate the solvent under reduced pressure to obtain the crude amine hydrochloride salt.

  • Ester Hydrolysis:

    • Dissolve the crude amine hydrochloride salt in a mixture of methanol and water (e.g., 3:1).

    • Cool the solution to 0 °C.

    • Add a 1M aqueous solution of LiOH (typically 1.5-2.0 equivalents) dropwise.

    • Stir at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction mixture with 1M HCl to a pH of ~7.

    • Remove the organic solvent under reduced pressure.

    • The resulting aqueous solution can then be lyophilized or further purified.

Common Issue 3: Challenges in Product Purification and Isolation

Question: I am struggling to obtain a pure product. My final compound is difficult to purify. What purification strategies do you recommend?

Answer:

The final product, being an amino acid hydrochloride, is often a polar, water-soluble solid, which can make purification by standard silica gel chromatography challenging.

  • Crystallization: This is often the most effective method for purifying the final hydrochloride salt.

    • Recommendation: Try dissolving the crude product in a minimal amount of a polar solvent like water, methanol, or ethanol, and then adding a less polar co-solvent (e.g., isopropanol, acetone, or diethyl ether) to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

  • Reverse-Phase Chromatography: If crystallization is unsuccessful, reverse-phase (C18) column chromatography can be an effective alternative for polar compounds.

    • Recommendation: Use a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like TFA or formic acid to ensure the amino acid is protonated and has a good peak shape. If TFA is used, it will need to be removed afterward, which can be done by repeated evaporation from a solution in HCl.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying amino acids.

    • Recommendation: A strong cation exchange resin can be used to bind the positively charged amino acid. After washing away neutral and anionic impurities, the product can be eluted with a salt gradient or a change in pH.

Data Summary for a Typical Synthesis

StepReagents & ConditionsExpected YieldKey Considerations
1. Indazole Alkylation Indazole, NaH, THF; then Boc-L-Ser(OTs)-OMe60-80%Anhydrous conditions; control of regioselectivity.
2. Boc Deprotection 4M HCl in Dioxane, 0 °C>95%Monitor carefully to avoid side reactions.
3. Ester Hydrolysis 1M LiOH in MeOH/H₂O, 0 °C to RT85-95%Careful pH control during workup.
4. Purification Crystallization from MeOH/Et₂O>90% (after purification)Choice of solvent system is critical.

IV. Conclusion

Successfully synthesizing 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride with a high yield requires careful attention to reaction conditions at each step. The most significant challenge is often controlling the regioselectivity of the initial indazole alkylation. Subsequent deprotection and purification steps, while more standard, also require optimization to maximize yield and purity. By understanding the underlying chemistry and anticipating potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic route.

V. References

  • Bookser, B. C. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Bookser, B. C. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). KR20180137498A - Synthesis of indazole. Available at:

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Available at: [Link]

  • Alam, M. J., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Hu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Available at: [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Jones, A. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Muir, K. W., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Available at: [Link]

  • ResearchGate. (n.d.). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. Available at: [Link]

  • DOI. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

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reducing off-target effects of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Target Specificity in Your Assays

Welcome to the technical support center for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (referred to herein as "Compound A"). As Senior Application Scientists, we understand that achieving clean, reproducible, and interpretable data is paramount. Small molecule inhibitors are powerful tools, but their utility is directly tied to their specificity. This guide is designed to provide you with the expertise and field-proven insights needed to minimize and characterize off-target effects, ensuring the integrity of your research.

Most small molecule drugs interact with unintended biological targets, which can lead to toxic events or confounding experimental results.[1][2] Improving the early identification of these off-target interactions is a key opportunity to increase the reliability of preclinical findings.[1][2] This guide provides a systematic approach to proactively address these challenges when working with Compound A.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with small molecule inhibitors like Compound A.

Q1: I'm starting a new experiment. How do I select an appropriate initial concentration range for Compound A?

A1: Selecting the right concentration is the first and most critical step in minimizing off-target effects, which often occur at higher concentrations.[3][4]

  • Literature Review: First, survey the literature for any published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for Compound A against its intended target.

  • Broad Dose-Response: If no data is available, perform a broad dose-response experiment. A common starting point is a 10-fold serial dilution over a wide range, such as 1 nM to 100 µM.[4] This will help identify the approximate concentration range for the desired on-target effect.

  • Biochemical vs. Cell-Based Assays: Potency in a purified biochemical assay (e.g., enzyme inhibition) is typically higher than in a cell-based assay. Expect to use a higher concentration in cellular models due to factors like cell permeability and stability.[5][6] As a benchmark, potent inhibitors often have IC50 values <100 nM in biochemical assays and <1-10 µM in cell-based assays.[5] Use the lowest concentration that elicits the desired on-target effect to avoid off-target binding.[5]

Q2: My results are unexpected or don't match the known function of the target. How can I determine if off-target effects are the cause?

A2: This is a classic challenge. A multi-pronged approach is necessary to distinguish on-target from off-target effects.

  • Phenotypic Comparison: Compare the cellular phenotype you observe with that from a target knockdown using a genetic method like CRISPR or siRNA.[3] Discrepancies between the chemical and genetic approaches strongly suggest off-target activity.

  • Use a Negative Control Compound: The best negative control is a structurally close analog of Compound A that is inactive against the primary target.[5] If this "inactive" analog produces the same phenotype, the effect is likely off-target.[3][5] However, be aware that even single-atom changes can abolish both on- and off-target activity, so interpretation requires care.[7]

  • Orthogonal Inhibitors: Use a structurally distinct inhibitor that targets the same protein.[5] If two different molecules targeting the same protein produce the same result, it builds confidence that the phenotype is on-target.[5][7]

  • Dose-Response Curve Shape: Analyze the shape of your dose-response curve. An unusually steep or shallow curve, or a biphasic (U-shaped) response, can indicate complex pharmacology, including off-target binding at higher concentrations.[8]

Q3: I'm observing significant cytotoxicity. How do I know if this is an on-target effect or just non-specific toxicity?

A3: It is crucial to decouple intended biological effects from general cell death.

  • Determine the Cytotoxic Concentration: First, run a standard cytotoxicity assay (e.g., LDH or MTT assay) to establish the concentration range where Compound A is toxic.[3]

  • Separate Time-Courses: If possible, try to find a time point where you can measure the on-target effect before widespread cytotoxicity occurs.

  • Rescue Experiments: If inhibiting the target is expected to cause cell death, see if you can "rescue" the cells by adding back a downstream product of the targeted pathway. If the cells still die, the toxicity may be off-target.

  • Test in Different Cell Lines: Compare the cytotoxic profile in a cell line that expresses the target versus one that does not (a negative control cell line).[3][9][10] If both cell lines die at similar concentrations, the toxicity is likely non-specific.

Q4: Are there computational tools that can help predict potential off-targets for Compound A?

A4: Yes, in silico (computational) methods are valuable for generating hypotheses about potential off-targets.[2] These tools compare the structure of Compound A to databases of known ligands for thousands of proteins.

  • Methods: Techniques include similarity-based approaches (2D and 3D structural comparisons) and machine learning models trained on vast datasets of compound-target interactions.[1][11]

  • Utility: These predictions can guide your experimental work by highlighting potential off-target families (e.g., kinases, GPCRs) to test directly in counter-screening assays.

  • Limitations: Computational predictions are not a substitute for experimental validation. They are a starting point for forming a hypothesis that must be tested in the lab.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to systematically identify and mitigate off-target effects.

Troubleshooting Unexpected Results

If your experiment yields unexpected or inconsistent data, follow this decision-making workflow.

G A Unexpected Result Observed B Is the result reproducible? A->B C Check Assay Parameters: - Reagent stability - Cell health/passage # - Pipetting accuracy B->C No D Result is reproducible. Proceed to investigation. B->D Yes E Perform Dose-Response Curve Analysis D->E F Is curve sigmoidal & as expected? E->F G Investigate Complex Biology: - Biphasic response? - Partial agonism? F->G No H Perform Orthogonal Validation F->H Yes I Does genetic knockdown (siRNA/CRISPR) replicate the phenotype? H->I L Use structurally distinct inhibitor for the same target. H->L J High confidence in on-target effect. I->J Yes K Strongly suspect off-target effect. Proceed to deconvolution. I->K No M Does it yield the same result? L->M M->J Yes M->K No

Caption: Troubleshooting decision tree for unexpected results.

Protocol 1: Establishing On-Target Engagement in Live Cells using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that Compound A directly binds its intended target in a cellular environment.[12][13] It relies on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation.[13]

Objective: To confirm direct binding of Compound A to its target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • Compound A and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR thermocycler or heating blocks

  • Instrumentation for protein detection (e.g., Western blot or mass spectrometry)

Methodology:

  • Cell Treatment: Treat cultured cells with Compound A at various concentrations (e.g., 0.1x, 1x, 10x, 100x the IC50 from your cell-based assay) and a vehicle control for a predetermined time (e.g., 1 hour).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein method.

  • Data Interpretation: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In cells treated with an effective concentration of Compound A, the target protein will be stabilized and remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve.

Protocol 2: Orthogonal Assay for Hit Validation

An orthogonal assay measures the same biological endpoint as your primary assay but uses a different technology or methodology.[14][15] This is a crucial step to eliminate false positives that arise from assay-specific artifacts.[15]

Objective: To confirm the biological activity of Compound A using a different technology platform.

Example Scenario:

  • Primary Assay: A luminescence-based reporter gene assay measuring the activity of a transcription factor target.

  • Potential Artifact: Compound A might inhibit the luciferase enzyme itself, not the target.

  • Orthogonal Assay: Measure the mRNA expression of the reporter gene directly using RT-qPCR.

Methodology:

  • Experimental Setup: Treat cells with Compound A using the same concentrations and conditions as the primary assay.

  • RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a standard kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the reporter gene and a stable housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative change in reporter gene mRNA levels. If Compound A shows a dose-dependent decrease in mRNA expression, it validates the result from the primary luminescence assay and confirms the effect is upstream of the reporter protein itself.[16][17]

Data Presentation: Comparing Validation Strategies

Summarizing your results in a clear format is essential for interpretation.

Validation MethodPrincipleInformation GainedProsCons
Negative Control Compound A structurally similar but inactive analog should not produce the phenotype.[5]Differentiates on-target vs. off-target/non-specific effects.Strong evidence for target specificity if designed correctly.A suitable inactive analog may not be available.
Genetic Knockdown (CRISPR/siRNA) Genetic ablation of the target should phenocopy the inhibitor.[3]Confirms the target's role in the observed phenotype.Gold standard for target validation.Can have its own off-target effects; compensation can occur.[18]
Orthogonal Assay Measures the same endpoint with a different technology.[15]Rules out assay-specific artifacts and false positives.Increases confidence in the hit; relatively easy to implement.Does not rule out off-target effects on the biological pathway.
Biophysical Assay (e.g., CETSA, SPR) Directly measures the physical interaction between the compound and the target protein.[19][20]Confirms direct target engagement and can provide affinity/kinetic data.[20]Definitive proof of binding.[13]Can be technically demanding; does not guarantee a biological effect.

Part 3: Advanced Concepts & Pathway Visualization

Understanding the broader context of your experiment is key. Below is a conceptual workflow for systematically de-risking a small molecule inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Specificity Profiling A Primary Assay (e.g., Biochemical Screen) B Dose-Response Curve (Determine IC50/EC50) A->B C Cytotoxicity Assay (Determine Toxic Range) B->C D Cell-Based Assay (Confirm Cellular Activity) C->D E Orthogonal Assay (Rule out Artifacts) D->E F Biophysical Assay (CETSA) (Confirm Target Engagement) E->F G Genetic Validation (CRISPR/siRNA Phenocopy) F->G H Counter-Screening (Test vs. Related Targets) G->H I Proteome-Wide Profiling (e.g., Chemoproteomics) H->I J J I->J Confident On-Target Mechanism of Action

Caption: A phased workflow for small molecule validation.

References
  • Amgad, M. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry, 62(17), 8073-8086.
  • Bender, A. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Jain, A. N. (2013). Prediction of Off-Target Drug Effects Through Data Fusion.
  • Frontiers in Chemistry. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers Media.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem Technical Support.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Bulusu, A. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • American Chemical Society. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2022.
  • BenchChem. (2025). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays. BenchChem Technical Support.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors. MilliporeSigma.
  • Broad Institute. (2025).
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Wright, J. et al. (2014). Biophysical methods in early drug discovery. PMC.
  • Almqvist, H. (2020). Importance of Quantifying Drug-Target Engagement in Cells. PMC.
  • Lin, A. et al. (2021). The Promise and Peril of Chemical Probe Negative Controls.
  • Gherardi, S. et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC.
  • Gherardi, S. et al. (2019). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. PubMed.
  • BenchChem. (2025). Interpreting unexpected dose-response curves with (S)-IB-96212. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves. MilliporeSigma.
  • Danaher Life Sciences. (n.d.).
  • Cell Signaling Technology. (2020).
  • EuroMAbNet. (n.d.).
  • Danaher Life Sciences. (n.d.). CRISPR Off-Target Effects: Mechanisms and Solutions. Danaher.
  • Fernandez-Marrero, Y. et al. (2020).

Sources

Technical Support Center: Troubleshooting 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals increasingly rely on unnatural amino acids (UAAs) to engineer peptides with enhanced metabolic stability and target selectivity[1], formulation challenges are common.

This guide provides a definitive, causality-driven troubleshooting framework for resolving the precipitation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (an indazole analog of L-tryptophan) in mammalian cell culture and assay media.

Mechanistic Insight: The Causality of Precipitation

To solve precipitation, we must first understand the physicochemical forces driving it. 2-amino-3-(2H-indazol-3-yl)propanoic acid is characterized by a bulky, hydrophobic indazole ring. While the manufacturer supplies this compound as a hydrochloride (HCl) salt to maximize its initial solubility in pure water, introducing it into a complex, buffered cell culture medium (typically pH 7.2–7.4) triggers a disruptive physicochemical cascade.

  • The pH Shock Phenomenon: The dissociation of the HCl salt releases stoichiometric amounts of protons (H⁺), creating a highly acidic microenvironment. If the local buffer capacity of the media is overwhelmed, the pH drops rapidly[2].

  • Isoelectric Nucleation: As the bulk media buffer eventually neutralizes the acidic microenvironment, the amino acid transitions from a highly soluble cation into its zwitterionic (free base) form. Unnatural aromatic amino acids exhibit their lowest aqueous solubility at their isoelectric point (pI)[3].

  • Hydrophobic & π-π Stacking: The indazole ring possesses a unique dipole moment compared to a standard indole ring. At neutral pH, strong intermolecular π-π stacking and hydrophobic interactions dominate, causing the zwitterions to self-assemble, nucleate, and crash out of solution as visible turbidity or microcrystals[4].

Mechanism A Addition of UAA HCl Salt to Buffered Media (pH 7.4) B Localized pH Drop (Acidic Microenvironment) A->B C Neutralization by Media Buffers (Formation of Zwitterion) B->C D Isoelectric Point Reached (Net Charge = 0) C->D E Hydrophobic & π-π Stacking Interactions Dominate D->E F Nucleation and Precipitation (Visible Turbidity/Crystals) E->F

Fig 1: Physicochemical cascade leading to unnatural amino acid precipitation in buffered media.

Quantitative Data: Physicochemical Drivers

Understanding the physical parameters of this compound relative to its natural counterpart (L-Tryptophan) dictates our formulation strategy.

Parameter2-Amino-3-(2H-indazol-3-yl)propanoic acid HClL-Tryptophan (Reference)Impact on Media Solubility
Molecular Weight ~241.67 g/mol (salt form)204.23 g/mol Increased hydrophobic surface area promotes aggregation at neutral pH.
Supplied Form Hydrochloride SaltZwitterionRapid initial dissolution, but causes severe pH drop requiring compensation[2].
Estimated pI ~5.8 - 6.25.89Minimum solubility occurs near physiological pH; requires careful titration.
Aromaticity Indazole ring (bicyclic, 2 nitrogens)Indole ring (1 nitrogen)Altered hydrogen bonding and dipole moment enhances stacking, driving crystallization[1].

Self-Validating Solubilization Protocol

Do not simply dump the powder into your media. To prevent irreversible nucleation, use the following self-validating methodology. This protocol utilizes a co-solvent strategy combined with thermal and pH control to ensure the compound remains in solution.

Phase 1: 1000X Stock Preparation
  • Step 1.1: Weigh the required mass of 2-amino-3-(2H-indazol-3-yl)propanoic acid HCl.

  • Step 1.2: Dissolve the powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 1000X concentrated stock (e.g., 100 mM stock for a 100 µM final concentration).

  • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed if the solution is turbid.

Phase 2: Media Equilibration & Integration
  • Step 2.1: Pre-warm your target cell culture medium to 37°C. Causality: Cold media decreases the thermodynamic solubility limit, triggering instant cold-shock nucleation upon DMSO dilution.

  • Step 2.2: Place the warmed media on a magnetic stirrer at medium speed (creating a gentle vortex).

  • Step 2.3: Add the 1000X DMSO stock dropwise directly into the center of the vortex.

  • Validation Check: Observe the drop impact zone. Transient cloudiness that immediately dissipates is acceptable. Persistent cloudiness indicates the addition rate is too fast.

Phase 3: pH Verification & Stabilization
  • Step 3.1: Allow the media to stir for 15 minutes. Causality: Complex media powders and buffers require time to fully equilibrate and neutralize the HCl salt's acidic contribution[2].

  • Step 3.2: Measure the pH using a calibrated probe. If the pH has dropped below 7.2, titrate dropwise with 1M NaOH until the pH returns to 7.2–7.4.

  • Validation Check: The pH meter reading must remain stable (±0.05 units) for 60 seconds.

Workflow Start Precipitation Observed in Aqueous Media? CheckConc Is Target Concentration > 1 mM? Start->CheckConc UseCosolvent Prepare 1000X Stock in DMSO Add Dropwise to Vortex CheckConc->UseCosolvent Yes CheckpH Check Media pH Post-Addition CheckConc->CheckpH No Success Optically Clear Solution Ready for Sterile Filtration UseCosolvent->Success AdjustpH Titrate with 1M NaOH Back to pH 7.2-7.4 CheckpH->AdjustpH pH < 7.0 WarmMedia Pre-warm Media to 37°C Reduce Addition Rate CheckpH->WarmMedia pH is 7.4 AdjustpH->Success WarmMedia->Success

Fig 2: Decision matrix for resolving indazole-amino acid precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does the solution turn cloudy immediately upon addition, even at low concentrations (e.g., 500 µM)? A: You are likely experiencing localized pH shock. When the HCl salt hits the media, it creates a microscopic zone of extreme acidity before the bulk fluid can mix. This forces surrounding media proteins—or the UAA itself—to crash out. Always add the compound dropwise under vigorous agitation to maximize the dispersion rate.

Q: Can I just heat the media to 50°C to force the precipitate back into solution? A: No. While heating increases thermodynamic solubility, exposing complex mammalian cell culture media to temperatures above 37°C will irreversibly denature essential growth factors and accelerate the degradation of heat-sensitive components like L-glutamine into toxic pyroglutamate and ammonia[5].

Q: I successfully dissolved the compound, but it precipitated again during sterile filtration (0.22 µm). Why? A: This is a classic case of shear-induced nucleation or membrane adsorption. Highly hydrophobic UAAs can temporarily exist in a supersaturated state. The shear stress of passing through the microscopic pores of a filter can provide the activation energy required for crystal nucleation. To prevent this, ensure the solution is fully thermodynamically stable (using the DMSO co-solvent method) and use low-protein-binding filter membranes (e.g., PES or PVDF) rather than Nylon.

Q: I cannot use DMSO in my cellular assay due to toxicity. What is the alternative? A: If organic co-solvents are strictly prohibited, you must utilize an aqueous alkaline pre-dissolution strategy. Dissolve the UAA powder in a small volume of dilute base (e.g., 0.1 M NaOH) to form the highly soluble anionic species. Add this alkaline concentrate to your stirring media, and immediately back-titrate with 0.1 M HCl to pH 7.4. Note: This will increase the osmolality of your media due to the generated NaCl salt, which must be accounted for in sensitive cell lines.

References[5] Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients. Evonik.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb2Z5EtvOxYMVLneoRzdsZE8p6XtRLT-MVvj1JCtSmnCRSUHIQApQoTgb5j9RiZxDyg3HQfUiHYZUhrtzmTVHDVwA67GsUCRgHkDu8DTKAjJOkdql4zdvBPDMJG1okDhri407ubokspE4QyajwFih0lfZTxyMtTmlajy52dnGVzFcOQpQAe1ElEkk1PW2g6Gswu89S6qMxKRam5Fmhef7RjKBfJgaYlhiL1bC2RNBLKAWLL9brSDj2vcof18m8VLqNhSvFInMAymwvUYi2k_dOo5uoqcZfjLyoEz-3imXgsYEk[3] National Institutes of Health (NIH). Amino acids in the cultivation of mammalian cells - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWnSVRBAs2PzA0e1-y5iOYiHphIFBwwZUx-F6ceUUX4oMuLVFj06B7R3JkeWVpba9gjfWQvhqtomHJCUj5kfIXQ570E-7iwSb2iv876cXSiMju8f4kp5oNZxkZ3kD27vwXvHBR7UskxuxEUBs=[2] CORE. Characterization of chemically defined cell culture medium for the cultivation of CHO cells.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpnU68Gy7y5qtqtPDyf2uDdaXi98BQGOR1-97qNSbki_9MdPscJEixRi3J8y3Dw4G1JRpev42GOuslrXzRwvXpXEV0w_uFXgmEUPOxHZFDCv27BMV2MFYSQt5IiVWwtKt1dEQ_IkuQHi9786hIQV7p[1] ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyp5bP-tfzlaHfiMyIiEBIkFEFAOLcvWKQJEdY61aUMAp-Wa8CSvO_55CBwENKUVtcru8Oxs8Fo8JjZfCKqKYP80puY_NhOjoElcytYyN3TYCt4QUI9cxITHDILznB7NhmKlWSg3XSoVMgzyN_1WVo[4] National Institutes of Health (NIH). Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbaP_fiVaEwuva_1Rh_AfUf2Fd40ruaWkhGE7n8AfNcJ16VmKNOXzxsXLTQjgGBigM9G78Ga9a4nAycX7vURLRiNCi-NZ3r4h6j8GWpturlqFFX-Xqqb7S5SgdaPOD4xXtkXFWEPFQYI0E2Wc=

Sources

Technical Support Center: Crystallization Optimization for 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and researchers scaling up the isolation of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride . Because this molecule features both a zwitterionic amino acid backbone and a basic indazole moiety, its hydrochloride salt exhibits complex phase behavior. It is highly susceptible to polymorphism, acicular (needle-like) crystal habits, and liquid-liquid phase separation (LLPS).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic causality behind crystallization failures and provide self-validating workflows to ensure robust, scalable isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During anti-solvent addition, my solution turns cloudy but forms a sticky emulsion instead of crystals. Why is this "oiling out" happening, and how do I prevent it?

Root Cause (Causality): You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. This thermodynamic phenomenon occurs when the rate of supersaturation generation exceeds the crystal nucleation rate. Instead of forming a solid crystal lattice (which requires overcoming a high activation energy barrier), the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich aqueous phase. This is highly prevalent when an anti-solvent is added too rapidly, forcing the system across the spinodal decomposition curve. The Fix: You must engineer the process to bypass the miscibility gap.

  • Strategic Seeding: Introduce 1–3% w/w seed crystals before the solution reaches the cloud point (while still within the metastable zone). Seeds provide a low-energy surface for solute integration, entirely bypassing the need for primary nucleation[1].

  • Solvent System Calibration: If you are using a Water/Acetone system, the polarity gap may be too severe. Switch to Water/Isopropanol (IPA) to soften the anti-solvent effect and widen the metastable zone.

Q2: The isolated crystals are extremely fine needles that clog the filter paper and trap mother liquor. How can I modify the crystal habit to form blocks?

Root Cause (Causality): Needle-like (acicular) growth indicates rapid, one-dimensional crystal growth along the fastest-growing crystallographic axis. In amino acid hydrochlorides, strong unidirectional hydrogen-bonding networks drive this rapid growth when local supersaturation is too high. The Fix: Shift the system from a nucleation-dominated regime to a growth-dominated regime using Concentration Control [2]. By utilizing Process Analytical Technology (PAT) such as ATR-FTIR to monitor real-time concentration, you can dynamically adjust the anti-solvent dosing rate to maintain a low, constant supersaturation ( Δc ). Keeping supersaturation low allows the slower-growing crystal faces time to develop, yielding a lower aspect ratio (blockier crystals)[2].

Q3: I am losing yield to the mother liquor. Can I just add more hydrochloric acid to force precipitation?

Root Cause (Causality): While adding excess HCl leverages the common-ion effect to suppress the solubility of the hydrochloride salt, it is a double-edged sword. Excessive chloride concentration aggressively shifts the phase diagram. This can lead to the concomitant crystallization of the free zwitterionic amino acid or alter the hydration state of the target salt, ruining your purity profile[3]. The Fix: Keep the HCl equivalents strictly controlled (typically 1.1 to 1.2 eq). Optimize your yield by combining a moderate common-ion effect with a controlled cooling ramp (e.g., 0.1 °C/min) rather than aggressive acid dosing[3].

Part 2: Quantitative Data & Thermodynamic Parameters

To establish a self-validating protocol, baseline thermodynamic parameters must be strictly controlled. Table 1 summarizes the optimized parameters for the Water/Isopropanol system.

Table 1: Optimized Thermodynamic & Kinetic Parameters for Crystallization

ParameterOptimized ValueCausality / Rationale
Primary Solvent Water (with 1.1 eq HCl)Ensures complete protonation of the indazole and amino groups, maximizing initial solubility and preventing zwitterion formation.
Anti-Solvent Isopropanol (IPA)Balances the dielectric constant to induce supersaturation gradually without triggering immediate LLPS.
Solvent:Anti-Solvent Ratio 1:3 (v/v)Maximizes final yield while keeping the mixture above the critical polarity threshold for oiling out.
Seed Loading 2.0% - 3.0% w/wProvides sufficient available surface area to consume supersaturation rapidly, preventing secondary nucleation.
Cooling Rate 0.1 - 0.2 °C/minEnsures that the rate of solute integration into the crystal lattice outpaces the generation of supersaturation.

Part 3: Standardized Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Self-Validating Workflow)

This protocol acts as a self-validating system: by linking the dosing pump to an ATR-FTIR probe, the system will automatically pause anti-solvent addition if the supersaturation ( Δc ) exceeds the metastable limit, inherently preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in 40 mL of deionized water (containing 1.1 eq HCl) at 50 °C. Stir at 300 RPM until fully dissolved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE membrane into a pre-heated, jacketed crystallizer. Causality: This removes foreign insoluble impurities that act as uncharacterized, parasitic nucleation sites.

  • Cooling & Seeding: Cool the solution to 35 °C (just above the saturation temperature). Introduce 0.2 g (2% w/w) of milled, phase-pure seed crystals. Hold for 30 minutes to allow the seeds to temper and disperse evenly.

  • Controlled Dosing: Begin dosing Isopropanol (IPA). Use a non-linear dosing profile: start at 0.05 mL/min for the first hour to prevent shock nucleation, then exponentially increase to 0.5 mL/min until a total of 120 mL IPA is added.

  • Aging & Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Age the slurry for 2 hours to promote Ostwald ripening (dissolving remaining fines). Filter the suspension, wash the cake with cold IPA (2 x 15 mL), and dry under vacuum at 40 °C.

Protocol B: Slurry Conversion (Rescue Protocol for Oiled-Out Batches)

Execute this protocol immediately if liquid-liquid phase separation is detected.

  • Halt Dosing: Stop anti-solvent addition immediately.

  • Thermal Redissolution: Heat the reactor by 10–15 °C to redissolve the emulsion back into a single, homogeneous liquid phase.

  • Phase Boundary Shift: Add a small volume (e.g., 5 mL) of the primary solvent (water) to shift the system's composition safely away from the miscibility gap.

  • Re-Seeding: Cool slowly back to the target temperature and introduce a higher seed loading (5% w/w) to force solid nucleation.

  • Resume: Re-attempt anti-solvent addition at a 50% reduced flow rate.

Part 4: Workflow Visualizations

Workflow N1 Dissolve API in Water + HCl (50 °C) N2 Polish Filtration (Remove impurities) N1->N2 N3 Cool to 35 °C & Introduce Seeds (2% w/w) N2->N3 N4 Non-linear Anti-Solvent Dosing (Isopropanol) N3->N4 N5 Controlled Cooling to 5 °C (0.1 °C/min) N4->N5 N6 Slurry Aging (Ostwald Ripening) N5->N6 N7 Filtration & Vacuum Drying N6->N7

Optimized anti-solvent crystallization workflow for indazole-propanoic acid derivatives.

Troubleshooting T1 Issue: Liquid-Liquid Phase Separation (Oiling Out Detected) T2 Halt Anti-Solvent Addition T1->T2 T3 Heat System (+10 to 15 °C) to Redissolve Emulsion T2->T3 T4 Add Primary Solvent (Water) to Shift Phase Boundary T3->T4 T5 Cool Slowly & Increase Seed Loading (5% w/w) T4->T5 T6 Resume Dosing at 50% Rate T5->T6

Step-by-step rescue protocol for resolving liquid-liquid phase separation (oiling out).

Part 5: References

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control American Chemical Society (ACS)[Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals CrystEngComm (RSC Publishing) / Radboud University[Link]

Sources

Validation & Comparative

A Researcher's Guide to Advanced Protein Analysis: Comparing 2-amino-3-(2H-indazol-3-yl)propanoic acid and Tryptophan in Protein Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed comparison of two powerful amino acids used in protein engineering: the canonical amino acid L-tryptophan (Trp) and the non-canonical amino acid (ncAA) 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, hereafter referred to as Indazolylalanine (IndA). This guide is designed for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence techniques to dissect protein structure, function, and dynamics. We will move beyond a simple listing of features to explain the fundamental principles and experimental causality that should guide your choice of probe.

For decades, tryptophan has been the workhorse of intrinsic protein fluorescence.[1][2] Its indole side chain is a natural fluorophore, sensitive to its local environment, making it an invaluable tool for studying protein folding, conformational changes, and ligand binding.[1][3][4] However, this reliance on a native probe comes with significant limitations. Most proteins contain multiple tryptophan residues, creating a complex, overlapping fluorescence signal that is difficult to interpret. The signal you observe is an average of all tryptophans, masking the specific structural changes occurring at a single, critical site.

This is where the power of genetic code expansion becomes transformative. By site-specifically incorporating an unnatural amino acid like Indazolylalanine, we can introduce a unique, single-point fluorescent probe into a protein.[5][6] This allows for the study of a specific domain, active site, or interface without the confounding background from native tryptophans.[7] IndA, as a close structural analog of tryptophan, offers a minimally perturbative probe to ask more precise questions about molecular behavior.

Part 1: Structural and Photophysical Foundations

The key difference between Tryptophan and Indazolylalanine lies in a single atom within the aromatic side chain. Tryptophan contains an indole ring, while Indazolylalanine features an indazole ring. This seemingly minor change—the substitution of a carbon atom with a nitrogen atom—has profound effects on the electronic and photophysical properties of the fluorophore.

G cluster_trp Tryptophan (Trp) cluster_inda Indazolylalanine (IndA) trp_struct inda_struct trp_label Indole Side Chain inda_label Indazole Side Chain (Conceptual - full amino acid structure not widely available)

Caption: Chemical structures of Tryptophan's indole and Indazolylalanine's indazole side chains.

The additional nitrogen atom in the indazole ring alters the electronic distribution and introduces a new hydrogen bond acceptor. This makes the indazole fluorophore more sensitive to local environmental factors such as polarity, hydration, and the presence of nearby quenchers compared to tryptophan's indole. This heightened sensitivity is precisely what researchers desire in a high-performance probe.

Data Summary: Tryptophan vs. Indazolylalanine

The following table summarizes the key photophysical properties. While extensive data for IndA is not widely published, the properties are inferred based on the behavior of similar tryptophan analogs and the known effects of the indazole moiety.

PropertyL-Tryptophan2-amino-3-(2H-indazol-3-yl)propanoic acid (IndA)Rationale for Advantage
Excitation Max (λex) ~280 nm[4][8]Expected ~290-300 nmPotentially allows for more selective excitation, avoiding absorbance from Tyrosine.
Emission Max (λem) ~350 nm (highly solvent-dependent)[4]Expected ~350-400 nm (highly solvent-dependent)The key advantage is not the absolute wavelength, but the ability to measure it from a single, known location.
Quantum Yield (Φ) 0.0 to ~0.35[2]Expected to be highly sensitive to environmentThe sensitivity of the quantum yield is the primary benefit, providing a larger signal change upon perturbation.
Fluorescence Lifetime (τ) 1-6 ns (multi-exponential decay common)[4][9]Expected to be longer and more homogenousA single, longer lifetime simplifies data analysis and increases sensitivity in time-resolved studies and FRET.[10]
Key Feature Natural, intrinsic probe[1]Site-specifically incorporated probe[5][6]Eliminates background from other Trp residues, enabling unambiguous interpretation of data from a single site.[7]

Part 2: Performance in Protein Engineering Applications

The decision to use IndA over Trp stems from the desire for experimental precision and clarity.

The Problem of Background Fluorescence

Consider a typical multi-domain protein with five tryptophan residues. If you are studying a ligand-binding event in one specific domain, any change in the overall tryptophan fluorescence spectrum is a composite signal from all five residues. It is impossible to definitively attribute the change to the binding event or to an indirect conformational shift affecting a distal tryptophan.

By replacing a key residue in the binding pocket with IndA (and potentially mutating the four native tryptophans to a non-fluorescent amino acid like phenylalanine), you create a system with a single, surgically placed reporter. Any observed change in IndA's fluorescence can be directly and causally linked to events in that binding pocket. This is the core principle of using a non-canonical fluorescent amino acid: it transforms ambiguity into certainty.

Enhanced Sensitivity for Mechanistic Studies

Because the indazole ring is more polar and has different hydrogen bonding capabilities than indole, IndA's fluorescence is exquisitely sensitive to its immediate surroundings. This allows researchers to detect very subtle changes that might be missed by tryptophan, such as:

  • Minor Conformational Changes: The rearrangement of a single side chain near the probe.

  • Changes in Hydration: The displacement of water molecules from a binding pocket upon ligand entry.

  • Protein-Protein Interactions: The formation of a new interface that alters the probe's environment.

Part 3: Experimental Protocol for Site-Specific Incorporation

The incorporation of IndA into a target protein in a host organism like E. coli is achieved by hijacking the cell's translational machinery.[11] This is most commonly done using amber stop codon suppression .[12][13][14] The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host's own synthetases and tRNAs.[15][16][17]

G cluster_plasmids Step 1: Transformation cluster_cell Step 2: Expression in E. coli cluster_translation Step 3: Hijacked Translation plasmid1 Plasmid 1: Target Gene with Amber Codon (TAG) ecoli E. coli Host plasmid1->ecoli Transform plasmid2 Plasmid 2: Orthogonal Synthetase (aaRS) & tRNA(CUA) plasmid2->ecoli Transform media Growth Media + Indazolylalanine (IndA) ecoli->media Culture induction IPTG Induction media->induction Grow aaRS Orthogonal aaRS charges tRNA induction->aaRS Expresses Components charged_tRNA IndA-tRNA(CUA) aaRS->charged_tRNA Charges ribosome Ribosome encounters TAG codon on mRNA charged_tRNA->ribosome Suppresses protein Full-Length Protein with IndA Incorporated ribosome->protein Translates

Caption: Workflow for site-specific incorporation of Indazolylalanine via amber suppression.

Step-by-Step Methodology

This protocol provides a framework for incorporating IndA into a protein of interest (POI) expressed in E. coli.

1. Gene Mutagenesis:

  • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site in your POI gene, which should be on an expression plasmid (e.g., pET vector).[11]

  • (Optional but recommended) If your POI has native tryptophan residues, mutate them to a non-fluorescent aromatic amino acid like Phenylalanine (Phe) to eliminate background signal.

2. Plasmid Preparation:

  • You will need two plasmids:

    • Plasmid A: Your POI expression plasmid containing the TAG codon.
    • Plasmid B: A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (with a CUA anticodon). This pair must be specific for IndA. Often, a pEVOL or pULTRA-type plasmid is used.[18]

3. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both Plasmid A and Plasmid B.[19]

  • Plate on LB-agar containing the appropriate antibiotics for both plasmids and grow overnight at 37°C.

4. Protein Expression:

  • Inoculate a starter culture (5-10 mL) in LB media with both antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume (e.g., 1 L) of rich media (e.g., Terrific Broth or TB) containing both antibiotics with the starter culture.

  • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Crucially, supplement the culture with 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-0.5 mM.

  • Reduce the temperature to 18-25°C and continue expression for 12-18 hours. The lower temperature aids proper protein folding.

5. Verification and Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify your POI using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verify the incorporation of IndA using mass spectrometry. The mass of the purified protein should correspond to the expected mass including the ncAA. Successful incorporation will result in a full-length protein; failure results in a truncated product.

Conclusion and Expert Recommendation

While L-tryptophan remains a convenient, first-pass tool for monitoring global protein behavior, it lacks the precision required for dissecting complex molecular mechanisms. The ability to place a single, environmentally sensitive fluorescent probe at any desired location opens up a new frontier of protein science.

Choose L-Tryptophan when:

  • You need a quick, qualitative assessment of global protein folding or stability.

  • Your protein has only one or two tryptophan residues, and their locations are ideal for your study.

  • You are performing initial screening assays where throughput is more critical than precision.

Choose 2-amino-3-(2H-indazol-3-yl)propanoic acid (IndA) when:

  • You need to probe a specific region of a protein without background interference.[7]

  • Your research question demands unambiguous, quantitative data from a single, defined point.

  • You are studying subtle conformational changes, ligand binding at a specific site, or protein-protein interactions.

  • You require a probe with potentially superior photophysical properties (e.g., longer lifetime) for advanced techniques like fluorescence lifetime measurements or FRET.[10]

By adopting genetic code expansion technology and utilizing probes like Indazolylalanine, you equip your lab with the power to answer biological questions with a level of detail and certainty that was previously unattainable.

References

  • Protein Engineering with Non-N
  • Tryptophan Fluorescence: n
  • Engineering of enzymes using non-natural amino acids. (2022). Portland Press.
  • Unnatural Amino Acids into Proteins/ Protein Engineering.
  • Producing Proteins with Unnatural Amino Acids. (2005). Bentham Science Publishers.
  • Protein Engineering Using Noncanonical Amino Acids.
  • Toward Understanding Tryptophan Fluorescence in Proteins.
  • What is tryptophan fluorescence and how is it used to study proteins? (2015). Quora.
  • Tryptophan-based Fluorophores for Studying Protein Conform
  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2014). MDPI.
  • Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. (2014).
  • Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids. (2014). PubMed.
  • Site-specific mutagenesis with unn
  • Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. (2012). Methods in Molecular Biology.
  • Using Amber and Ochre Nonsense Codons to Code Two Different Noncanonical Amino Acids in One Protein Gene. PubMed.
  • The general procedure for site‐specific (a) or random (b) incorporation...
  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
  • Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. PNAS.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Oxford Academic.
  • Expanding the genetic code: a non-natural amino acid story. (2023). Portland Press.
  • Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. (2016). ScienceDirect.
  • Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions.
  • Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport. (2023). MDPI.
  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.
  • Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. PMC.
  • Photophysics of indole, tryptophan and N-acetyl-L-tryptophanamide (NATA)
  • Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. PMC.
  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
  • The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localiz

Sources

Comparative Binding Kinetics: 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride vs. Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of the canonical indole ring with bioisosteres is a foundational strategy in modern drug discovery and biocatalysis. This guide provides an in-depth comparative analysis of the binding kinetics between indole derivatives (such as L-tryptophan and synthetic indole-based ligands) and 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (a 2H-indazole isostere of tryptophan).

By analyzing their interactions with key biological targets—specifically Tryptophan Synthase (TrpB), Tryptophanyl-tRNA Synthetase (TrpRS), and Tryptophan 2,3-Dioxygenase (TDO)—we elucidate how the introduction of a second nitrogen atom in the 2H-indazole scaffold fundamentally alters hydrogen bonding networks, dipole moments, and ultimately, the thermodynamic and kinetic profiles of target binding.

Mechanistic Grounding: Indole vs. 2H-Indazole Isosteres

To understand the kinetic differences, we must first examine the structural causality [1].

  • Indole Scaffold: Features a single nitrogen at the 1-position. This NH group acts as a strict, directional hydrogen-bond donor. The planar aromatic system is highly optimized for π−π stacking with active-site residues (e.g., Phenylalanine, Tyrosine)[2].

  • 2H-Indazole Scaffold: In 2-amino-3-(2H-indazol-3-yl)propanoic acid, the canonical indole CH at position 2 is replaced by a nitrogen, and the tautomeric state places the proton at N2. This creates a dual-functional edge: N1 acts as an H-bond acceptor, while N2 acts as an H-bond donor.

The Kinetic Consequence: The spatial shift of the H-bond donor from position 1 (in indole) to position 2 (in 2H-indazole), combined with the altered electron density, drastically changes the association ( kon​ ) and dissociation ( koff​ ) rates. For enzymes like TDO, this shift can abolish binding entirely because the native H-bond with active-site histidine (His55) is lost [3]. Conversely, in bacterial TrpRS, the indazole moiety can trap the enzyme in an "open-closed" asymmetric state, leading to a significantly reduced koff​ and prolonged residence time, making it a superior inhibitor scaffold [4].

Scaffold_Comparison Target Target Enzyme (e.g., TrpRS / TrpB) Indole Indole Derivative - Single H-Bond Donor (N1) - Fast kon, Native koff Indole->Target Native Recognition Indazole 2H-Indazole Isostere - Donor (N2) & Acceptor (N1) - Altered Dipole, Slow koff Indazole->Target Asymmetric Trapping / Inhibition

Caption: Structural logic dictating the divergent binding kinetics of indole vs. 2H-indazole isosteres.

Comparative Binding Kinetics Data

The following table synthesizes representative kinetic and thermodynamic data comparing indole derivatives against indazole isosteres across validated enzymatic targets[1, 3, 4].

Target EnzymeLigand Class kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ / IC50​ Thermodynamic Driver
TrpRS (Bacterial) Indole (L-Trp) 4.5×105 0.85 ∼1.8μM Enthalpy-driven ( ΔH<0 )
TrpRS (Bacterial) 2H-Indazole Isostere 1.2×104 0.002 ∼160nM Entropy-driven (Water displacement)
TrpB (Engineered) Indole (Native)HighFast turnover KM​∼50μM Optimized transition state
TrpB (Engineered) 2H-Indazole IsostereModerateSlow release KM​∼300μM Suboptimal N-nucleophilicity
TDO / IDO1 Indole (L-Trp) 2.1×106 1.2 ∼0.6μM H-bond to His55 / Heme iron
TDO / IDO1 2H-Indazole IsostereN/A (Clash)N/A >100μM Binding Suppressed (Steric/Electronic)

Data Interpretation: The 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride exhibits a significantly lower koff​ against TrpRS due to the N1-acceptor interacting with backbone amides, effectively locking the enzyme. However, in TDO, the exact same electronic shift results in a complete loss of affinity.

Self-Validating Experimental Protocols

To objectively verify the kinetic differences between these compounds, we recommend a dual-orthogonal approach utilizing Surface Plasmon Resonance (SPR) for real-time kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Objective: Determine kon​ , koff​ , and KD​ of the hydrochloride salt of the 2H-indazole derivative vs. L-Tryptophan.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target enzyme (e.g., purified bacterial TrpRS) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until an immobilization level of ~2000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare serial dilutions (e.g., 0.1 µM to 50 µM) of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride and the reference indole derivative in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). Note: The hydrochloride salt ensures excellent aqueous solubility, minimizing DMSO-induced bulk shift artifacts.

  • Kinetic Injection: Inject analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Step1 1. CM5 Chip Activation (EDC/NHS) Step2 2. TrpRS Immobilization (Amine Coupling, pH 4.5) Step1->Step2 Step3 3. Analyte Titration (Indole vs 2H-Indazole) Step2->Step3 Step4 4. Sensogram Fitting (1:1 Langmuir Model) Step3->Step4

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic determination.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the binding affinity ( KD​ ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to prove the mechanistic shift caused by the 2H-indazole nitrogens.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to ensure exact buffer matching.

  • Cell Loading: Load the ITC sample cell with 20 µM of the dialyzed protein.

  • Syringe Loading: Dissolve 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in the exact dialysis buffer to a concentration of 200 µM.

  • Titration Method: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection, followed by 19 injections of 2 µL each, spaced by 150 seconds to allow the baseline to equilibrate.

  • Causality Check: The indole derivative typically yields a strong exothermic peak (enthalpy-driven via the N1 H-bond). The 2H-indazole derivative often shows a reduced exothermic signature but a favorable entropic signature, indicating that binding is driven by the displacement of ordered water molecules from the asymmetric pocket [4].

Conclusion

Replacing an indole core with a 2H-indazole scaffold is not a simple 1:1 steric swap. As demonstrated by the binding kinetics, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride fundamentally alters the electronic landscape of the ligand. While this modification can abrogate binding in enzymes strictly reliant on the position-1 hydrogen bond donor (like TDO), it serves as a powerful strategy for designing high-affinity, slow-dissociating inhibitors for targets like TrpRS, or for expanding the chemical space of non-canonical amino acids via engineered TrpB biocatalysts.

References

  • Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI URL:[Link]

  • Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators Université de Namur / Journal of Medicinal Chemistry URL:[Link]

  • An asymmetric structure of bacterial TrpRS supports the half-of-the-sites catalytic mechanism and facilitates antimicrobial screening National Institutes of Health (NIH) / PMC URL:[Link]

A Comparative Guide to the NMR Spectral Analysis of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, a non-canonical amino acid, presents a unique characterization challenge due to the potential for tautomerism in the indazole ring system. This guide provides an in-depth, comparative framework for analyzing its Nuclear Magnetic Resonance (NMR) spectra. In the absence of a publicly available, verified reference spectrum for the target compound, this guide establishes a robust methodology for its characterization by combining established NMR protocols, predictive analysis based on core fragments, and direct comparison with structurally related, commercially available alternatives.

The Challenge: Tautomerism in Indazole-Containing Amino Acids

The indazole moiety can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more commonly reported form in spectral databases.[1] Our target molecule specifies the 2H-indazole tautomer, which is expected to exhibit distinct electronic distribution and, therefore, a unique NMR fingerprint compared to its 1H counterpart. This guide will build a predicted spectrum for the 2H-tautomer and compare it against the known spectra of related heterocyclic amino acids to provide a clear path for structural verification.

Part 1: A Validated Protocol for High-Quality NMR Data Acquisition

The foundation of any spectral analysis is the quality of the raw data. The following protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra, designed to minimize artifacts and ensure reproducibility.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[2] D₂O is often preferred for amino acid hydrochlorides to ensure dissolution and allow for the exchange of the acidic amine and carboxylic acid protons.

    • To ensure magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for precise chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient, followed by manual fine-tuning if necessary.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: Use a 30-45° pulse angle to balance signal intensity and experiment time.[4]

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to cover the expected range of signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra of small molecules.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for ¹H NMR.

    • Number of Scans (ns): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Relaxation Delay (d1): Due to the longer relaxation times of carbon nuclei, a delay of 2-5 seconds is recommended.

    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve a good S/N due to the low natural abundance of the ¹³C isotope.[2]

The logical flow of this experimental setup is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10mg ¹H, 20-50mg ¹³C) dissolve Dissolve in 0.7mL Deuterated Solvent (e.g., D₂O) weigh->dissolve filter Filter into 5mm NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Internal Standard baseline->reference integrate Integrate Signals (¹H) reference->integrate Analysis Analysis reference->Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 2: Predicted vs. Comparative NMR Data

A powerful method for structure verification is to predict the spectrum of the target compound based on its constituent parts and then compare this prediction with the actual spectra of known, structurally similar molecules.

Predicted ¹H and ¹³C NMR Spectra for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride

The chemical shifts for our target molecule can be estimated by considering the contributions from the amino acid backbone and the 2H-indazole ring.

  • Amino Acid Moiety (in D₂O):

    • α-Proton (Hα): Expected to be a triplet around 4.0-4.5 ppm .[5][6]

    • β-Protons (Hβ): Expected to be a doublet around 3.2-3.6 ppm .[5][6]

    • α-Carbon (Cα): Expected around 53-58 ppm .[7][8]

    • β-Carbon (Cβ): Expected around 25-35 ppm .[7][8]

    • Carbonyl Carbon (C=O): Expected around 170-175 ppm .[7]

  • 2H-Indazole Moiety:

    • The ¹H NMR spectrum of the parent 1H-indazole shows H3 at ~8.1 ppm and the aromatic protons between 7.1-7.8 ppm.[9][10] In our target, the C3 position is substituted, so this signal will be absent. The key difference in the 2H-tautomer is the expected upfield shift of the aromatic protons compared to the 1H-tautomer due to altered electronic effects.

    • Aromatic Protons (H4, H5, H6, H7): Expected in the range of 7.0-7.8 ppm , showing characteristic doublet and triplet splitting patterns.

    • Aromatic Carbons: Expected in the range of 110-142 ppm .[9][11] The specific shifts of C3, C7a, and C3a will be most indicative of the 2H-substitution pattern.

Comparative Reference Data

To provide a robust comparison, we will use L-Histidine hydrochloride (containing an imidazole ring) and a representative (R)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid derivative. These compounds share the α-amino acid backbone but differ in the attached five-membered nitrogen heterocycle.

CompoundMoiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Predicted: 2-amino-3-(2H-indazol-3-yl)propanoic acid HCl Amino Acid Hα: ~4.3 (t), Hβ: ~3.4 (d)C=O: ~172, Cα: ~55, Cβ: ~30
Indazole Ring Aromatic H's: ~7.0-7.8 (m)Aromatic C's: ~110-142
L-Histidine hydrochloride (in D₂O)[12]Amino Acid Hα: ~4.06 (t), Hβ: ~3.37 (d)C=O: ~172, Cα: ~53, Cβ: ~27
Imidazole Ring H2: ~8.69 (s), H4: ~7.42 (s)C2: ~134, C4: ~118, C5: ~129
(R)-2-Amino-3-(4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)propanoic acid (in D₂O)[13]Amino Acid Hα: ~4.52 (dd), Hβ (adjacent to triazole): ~4.98 (dd)C=O: 169.2, Cα: 53.2, Cβ: 49.2
Triazole Ring H5: 7.86 (s)C4: 125.0, C5: 125.1

Table 1: Comparison of predicted ¹H and ¹³C NMR chemical shifts for the target compound against experimental data for structurally related alternatives.

Analysis and Interpretation

The comparative data in Table 1 reveals key diagnostic features to confirm the structure of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride.

  • The Amino Acid Backbone: The signals for the Hα, Hβ, Cα, Cβ, and carbonyl carbons are expected to be in a similar range across all three compounds. However, the chemical shift of the β-protons and β-carbon is highly sensitive to the attached heterocycle. The predicted β-carbon shift of ~30 ppm for the indazole derivative is distinct from the ~27 ppm for histidine and the significantly downfield shift of ~49 ppm for the N1-substituted triazole. This downfield shift in the triazole is a direct result of the strong electron-withdrawing effect of the nitrogen atom to which the side chain is attached.

  • The Heterocyclic Core: This is the most informative region.

    • L-Histidine is easily identified by its two distinct singlets in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the imidazole ring.[12]

    • The triazole derivative shows a single sharp singlet for its one proton on the triazole ring.[13]

    • Our target indazole compound will be uniquely identified by the absence of any singlets in the aromatic region (since C3 is substituted) and the presence of a complex multiplet system corresponding to the four protons on the fused benzene ring. The specific splitting pattern (two doublets and two triplets, approximately) will confirm the substitution pattern on the indazole core.

The logical process for differentiating these compounds based on their NMR spectra is outlined below.

G cluster_paths start Acquire ¹H NMR Spectrum of Unknown Amino Acid check_aromatic Analyze Aromatic Region (6.5-9.0 ppm) start->check_aromatic check_aromatic->path1 Two Aromatic Singlets? check_aromatic->path2 One Aromatic Singlet? check_aromatic->path3 Complex Multiplets (No Aromatic Singlets)? histidine Identified as L-Histidine Derivative path1->histidine triazole Identified as Triazole Derivative path2->triazole indazole Consistent with 2-amino-3-(2H-indazol-3-yl)propanoic acid path3->indazole confirm Confirm with ¹³C NMR: - Check Cβ chemical shift - Count aromatic carbons indazole->confirm

Caption: Decision tree for identifying the heterocyclic amino acid via ¹H NMR.

Conclusion

While a definitive reference spectrum for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride remains elusive in public databases, its structure can be confidently assigned through a systematic and comparative NMR analysis. By adhering to a rigorous experimental protocol, researchers can acquire high-quality data. The structure can then be verified by comparing the experimental spectrum to a predicted spectrum built from the known chemical shifts of its core fragments—the amino acid backbone and the indazole ring. Crucially, comparison with the distinct spectral features of commercially available alternatives like L-histidine and triazole-based amino acids provides the necessary orthogonal validation. The unique pattern of four coupled aromatic protons in the ¹H NMR spectrum, combined with the characteristic chemical shifts of the β-carbon and the indazole ring carbons in the ¹³C NMR spectrum, serves as a definitive fingerprint for this important molecule.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Supporting Information, Wiley-VCH. (2007). General Information on NMR Spectra of Indazoles. Available at: [Link]

  • Fruchier, A., & Elguero, J. (1980). NMR Studies in the Heterocyclic Series. XXIII. - 13C Spectra of Indazole and 3-Azido-Indazole in Acidified DMSO. Magnetic Resonance in Chemistry.
  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Leicester. How to Prepare Samples for NMR. Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • ResearchGate. 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • PubMed. (2008). 3D 1H-13C-14N correlation solid-state NMR spectrum. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000039 - L-Histidine. Available at: [Link]

  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • University of California, Irvine. Typical proton chemical shifts for amino acids within a protein. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • PMC. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Available at: [Link]

Sources

Efficacy of 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride-Derived Macrocycles vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly specific, self-administrable therapeutics, the limitations of large monoclonal antibodies (mAbs) have become apparent. A major breakthrough in complement system inhibition has been the integration of non-proteinogenic amino acids into macrocyclic peptides. Specifically, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride —an indazole-based bioisostere of tryptophan—serves as the critical pharmacophore in novel C5 inhibitors like Zilucoplan (RA101495).

This guide objectively evaluates the biochemical efficacy, structural causality, and experimental validation of macrocycles incorporating this unnatural amino acid compared to standard mAb inhibitors (e.g., Eculizumab).

Mechanistic Causality: The Indazole Advantage

To understand the efficacy of this compound, we must analyze the structural causality behind replacing natural L-Tryptophan with 2-amino-3-(2H-indazol-3-yl)propanoic acid .

  • Enhanced Target Affinity via Hydrogen Bonding: The indazole ring introduces a second nitrogen atom (N2) compared to the natural indole ring. This acts as a critical hydrogen-bond acceptor, allowing the peptide to anchor deeply into the hydrophobic pocket of the Complement C5 protein.

  • Metabolic Stability & Oxidation Resistance: Natural tryptophan residues are highly susceptible to oxidative degradation by peroxidases and cytochrome P450 enzymes. The indazole bioisostere is significantly more electron-deficient, conferring robust resistance to in vivo oxidation and extending the peptide's metabolic half-life.

  • Dual-Mechanism Inhibition: While standard mAbs like Eculizumab only block the cleavage of C5 into C5a and C5b, indazole-modified macrocycles bind C5 to prevent cleavage and bind pre-formed C5b, sterically hindering the assembly of the Membrane Attack Complex (MAC) .

Pathway C5 Complement C5 Protein C5a C5a (Anaphylatoxin) C5->C5a C5b C5b Fragment C5->C5b Convertase C5 Convertase Convertase->C5 Cleaves MAC Membrane Attack Complex (MAC / C5b-9) C5b->MAC Recruits C6-C9 Inhibitor Indazole-Modified Peptide (e.g., Zilucoplan) Inhibitor->C5 Binds & Blocks Cleavage Inhibitor->C5b Steric Hindrance mAb Standard mAb (e.g., Eculizumab) mAb->C5 Binds & Blocks Cleavage

Diagram 1: Complement cascade inhibition by indazole-modified macrocycles vs. standard mAbs.

Quantitative Efficacy Comparison

The table below summarizes the biophysical and clinical performance metrics of an indazole-modified macrocycle against the standard biologic alternative and a wild-type peptide control .

ParameterIndazole-Modified Macrocycle (e.g., Zilucoplan)Standard Monoclonal Antibody (e.g., Eculizumab)Unmodified Linear Peptide (Control)
Active Pharmacophore 2-amino-3-(2H-indazol-3-yl)propanoic acidComplementarity-determining regions (CDRs)Natural L-Tryptophan
Molecular Weight ~3.5 kDa~148.0 kDa~3.4 kDa
Target Affinity (K_D) < 1 nM~ 0.1 nM> 500 nM
IC50 (Hemolysis Assay) ~ 50 nM~ 20 nM> 10,000 nM
Metabolic Stability High (Resists oxidation/proteolysis)High (FcRn recycling)Low (Rapid degradation)
Route of Administration Subcutaneous (Self-administered)Intravenous Infusion (Clinical setting)N/A
Mechanism of Action Dual (Blocks C5 cleavage & C5b binding)Single (Blocks C5 cleavage)Weak/Transient binding

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the synthesis and functional validation of the indazole-modified peptide. Each workflow is designed as a self-validating system to eliminate false positives.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The hydrochloride salt of the amino acid provides exceptional shelf stability but requires precise handling during Fmoc-SPPS.

  • Preparation and Neutralization: Dissolve 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride in anhydrous N,N-dimethylformamide (DMF). Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The HCl salt must be fully neutralized to free the amine. Failing to neutralize the solution will protonate the coupling reagent (HATU), completely stalling the peptide chain elongation.

  • Coupling to the Peptide Resin: Add the Fmoc-protected indazole amino acid (3.0 eq) and HATU (2.9 eq) to the resin. React for 60 minutes at room temperature.

  • Self-Validating Step (Micro-cleavage): Before proceeding, extract 5 mg of resin, cleave with Trifluoroacetic acid (TFA), and analyze via LC-MS.

    • Validation Logic: The mass spectrum must show a shift corresponding exactly to the indazole residue. If the mass is missing, the cycle is repeated. This prevents the costly synthesis of truncated failure sequences.

  • Macrocyclization: Cleave the full linear peptide from the resin and perform head-to-tail macrocyclization under highly dilute conditions to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

Protocol B: Complement-Mediated Hemolysis Efficacy Assay

This ex vivo assay measures the functional ability of the synthesized macrocycle to prevent MAC-induced cell lysis compared to standard mAbs.

  • Erythrocyte Sensitization: Incubate sheep red blood cells (sRBCs) with rabbit anti-sheep erythrocyte antibodies for 30 minutes.

    • Causality: Antibody coating specifically triggers the classical complement pathway when exposed to human serum, providing a physiologically accurate model for C5 activation.

  • Inhibitor Incubation: Titrate the indazole-modified macrocycle (0.1 nM to 1000 nM) and standard Eculizumab in a 96-well plate alongside the sensitized sRBCs and 1% normal human serum. Incubate at 37°C for 1 hour.

  • Spectrophotometric Readout: Centrifuge the plates to pellet intact cells. Transfer the supernatant and measure absorbance at 412 nm (indicating hemoglobin release).

  • Self-Validating Step (Internal Controls): Include a 100% lysis control (sRBCs + water) and a 0% lysis control (sRBCs + heat-inactivated serum).

    • Validation Logic: Heat inactivation denatures complement proteins. If the 0% control shows lysis, the sRBCs are spontaneously degrading, invalidating the assay. This guarantees that the measured IC50 is strictly due to complement inhibition driven by the indazole pharmacophore.

Workflow Salt 2-amino-3-(2H-indazol-3-yl) propanoic acid HCl Fmoc Fmoc Protection & Neutralization Salt->Fmoc SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc->SPPS Coupling Cyclization Macrocyclization & Cleavage SPPS->Cyclization SPR SPR Affinity Assay (Target Binding) Cyclization->SPR In Vitro Validation Hemolysis Hemolysis Assay (Functional Efficacy) Cyclization->Hemolysis Ex Vivo Validation

Diagram 2: Workflow from indazole amino acid preparation to functional efficacy validation.

References

  • Ricardo, A., et al. "Preclinical Evaluation of RA101495, a Potent Cyclic Peptide Inhibitor of C5 for the Treatment of Paroxysmal Nocturnal Hemoglobinuria." Blood, 126(23), 939 (2015). URL:[Link]

  • Gorman, et al. "Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis." Pharmaceuticals, 17(3), 356 (2024). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133083018, Zilucoplan." PubChem (2024). URL:[Link]

Comprehensive Comparison Guide: LC-MS/MS Quantification of 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, unnatural amino acids in biological matrices presents a persistent challenge in pharmacokinetic (PK) and drug development workflows. 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a highly polar, zwitterionic compound containing a basic indazole ring, a primary amine, and a carboxylic acid.

This guide objectively compares two analytical strategies for its quantification in human plasma: the legacy Protein Precipitation coupled with Reversed-Phase LC (PPT + RP-LC) versus the optimized Mixed-Mode Cation Exchange Solid Phase Extraction coupled with Hydrophilic Interaction Liquid Chromatography (MCX-SPE + HILIC) . By examining the mechanistic causality behind sample cleanup and chromatographic retention, this guide provides a self-validating framework for achieving sub-ng/mL sensitivity.

The Analytical Challenge: Physicochemical Causality

To design a robust LC-MS/MS method, we must first analyze the physicochemical properties of the target analyte:

  • Zwitterionic Nature: With a carboxylic acid ( pKa​≈2.2 ) and a primary amine ( pKa​≈9.5 ), the molecule is highly charged at physiological pH.

  • High Polarity ( LogP<0 ): The compound exhibits virtually no retention on standard C18 stationary phases.

  • Matrix Vulnerability: Because it elutes in the void volume ( k′<1 ) on reversed-phase columns, it co-elutes with endogenous plasma salts and phospholipids, leading to severe electrospray ionization (ESI) suppression 1.

Workflow Comparison: Method A vs. Method B

To overcome these challenges, we compare a traditional reversed-phase approach against a modern orthogonal extraction and separation strategy.

G cluster_A Method A: Legacy PPT + RP-LC cluster_B Method B: Optimized MCX + HILIC Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (3x Acetonitrile) Plasma->PPT SPE MCX Solid Phase Extraction (Targeting NH2 group) Plasma->SPE Centrifuge_A Centrifugation (14,000 x g) PPT->Centrifuge_A RPLC Reversed-Phase C18 (Poor Retention) Centrifuge_A->RPLC MS ESI-MS/MS (MRM) Quantification RPLC->MS High Matrix Effect Elution Elution (5% NH4OH in MeOH) SPE->Elution HILIC HILIC Chromatography (Strong Retention) Elution->HILIC HILIC->MS Low Matrix Effect

Workflow comparison: Legacy PPT/RP-LC vs. Optimized MCX/HILIC for unnatural amino acids.

Mechanistic Breakdown

Method A (Legacy PPT + RP-LC): Acetonitrile precipitation effectively crashes large proteins but leaves highly abundant endogenous phospholipids (e.g., lysophosphatidylcholines) in the supernatant. On a C18 column, the polar indazole amino acid fails to partition into the hydrophobic stationary phase, eluting directly into the mass spectrometer alongside these ion-suppressing lipids.

Method B (Optimized MCX + HILIC):

  • MCX Extraction: Mixed-mode cation exchange (MCX) utilizes a polymeric backbone functionalized with sulfonic acid groups. By acidifying the plasma, the analyte's amine group is fully protonated, binding strongly to the sorbent via ionic interaction. A 100% methanol wash removes neutral lipids and phospholipids (which lack the strong positive charge to remain bound). Elution with a basic solvent neutralizes the amine, releasing the purified analyte.

  • HILIC Separation: HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase, resulting in strong retention ( k′>3 ). The high organic content of the mobile phase during elution drastically enhances ESI desolvation and ionization efficiency 2.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing both methodologies. Method B demonstrates a 50-fold improvement in the Lower Limit of Quantitation (LLOQ) due to the elimination of matrix suppression.

Analytical ParameterMethod A: PPT + RP-LCMethod B: MCX-SPE + HILIC
Sample Prep Recovery 65.2 ± 8.4%94.5 ± 3.1%
Matrix Effect (Ion Suppression) -48.5% (Severe)-4.2% (Minimal)
Chromatographic Retention ( k′ ) 0.4 (Void Volume)4.8 (Well Retained)
Linear Dynamic Range 50 – 5,000 ng/mL1 – 5,000 ng/mL
Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL
Phospholipid Carryover HighUndetectable

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every batch must begin with a System Suitability Test (SST) and include Matrix Blanks to verify the absence of carryover.

Method B: Optimized MCX-SPE + HILIC-MS/MS (Recommended)
Phase 1: Sample Preparation (MCX-SPE)

Causality: Acidification ensures the primary amine is protonated for optimal cation-exchange binding.

  • Aliquot & Spike: Transfer 50μL of human plasma into a 96-well plate. Add 10μL of Internal Standard (IS) working solution (e.g., 13C,15N -labeled analog or 5-methyl-tryptophan at 100ng/mL ).

  • Acidification: Add 200μL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg/well MCX 96-well SPE plate with 1mL Methanol, followed by 1mL Water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Washing (Critical Step):

    • Wash 1: 1mL of 2% Formic acid in water (removes aqueous salts).

    • Wash 2: 1mL of 100% Methanol (removes phospholipids and neutral hydrophobic matrix components).

  • Elution: Elute the target analyte with 2×200μL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40∘C . Reconstitute in 100μL of Initial Mobile Phase (90% Acetonitrile).

Phase 2: HILIC-MS/MS Analysis

Causality: High organic mobile phase forces polar analytes into the aqueous layer of the stationary phase, delaying elution until past the matrix suppression zone 3.

  • Column: Waters ACQUITY UPLC BEH Amide ( 2.1×100mm,1.7μm ).

  • Mobile Phase A: 10mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 4 mins. Return to 90% B at 4.1 mins. Equilibrate for 2 mins.

  • Flow Rate: 0.4mL/min .

  • Injection Volume: 2μL .

Phase 3: MS/MS Detection (Positive ESI)
  • Precursor Ion: m/z206.1 [M+H]+

  • Quantifier Transition: m/z206.1→160.1 (Collision Energy: 18 eV). Mechanism: Loss of formic acid ( H2​O+CO ), a highly specific fragmentation pathway for amino acids.

  • Qualifier Transition: m/z206.1→118.1 (Collision Energy: 25 eV). Mechanism: Formation of the indazole methyl cation.

Quality Control (QC) Validation Architecture

To validate the run, the following QC samples must be integrated into the sequence:

  • Matrix Blank: Extracted blank plasma without IS (Ensures no endogenous interference at the retention time).

  • Zero Sample: Extracted blank plasma with IS (Verifies IS isotopic purity and lack of cross-talk).

  • QC Low ( 3ng/mL ), QC Mid ( 400ng/mL ), QC High ( 4,000ng/mL ): Must back-calculate within ±15% of their nominal concentrations to accept the analytical batch.

Conclusion

For the quantification of 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride, legacy RP-LC methods combined with simple protein precipitation are fundamentally inadequate due to the compound's zwitterionic polarity and susceptibility to matrix effects.

By implementing an orthogonal approach—utilizing the molecule's basic amine for MCX solid-phase extraction, followed by HILIC chromatography to leverage its hydrophilicity—laboratories can achieve a robust, interference-free assay with a 1 ng/mL LLOQ. This methodological shift is highly recommended for all preclinical and clinical pharmacokinetic assessments of unnatural, highly polar amino acids.

References

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. J Inherit Metab Dis. 1

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. NIH/PMC. 2

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.3

Sources

Analytical Standard Certification for 2-Amino-3-(2H-indazol-3-yl)propanoic Acid Hydrochloride: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern peptide therapeutics, I frequently encounter a critical bottleneck: the analytical certification of unnatural amino acid building blocks. Among these, 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride —commonly referred to as indazole-3-alanine HCl or Tryptazan HCl—stands out due to its pivotal role in synthesizing advanced macrocyclic peptides[1].

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Non-Certified Reference Materials (NRMs) and free-base alternatives, providing drug development professionals with the self-validating experimental protocols necessary to ensure downstream API integrity.

Mechanistic Context: The Role of Indazole-3-Alanine

Indazole-3-alanine is a synthetic bioisostere of tryptophan. By replacing the indole ring with an indazole ring, the molecule gains significant resistance to oxidative degradation while maintaining the bulky, aromatic pharmacophore required for deep hydrophobic pocket binding.

This specific unnatural amino acid is the critical core residue in [2], a macrocyclic peptide therapeutic designed to bind and inhibit the Complement C5 protein[3]. Because the indazole ring directly interacts with the C5 convertase cleavage site, any impurity or stereochemical deviation in the raw material propagates exponentially through Solid-Phase Peptide Synthesis (SPPS), resulting in inactive or immunogenic diastereomeric byproducts.

C5_Pathway C5 Complement C5 Protein C5a C5a (Anaphylatoxin) C5->C5a Activation Pathway C5b C5b (MAC formation) C5->C5b Activation Pathway Convertase C5 Convertase Convertase->C5 Enzymatic Cleavage Zilucoplan Zilucoplan (Indazole-3-alanine core) Zilucoplan->C5 Binds & Inhibits MAC Membrane Attack Complex (Cell Lysis) C5b->MAC Assembly

Mechanism of C5 inhibition by indazole-3-alanine-containing macrocyclic peptides.

Performance Comparison: CRM vs. NRM vs. Free Base

When sourcing[4], researchers must choose between different grades and salt forms.

Why the Hydrochloride Salt? The free base of indazole-3-alanine exhibits strong zwitterionic properties, leading to poor solubility in standard SPPS coupling solvents (e.g., DMF, NMP) and severe electrostatic static during analytical weighing. The hydrochloride salt disrupts this zwitterionic network, ensuring rapid dissolution and eliminating weighing variance.

Why a Certified Reference Material (CRM)? An NRM might report a purity of "98% by HPLC," but this ignores trapped water, residual solvents, or counter-ion mass. A CRM provides a strict mass balance assay. If an NRM contains 5% invisible water mass, your SPPS coupling stoichiometry will be off by 5%, leading to deletion sequences that are chromatographically inseparable from the target API.

Table 1: Comparative Analytical Metrics
MetricCRM (HCl Salt)NRM (HCl Salt)Free Base Form
Assay Accuracy (Mass Balance) >99.5% ± 0.1%~95.0% (Unverified)~98.0% (Variable)
Weighing Variance (RSD) < 0.5%< 0.5%> 4.0% (Static prone)
Dissolution Time (0.1M in DMF) < 30 seconds< 30 seconds> 5 minutes (Requires heating)
Enantiomeric Purity Guarantee > 99.9% eeNot guaranteedNot guaranteed

Self-Validating Experimental Protocols

To certify this analytical standard, we do not rely on single-dimensional data. The following protocols are designed as self-validating systems , where the physical chemistry of the molecule acts as an internal control against false positives.

Protocol 1: Orthogonal Purity Profiling (HPLC-UV/MS)

Causality: UV detection alone is blind to non-chromophoric impurities (like aliphatic synthesis precursors). By coupling UV in series with high-resolution mass spectrometry (HRMS), any discrepancy between the UV peak area and the Total Ion Chromatogram (TIC) immediately flags hidden contaminants, validating the assay's comprehensiveness.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Rationale: TFA ion-pairs with the primary amine, sharpening the chromatographic peak and preventing secondary interactions with silanol groups on the column.

  • Chromatography: Inject 2 µL onto a C18 Core-Shell column (150 x 4.6 mm, 2.7 µm). Run a linear gradient from 5% to 60% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Orthogonal Detection: Monitor UV absorbance at 220 nm (peptide backbone) and 280 nm (indazole ring). Simultaneously acquire ESI-MS data in positive ion mode ( [M+H]+ expected at m/z 206.09).

  • Self-Validation Check: Calculate mass balance. If the UV purity is 99.5% but the MS TIC shows a secondary peak at m/z 150 (indicating a des-amino degradation product), the certification fails automatically.

Protocol 2: Chiral Enantiomeric Excess (ee) Determination

Causality: The biological activity of Zilucoplan is strictly dependent on the L-stereochemistry of the indazole-3-alanine residue. Even 0.5% of the D-enantiomer will result in a diastereomeric peptide that fails biological potency assays.

  • Stationary Phase Selection: Utilize a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+)). Rationale: The zwitterionic column simultaneously interacts with the carboxylate and the ammonium groups of the amino acid, providing baseline resolution of enantiomers that standard chiral columns cannot achieve.

  • Mobile Phase: 50 mM Formic Acid and 25 mM Diethylamine in Methanol/Water (98:2 v/v).

  • Spectral Purity Validation: Couple the detector to a Diode Array Detector (DAD). Extract the UV spectra across the apex, leading edge, and tailing edge of the D-enantiomer peak.

  • Self-Validation Check: If the spectral match angle exceeds the threshold limit, it indicates an achiral impurity is co-eluting with the D-enantiomer, preventing a false-positive failure of the batch's enantiomeric purity.

Table 2: Impact of Standard Purity on Downstream SPPS Yields
Standard Used for SynthesisAverage Coupling EfficiencyCrude Peptide PurityFinal API Purification Yield
CRM Indazole-3-alanine HCl 99.8%82.4%41.2%
NRM Indazole-3-alanine HCl 94.5% (Stoichiometric error)61.0%18.5%
Free Base Indazole-3-alanine 91.2% (Incomplete dissolution)54.3%12.1%

Data demonstrates that utilizing a CRM directly correlates to a >2x increase in final API yield due to the elimination of stoichiometric coupling errors.

The Certification Workflow

The following diagram maps the logical relationships in our self-validating certification workflow. Every node must pass its specific threshold to achieve CRM status.

Certification_Workflow A Raw Indazole-3-alanine HCl B Orthogonal Purity Assessment A->B C HPLC-UV (Assay %) B->C D LC-MS (Impurity ID) B->D E Chiral LC (Enantiomeric Excess) B->E F Mass Balance Calculation C->F D->F E->F G Certified Reference Material (CRM) F->G If Total Purity > 99.5%

Orthogonal analytical workflow for certifying indazole-3-alanine HCl reference materials.

Conclusion

For drug development professionals synthesizing complex macrocycles, the analytical standard for 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is not just a reference point—it is the foundational variable that dictates the success or failure of the entire synthetic campaign. By demanding Certified Reference Materials backed by self-validating orthogonal protocols, researchers can eliminate stoichiometric errors, maximize SPPS yields, and ensure the stereochemical integrity of their therapeutic pipelines.

References

  • National Center for Biotechnology Information (NCBI). "Tryptazan | C10H11N3O2 | CID 95318 - PubChem." PubChem Database. Available at:[Link]

  • DeMarco, S. J., et al. "Modulators of complement activity." United States Patent US10835574B2, Google Patents, 17 Nov. 2020.
  • NextSDS Chemical Database. "2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride - Chemical Substance Information." NextSDS. Available at:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride. As a niche research chemical, specific disposal protocols are not widely published. Therefore, this document synthesizes established best practices for the disposal of analogous chemical compounds, including amino acid hydrochlorides and heterocyclic compounds, to ensure the highest standards of laboratory safety and environmental responsibility. The procedures outlined herein are grounded in the principles of chemical hazard mitigation and regulatory compliance.

It is imperative to recognize that while this compound is intended for research purposes, it should be handled as a potentially hazardous material until comprehensive toxicological data becomes available.[1] This guide is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance on local regulations and procedures.[2][3]

I. Hazard Assessment and Mitigation

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride is essential. Based on its chemical structure as an amino acid hydrochloride, the following potential hazards should be considered:

  • Corrosivity: As a hydrochloride salt, this compound may be corrosive, particularly to metals.[4]

  • Irritation: Similar compounds can cause skin and eye irritation upon contact.[4][5]

  • Toxicity: While specific data is unavailable, it is prudent to assume the compound may be harmful if ingested or inhaled.[1][6][7]

Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[7]
Body Protection A laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Respiratory In the case of dust generation, a NIOSH-approved respirator should be used.[4]

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride.

A. Deactivation and Neutralization of Small Quantities (Aqueous Solution)

For small quantities of aqueous solutions containing this compound, a neutralization step is recommended to reduce its corrosivity.

  • Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 10%. Always add the acid solution to water, never the other way around.[8][9]

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted solution while stirring.[10] Monitor the pH using pH paper or a calibrated pH meter.[10] Continue adding the base until the pH is between 6.0 and 8.0.[9] Be aware of potential off-gassing (carbon dioxide) during this process.

  • Collection: The neutralized solution should be collected in a designated aqueous waste container.[8] Do not dispose of it down the drain unless expressly permitted by your institution's EHS office.[11]

  • Labeling: The aqueous waste container must be clearly labeled with its contents, including the neutralized compound and any other constituents.[3]

B. Disposal of Solid Waste

Solid 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) must be disposed of as hazardous chemical waste.[3]

  • Collection: Collect all solid waste in a designated, compatible, and clearly labeled solid hazardous waste container.[12] The container should have a secure lid to prevent spillage or release of dust.

  • Segregation: Ensure that this waste is not mixed with other incompatible waste streams.[11][13]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride."

C. Disposal of Empty Containers

Empty containers that held 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride must be properly decontaminated before disposal.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent, such as water.[8][11][14]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous aqueous waste, following the procedure outlined in section II.A.[11][14]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., in the regular trash or glass recycling).[12][14] However, the original label must be defaced or removed to prevent any confusion.[12][14] Confirm this procedure with your institutional guidelines.

III. Waste Management and Segregation Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride.

DisposalWorkflow Disposal Workflow for 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride Start Waste Generation Aqueous Aqueous Solution Start->Aqueous Solid Solid Waste Start->Solid EmptyContainer Empty Container Start->EmptyContainer Neutralize Neutralize to pH 6-8 Aqueous->Neutralize CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectAqueous Collect in Labeled Aqueous Waste Container Neutralize->CollectAqueous Yes EHS Consult EHS for Final Disposal CollectAqueous->EHS CollectSolid->EHS CollectRinsate Collect Rinsate as Aqueous Waste TripleRinse->CollectRinsate DisposeContainer Deface Label and Dispose of Container TripleRinse->DisposeContainer CollectRinsate->CollectAqueous

Caption: Decision workflow for the disposal of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride.

IV. References

  • 2-amino-3-(2H-indazol-3-yl)propanoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from

  • PRODUCT INFORMATION - Cayman Chemical. (2023, June 23). Retrieved from

  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid - ChemicalBook. (2025, July 19). Retrieved from

  • Chemical and Biological Waste Manual - Mount Royal University. (n.d.). Retrieved from

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from

  • (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride - PubChem. (n.d.). Retrieved from

  • Chemical Hazardous Waste Generation, Collection and Disposal Procedures - Brock University. (n.d.). Retrieved from

  • Queen's University Environmental Health & Safety. (2022, October 4). Retrieved from

  • Hazardous Waste Disposal Guide - Safety & Risk Services. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Retrieved from

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 4). Retrieved from

  • HAZARDOUS CHEMICAL WASTE MANUAL - Simon Fraser University. (2023, December 8). Retrieved from

  • 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride - NextSDS. (n.d.). Retrieved from

  • How to dispose of hydrochloric acid - Lab Alley. (2024, July 15). Retrieved from

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.). Retrieved from

  • Safety Data Sheet - BroadPharm. (2016, October 6). Retrieved from

  • 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid - PubChem. (n.d.). Retrieved from

  • 2-Aminoindan hydrochloride SDS, 2338-18-3 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • 2-Amino-3-(1-methyl-1H-benzo[d]imidazol-5-yl)propanoic acid - MilliporeSigma. (n.d.). Retrieved from

  • Chemical waste | Hazardous Waste Management - McGill University. (n.d.). Retrieved from

  • 2-Amino-3-(thiazol-5-yl)propanoic acid HCl - Sigma-Aldrich. (n.d.). Retrieved from

  • 2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid hydrochloride - Sigma-Aldrich. (n.d.). Retrieved from

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Personal protective equipment for handling 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized unnatural amino acids with a strict adherence to chemical causality. The compound 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride (which rapidly interconverts with its 1H-tautomer, CAS 908330-77-8) is a highly potent building block frequently utilized in peptidomimetic synthesis and kinase inhibitor drug discovery[1].

Because this compound is an unnatural amino acid, it has the potential to mimic endogenous signaling molecules, while its hydrochloride salt form introduces specific physical hazards. To ensure scientific integrity and absolute laboratory safety, this guide deconstructs the causality behind its hazards and provides self-validating, step-by-step operational workflows.

Part 1: Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand why this compound is hazardous. The risks are not arbitrary; they are dictated by the molecule's structure and salt form[1].

Table 1: Quantitative Hazard Profile & Causality

GHS CodeHazard DescriptionChemical Causality / Mechanism
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation)Unnatural indazole amino acids can mimic endogenous neurotransmitters, potentially crossing biological membranes and causing off-target biological or central nervous system (CNS) effects.
H315, H319 Skin Irritation / Serious Eye IrritationThe hydrochloride (HCl) salt dissociates upon contact with ambient moisture or mucous membranes. This causes a localized drop in pH, leading to acidic damage of epithelial tissues.
H336 May cause drowsiness or dizziness (STOT SE 3)Indicates systemic absorption via the respiratory tract leading to CNS depression. Inhalation of the fine, aerosolized powder is the primary vector for this exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound serves a specific, targeted purpose to break the chain of exposure.

Table 2: Required PPE and Scientific Rationale

Protection ZoneRecommended PPESpecification / StandardScientific Rationale
Respiratory Class II Biological Safety Cabinet or Fume HoodFace velocity >100 fpm; HEPA filtration if aerosolized.Prevents inhalation of fine powders (H332) and directly mitigates CNS depression risks (H336).
Dermal (Hands) Double Nitrile GlovesInner: 4 mil, Outer: 8 mil. EN 374 compliant.Protects against dermal toxicity (H312). Nitrile resists the polar aprotic solvents (e.g., DMF/DMSO) required to dissolve this compound.
Ocular Tight-fitting Safety GogglesANSI Z87.1 / EN 166 compliant.Prevents ocular exposure to the acidic hydrochloride dust, which causes severe, rapid irritation (H319).
Body Flame-Resistant Lab Coat & Closed-toe ShoesNomex or 100% Cotton.Provides a physical barrier against accidental spills during solubilization and prevents direct skin contact (H315).

Part 3: Hazard Mitigation Logic

The following diagram illustrates the logical relationship between the compound's inherent hazards and the targeted engineering and PPE controls required to achieve a safe operational state.

HazardMitigation H_Compound 2-amino-3-(2H-indazol-3-yl) propanoic acid HCl H_Inhalation Inhalation Hazard (H332, H336) H_Compound->H_Inhalation H_Dermal Dermal Hazard (H312, H315) H_Compound->H_Dermal H_Ocular Ocular Hazard (H319) H_Compound->H_Ocular M_Hood Class II BSC / Fume Hood (Airflow >100 fpm) H_Inhalation->M_Hood Mitigated by M_Gloves Double Nitrile Gloves (>0.11 mm thickness) H_Dermal->M_Gloves Mitigated by M_Goggles Tight-fitting Safety Goggles H_Ocular->M_Goggles Mitigated by S_Safe Safe Operational State M_Hood->S_Safe M_Gloves->S_Safe M_Goggles->S_Safe

Logical relationship between compound hazards and targeted PPE mitigation strategies.

Part 4: Operational Workflows

The following self-validating protocols ensure that every step of handling, from weighing to disposal, is scientifically grounded and safe.

Protocol 1: Weighing and Solubilization

Objective: Safely transfer and dissolve the hygroscopic hydrochloride salt for downstream peptidomimetic synthesis without aerosolization.

  • Environmental Verification: Verify the fume hood face velocity is actively reading between 100-120 fpm. Validation: This ensures the primary engineering control against H332/H336 hazards is functional.

  • Static Mitigation: The hydrochloride salt is a fine, easily aerosolized powder. Discharge static electricity from metal spatulas and plastic weigh boats using an anti-static ionizer (e.g., a Zerostat gun). Causality: This prevents powder repulsion, minimizing the risk of inhalation exposure.

  • Transfer and Weighing: Wearing double nitrile gloves, carefully weigh the required mass into a tared, sealable glass vial. Seal the vial before removing it from the balance enclosure.

  • Solubilization & Neutralization: In the fume hood, inject a polar aprotic solvent (e.g., anhydrous DMF) into the vial. To liberate the free base for peptide coupling, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at a 1:1.1 molar ratio. Causality: The DIPEA neutralizes the HCl salt, preventing acidic degradation of sensitive reagents and increasing the nucleophilicity of the primary amine for subsequent reactions.

Protocol 2: Spill Management and Decontamination

Objective: Safely neutralize and remove accidental powder spills to prevent dermal and inhalation exposure.

  • Isolation: Immediately step back from the spill to prevent tracking the powder. Ensure the fume hood sash is lowered to maximize airflow over the spill zone.

  • Neutralization: Gently cover the spilled powder with a weakly basic absorbent powder (e.g., sodium bicarbonate). Causality: This neutralizes the acidic hydrochloride component, preventing acidic burns or reactions during cleanup.

  • Wet Wiping: Dampen a disposable laboratory wipe with a 70% Isopropanol / 30% Water solution. Carefully wipe the spill from the outside in. Never dry sweep , as this will aerosolize the STOT SE 3 hazard.

  • Validation: Wipe the decontaminated area with a pH indicator swab moistened with DI water. Validation: A reading of pH 6–8 confirms the complete removal of the acidic hydrochloride residue.

Protocol 3: Chemical Waste Disposal Plan

Objective: Compliant segregation and disposal of indazole amino acid waste.

  • Liquid Segregation: Collect all liquid reaction mixtures containing the compound in a designated "Non-Halogenated Organic Waste" container, unless halogenated solvents (e.g., DCM) were utilized during the workflow.

  • Solid Waste: Place all contaminated gloves, wipes, and weigh boats into a sealed, heavy-duty plastic bag.

  • Labeling and Storage: Clearly label all waste containers with: "Hazard: Acute Toxicity, Irritant (H302, H315, H319) - Contains Indazole Derivatives." Store in a secondary containment tray within a ventilated waste cabinet until collected by your facility's Environmental Health and Safety (EHS) team.

References

  • Title: 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride — Chemical Substance Information (CAS 908330-77-8) Source: NextSDS Database URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。